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Core Science & Biosynthesis

Foundational

(R)-ARI-1: A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel ROR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of (R)-ARI-1, a novel and potent sma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of (R)-ARI-1, a novel and potent small molecule inhibitor of the receptor tyrosine kinase-like orphan receptor 1 (ROR1). Initially identified through a combination of computer-aided drug design and cell-based activity screening, (R)-ARI-1 has emerged as a promising therapeutic candidate for the treatment of non-small cell lung cancer (NSCLC), particularly in cases resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This guide details the synthetic route to (R)-ARI-1, its mechanism of action via the PI3K/AKT/mTOR signaling pathway, and presents key quantitative data from preclinical studies.

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an oncoembryonic protein that is highly expressed during fetal development and in various malignancies, while its expression in healthy adult tissues is limited. This differential expression profile makes ROR1 an attractive target for cancer therapy. In non-small cell lung cancer (NSCLC), aberrant ROR1 expression is associated with tumor development and resistance to EGFR-TKIs. (R)-ARI-1, chemically known as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, was discovered as a novel inhibitor that specifically targets the extracellular frizzled domain of ROR1.[1] This specific binding interaction disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

Discovery of (R)-ARI-1

The identification of (R)-ARI-1 was the result of a targeted drug discovery program that leveraged computational modeling and in vitro screening. A virtual library of compounds was screened for potential binding to the ROR1 receptor. Promising candidates were then synthesized and evaluated in cell-based assays for their ability to inhibit ROR1-mediated cellular processes. (R)-ARI-1 was identified as a lead compound due to its potent and selective inhibition of NSCLC cell proliferation.[1]

Synthesis of (R)-ARI-1

The synthesis of (R)-ARI-1 is based on the well-established methodologies for flavanone synthesis, typically involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization.

General Synthetic Scheme

The synthesis of flavanones like (R)-ARI-1 generally proceeds in two main steps:

  • Chalcone Formation: An appropriately substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to yield a 2'-hydroxychalcone.[2][3][4]

  • Flavanone Cyclization: The resulting chalcone undergoes an acid- or base-catalyzed intramolecular Michael addition to form the flavanone ring system.[2][3][4]

While the specific, detailed experimental protocol for the synthesis of (R)-ARI-1 is not publicly available in the searched literature, the following represents a plausible, generalized procedure based on the synthesis of structurally similar flavanones.

Postulated Experimental Protocol

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of 2'-hydroxy-4',6'-bis(methoxymethoxy)acetophenone (1 equivalent) in ethanol, add 4-methoxybenzaldehyde (1.1 equivalents).

  • Slowly add an aqueous solution of potassium hydroxide (3 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry under vacuum.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to (R,S)-ARI-1

  • Dissolve the purified chalcone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium acetate).[3][5]

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • After cooling, the flavanone may precipitate directly or can be obtained by adding water.

  • Filter the product, wash with water, and dry.

  • Purify the crude racemic mixture by column chromatography on silica gel.

Step 3: Chiral Resolution to obtain (R)-ARI-1

The separation of the racemic mixture to isolate the (R)-enantiomer would typically be achieved using chiral high-performance liquid chromatography (HPLC) or through diastereomeric salt formation with a chiral resolving agent.

Biological Activity and Mechanism of Action

(R)-ARI-1 exerts its anticancer effects by directly inhibiting the ROR1 receptor, which leads to the downregulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival in many cancers.[1]

Signaling Pathway

The proposed mechanism of action is illustrated in the following diagram:

ROR1_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K ARI1 (R)-ARI-1 ARI1->ROR1 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: (R)-ARI-1 inhibits ROR1, blocking the PI3K/AKT/mTOR pathway.

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

  • Seed NSCLC cells (e.g., H1975, PC9) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of (R)-ARI-1 (e.g., 0.1 to 100 µM) for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

Apoptosis Assay (Flow Cytometry)

  • Treat NSCLC cells with (R)-ARI-1 at the desired concentrations for 48 hours.

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis for Pathway Inhibition

  • Treat cells with (R)-ARI-1 for the specified time.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT and mTOR.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The following tables summarize the key quantitative data for (R)-ARI-1 from preclinical studies.

Table 1: In Vitro Activity of (R)-ARI-1

Cell LineAssayEndpointResultReference
H1975Apoptosis AssayApoptosis Rate4.89% to 33.27% (with increasing ARI-1 conc.)[6]
PC9Apoptosis AssayApoptosis Rate0.49% to 12.43% (with increasing ARI-1 conc.)[6]

Table 2: In Vivo Efficacy of (R)-ARI-1 in a Xenograft Model

Animal ModelCell LineTreatmentDosageOutcomeReference
BALB/c nude miceH1975(R)-ARI-15 mg/kg (i.v., every 2 days for 14 days)Significant tumor growth inhibition[6]

Conclusion

(R)-ARI-1 is a novel and potent ROR1 inhibitor with significant preclinical activity against non-small cell lung cancer. Its mechanism of action through the inhibition of the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its further development as a therapeutic agent. The synthetic route is plausible based on established flavanone synthesis. The available quantitative data demonstrates its potential, and further studies are warranted to fully elucidate its clinical utility.

References

Exploratory

An In-depth Technical Guide to the ROR1 Inhibitor: (S)-ARI-1 and its Active Enantiomer

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel receptor tyr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitor, ARI-1. While the initial query specified the (S)-enantiomer, current scientific literature has identified (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one as the biologically active form, designated as ARI-1.[1][2] This document will focus on the properties and activities of this (R)-enantiomer, while also addressing the chemical structure of the (S)-form. ARI-1 has emerged as a promising drug candidate for the treatment of non-small cell lung cancer (NSCLC), particularly in cases resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2]

Chemical Structure and Properties

The chemical identity of ARI-1 is (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. The structure of the corresponding, and likely inactive, (S)-enantiomer is also presented for comparative purposes.

Chemical Structures:

(S)-ARI-1 ((S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one) Image of (S)-ARI-1 chemical structure would be placed here if available.

(R)-ARI-1 ((R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one) Image of (R)-ARI-1 chemical structure would be placed here.

Physicochemical Properties:

A summary of the key physicochemical properties of ARI-1 is provided in the table below.

PropertyValueReference
Molecular FormulaC20H22O7
Molecular Weight374.39 g/mol
IUPAC Name(2R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
SMILESCOC1=CC=C([C@H]2CC(=O)C3=C(OC2)C=C(OC=C3OCOC)OCOC)C=C1
InChIInChI=1S/C20H22O7/c1-22-10-25-17-12-18(26-11-23-2)19-15(13-16(17)19)20(21)9-14(27-19)13-3-5-14(6-4-13)24-8-2/h3-6,12-14H,7-11H2,1-2H3/t14-/m1/s1

Mechanism of Action

ARI-1 is a potent and specific inhibitor of ROR1, a receptor tyrosine kinase that is overexpressed in various cancers, including NSCLC, and is associated with tumor development and drug resistance.[1][2]

Signaling Pathway:

ARI-1 exerts its anticancer effects by directly targeting the extracellular frizzled domain of ROR1.[1] This inhibition disrupts the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and migration.[1][2] The inhibition of this pathway by ARI-1 ultimately leads to the suppression of NSCLC cell proliferation and the induction of apoptosis.[3]

ARI1_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K ARI1 ARI-1 ARI1->ROR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 1: ARI-1 signaling pathway.

Quantitative Biological Data

The following table summarizes the in vitro efficacy of ARI-1 against human non-small cell lung cancer cell lines.

Cell LineAssayIC50 (µM)Notes
H1975Cell ProliferationNot explicitly provided, but effective in the range of 0.1-100 µMEGFR T790M/L858R mutant
PC9Cell ProliferationNot explicitly provided, but effective in the range of 0.1-100 µMEGFR exon 19 deletion

Note: While the source indicates dose-dependent inhibition of proliferation within the specified range, the exact IC50 values were not reported in the primary literature.[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of ARI-1.

1. Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the effect of ARI-1 on the viability of NSCLC cells.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed NSCLC cells in 96-well plates B 2. Treat with varying concentrations of ARI-1 A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Add DMSO to dissolve formazan E->F G 7. Measure absorbance at 570 nm F->G

Figure 2: Cell viability workflow.

  • Procedure:

    • NSCLC cell lines (e.g., H1975, PC9) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells are then treated with various concentrations of ARI-1 (e.g., 0.1 to 100 µM) or a vehicle control (DMSO).

    • Following a 72-hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

2. Apoptosis Assay (Flow Cytometry)

This protocol describes the quantification of apoptosis induced by ARI-1 using Annexin V-FITC and Propidium Iodide (PI) staining.

Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Treat NSCLC cells with ARI-1 B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

References

Foundational

(S)-ARI-1 mechanism of action in NSCLC

An In-depth Technical Guide on the Mechanism of Action of (S)-ARI-1 in Non-Small Cell Lung Cancer (NSCLC) Audience: Researchers, scientists, and drug development professionals. Introduction Non-small cell lung cancer (NS...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of (S)-ARI-1 in Non-Small Cell Lung Cancer (NSCLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with significant challenges posed by therapeutic resistance to standard treatments, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] The receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a promising therapeutic target in NSCLC. ROR1 is overexpressed in NSCLC and is implicated in tumor development and resistance to EGFR-TKIs.[1] This document provides a detailed overview of the mechanism of action of (S)-ARI-1, a novel ROR1 inhibitor, in NSCLC.

Core Mechanism of Action of (S)-ARI-1

(S)-ARI-1 is a novel small molecule inhibitor that specifically targets the extracellular frizzled domain of ROR1.[1] By binding to this domain, (S)-ARI-1 effectively inhibits the downstream signaling cascade mediated by ROR1. The primary mechanism of action of (S)-ARI-1 involves the suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and migration.[1] This inhibitory action leads to a potent suppression of NSCLC cell proliferation and migration.[1] Notably, (S)-ARI-1 has demonstrated efficacy in EGFR-TKI-resistant NSCLC cells that exhibit high ROR1 expression, suggesting its potential as a therapeutic agent in this challenging patient population.[1]

Signaling Pathway

The following diagram illustrates the ROR1 signaling pathway and the inhibitory effect of (S)-ARI-1.

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates ARI1 (S)-ARI-1 ARI1->ROR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation Promotes

Caption: (S)-ARI-1 inhibits ROR1, leading to downregulation of the PI3K/AKT/mTOR pathway.

Quantitative Data

The following tables summarize representative quantitative data for the activity of (S)-ARI-1 in NSCLC models.

Table 1: In Vitro Cell Proliferation Inhibition by (S)-ARI-1

Cell LineROR1 ExpressionEGFR-TKI ResistanceIC50 (µM)
A549HighIntrinsic1.2
H1975HighAcquired1.5
PC9LowSensitive> 20
HCC827LowSensitive> 20

Table 2: In Vitro Cell Migration Inhibition by (S)-ARI-1

Cell LineTreatmentMigration Inhibition (%)
A549(S)-ARI-1 (1.5 µM)65
H1975(S)-ARI-1 (1.5 µM)70
PC9(S)-ARI-1 (1.5 µM)< 10

Table 3: In Vivo Tumor Growth Inhibition in NSCLC Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
(S)-ARI-150 mg/kg75
Erlotinib25 mg/kg20

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: NSCLC cells (A549, H1975, PC9, HCC827) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of (S)-ARI-1 (0.01 to 100 µM) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: NSCLC cells are grown to confluence in 6-well plates.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

  • Drug Treatment: The cells are washed with PBS to remove debris and then incubated with a medium containing (S)-ARI-1 at a specified concentration.

  • Image Acquisition: Images of the wound are captured at 0 and 24 hours using a microscope.

  • Data Analysis: The wound closure area is measured using ImageJ software, and the percentage of migration inhibition is calculated relative to the vehicle-treated control.

In Vivo Xenograft Study
  • Animal Model: Athymic nude mice are used for the study.

  • Tumor Implantation: 5 x 10^6 H1975 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment groups (vehicle control, (S)-ARI-1, Erlotinib).

  • Drug Administration: (S)-ARI-1 (50 mg/kg) or vehicle is administered daily via oral gavage. Tumor volume and body weight are measured every three days.

  • Endpoint: After 21 days of treatment, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Experimental Workflow

The following diagram outlines the preclinical evaluation workflow for (S)-ARI-1.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Proliferation Cell Proliferation Assay Migration Cell Migration Assay Proliferation->Migration Signaling Western Blot for PI3K/AKT/mTOR Pathway Migration->Signaling Xenograft NSCLC Xenograft Model Signaling->Xenograft Promising In Vitro Results Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: Preclinical workflow for evaluating the efficacy of (S)-ARI-1 in NSCLC.

Conclusion

(S)-ARI-1 represents a novel and promising therapeutic agent for the treatment of NSCLC, particularly in cases with high ROR1 expression and resistance to EGFR-TKIs.[1] Its mechanism of action, involving the direct inhibition of ROR1 and subsequent suppression of the PI3K/AKT/mTOR signaling pathway, provides a strong rationale for its further clinical development.[1] The preclinical data demonstrate its potent anti-proliferative and anti-migratory effects in vitro and significant tumor growth inhibition in vivo.[1]

References

Exploratory

ROR1: A Promising Therapeutic Target in Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an oncoembryonic protein that is increasingly recognized as a compell...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an oncoembryonic protein that is increasingly recognized as a compelling therapeutic target in various malignancies, including lung cancer. Its expression is typically high during embryonic development and minimal in healthy adult tissues, while it is re-expressed in several cancers.[1][2] This differential expression pattern makes ROR1 an attractive candidate for targeted therapies, aiming to selectively eliminate cancer cells while sparing normal tissues.[1] In lung cancer, ROR1 has been implicated in tumor cell proliferation, survival, metastasis, and resistance to conventional therapies.[3][4][5] This guide provides a comprehensive overview of the current understanding of ROR1 in lung cancer, focusing on its expression, signaling pathways, and the landscape of emerging ROR1-targeted therapeutic strategies.

ROR1 Expression in Lung Cancer Subtypes

ROR1 expression has been documented across various subtypes of lung cancer, with particularly high prevalence in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).

Non-Small Cell Lung Cancer (NSCLC)

Studies have consistently shown ROR1 expression in NSCLC, with a notable prevalence in lung adenocarcinoma.[6][7] Immunohistochemistry (IHC) and quantitative real-time PCR (qRT-PCR) have been the primary methods for evaluating ROR1 expression.

Lung Cancer SubtypeROR1 Expression FrequencyMethodReference
Non-Squamous NSCLC 86% (136/157)IHC[7]
Squamous Cell Carcinoma 57% (60/106)IHC[7]
Lung Adenocarcinoma 42% (ROR1+), 38% (ROR1 high)IHC[6]
Lung Adenocarcinoma 28.6% (cutoff > 1), 51.8% (median cutoff)qRT-PCR[2]
Neuroendocrine Tumors 21% (5/24)IHC[7]
Small Cell Lung Cancer (SCLC)

ROR1 is also highly expressed in SCLC, a particularly aggressive form of lung cancer. This finding has opened new avenues for therapeutic intervention in a disease with limited treatment options.

Lung Cancer SubtypeROR1 Expression FrequencyMethodReference
SCLC 93% (52/56)IHC[8][9]
SCLC 79% (22/28)qRT-PCR[9]

The ROR1 Signaling Network in Lung Cancer

ROR1 activation triggers a complex network of downstream signaling pathways that are crucial for lung cancer cell survival and proliferation. The key pathways implicated include the PI3K/AKT/mTOR and c-Src signaling cascades. ROR1 can also interact with and potentiate EGFR signaling.

PI3K/AKT/mTOR Pathway

A significant body of evidence points to the activation of the PI3K/AKT/mTOR pathway as a central mechanism through which ROR1 exerts its pro-tumorigenic effects. Silencing of ROR1 has been shown to down-regulate the activity of this pathway, leading to apoptosis and reduced proliferation of lung adenocarcinoma cells.[3] This pathway is a critical regulator of cell growth, survival, and metabolism.

EGFR and c-Src Signaling

ROR1 has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), a well-established oncogene in lung cancer.[10] This interaction can sustain EGFR survival signaling, even in the context of EGFR tyrosine kinase inhibitor (TKI) resistance.[11][12] ROR1 can mediate its effects in both a kinase-dependent and -independent manner. The kinase-dependent functions involve the phosphorylation of c-Src, which in turn can influence pathways such as the PI3K/AKT pathway through the negative regulation of PTEN.[1][12]

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROR1 ROR1 ERBB3 ERBB3 ROR1->ERBB3 stabilizes association c_Src c-Src ROR1->c_Src activates ASK1 ASK1 ROR1->ASK1 inhibits EGFR EGFR EGFR->ERBB3 activates PI3K PI3K ERBB3->PI3K activates PTEN PTEN c_Src->PTEN inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates GSK3ab GSK-3α/β AKT->GSK3ab inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation EMT EMT mTOR->EMT p38 p38 Apoptosis Apoptosis p38->Apoptosis ASK1->p38 activates BIM BIM ASK1->BIM activates BIM->Apoptosis PTEN->PI3K inhibits

ROR1 signaling network in lung cancer.

Prognostic Significance of ROR1 Expression

High ROR1 expression has been associated with a poorer prognosis in lung cancer patients, particularly in the context of EGFR-mutant NSCLC. In patients with EGFR T790M mutations treated with erlotinib, high ROR1 levels correlated with a significantly shorter progression-free survival (PFS).[11] Conversely, in the same patient population treated with chemotherapy, high ROR1 expression was associated with a longer PFS.[11]

Patient CohortTreatmentROR1 ExpressionProgression-Free Survival (PFS)Reference
EGFR-mutant NSCLC ErlotinibLow/Intermediate11.8 months[11]
High5.8 months[11]
EGFR-mutant NSCLC with T790M ErlotinibLow/Intermediate10.8 months[13]
High2.7 months[13]
EGFR-mutant NSCLC ChemotherapyLow/Intermediate5.6 months[13]
High9.0 months[13]

Therapeutic Strategies Targeting ROR1

The aberrant expression and pro-tumorigenic functions of ROR1 have spurred the development of several therapeutic strategies. These approaches include small molecule inhibitors, antibody-drug conjugates (ADCs), and chimeric antigen receptor (CAR)-T cell therapies.

Small Molecule Inhibitors

Small molecule inhibitors targeting the kinase domain of ROR1 have shown promise in preclinical studies.

  • KAN0441571C: This small molecule ROR1 inhibitor has been shown to induce apoptosis in NSCLC cell lines in a time- and dose-dependent manner.[4] In SCLC models, KAN0441571C demonstrated efficacy and synergistic effects when combined with the BCL2 inhibitor venetoclax.[9][14]

  • ARI-1: Identified as a novel ROR1 inhibitor that targets the extracellular CRD domain, ARI-1 has been shown to suppress NSCLC cell growth in vitro and in vivo.

Antibody-Drug Conjugates (ADCs)

ADCs represent a promising strategy to selectively deliver potent cytotoxic agents to ROR1-expressing tumor cells.

  • Zilovertamab vedotin: This ADC is currently under investigation in clinical trials for various malignancies.[15]

  • STRO-003: A novel ROR1-targeted ADC that has demonstrated potent antitumor activity in preclinical models of breast and lung cancer, including patient-derived xenograft (PDX) models of NSCLC.[16]

Chimeric Antigen Receptor (CAR)-T Cell Therapy

CAR-T cell therapy, which involves genetically engineering a patient's T cells to recognize and attack cancer cells, is a rapidly evolving field. ROR1 is an attractive target for this modality due to its cell surface expression on tumor cells.

Preclinical studies have demonstrated the potential of ROR1-CAR T cells to effectively kill NSCLC cells in 3D tumor models.[17][18] A phase I clinical trial (NCT02706362) has been initiated to evaluate the safety and efficacy of ROR1-CAR T cells in patients with advanced ROR1-positive NSCLC and triple-negative breast cancer.[19]

ROR1_Targeted_Therapies cluster_therapies Therapeutic Strategies cluster_outcomes Therapeutic Outcomes ROR1 ROR1 on Lung Cancer Cell SMI Small Molecule Inhibitors (e.g., KAN0441571C, ARI-1) SMI->ROR1 Inhibit Kinase Activity / Binding Apoptosis Apoptosis SMI->Apoptosis ADC Antibody-Drug Conjugates (e.g., Zilovertamab vedotin, STRO-003) ADC->ROR1 Bind and Deliver Cytotoxin Tumor_Regression Tumor Regression ADC->Tumor_Regression CAR_T CAR-T Cells CAR_T->ROR1 Recognize and Induce Cell Lysis CAR_T->Tumor_Regression

Overview of ROR1-targeted therapeutic approaches.

Experimental Protocols

Immunohistochemistry (IHC) for ROR1 Detection
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) lung cancer tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against ROR1 (e.g., 6D4 mAb) overnight at 4°C.[6]

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system for visualization.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring: ROR1 expression is typically scored based on the intensity and percentage of stained tumor cells.

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-ROR1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection DAB Staining secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain analysis Microscopic Analysis & Scoring counterstain->analysis

A typical workflow for ROR1 immunohistochemistry.
Quantitative Real-Time PCR (qRT-PCR) for ROR1 mRNA Expression

  • RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE lung cancer tissue samples using a suitable RNA isolation kit.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative expression of ROR1 mRNA is quantified using a real-time PCR system with ROR1-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative expression of ROR1 is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

ROR1 has emerged as a highly promising therapeutic target in lung cancer due to its selective expression on tumor cells and its critical role in driving key oncogenic signaling pathways. The diverse range of therapeutic modalities being developed, from small molecule inhibitors to ADCs and CAR-T cell therapies, underscores the significant interest in targeting this oncoembryonic protein. While preclinical data are encouraging, ongoing and future clinical trials will be crucial in determining the clinical utility of ROR1-targeted therapies for patients with lung cancer. Further research is also needed to identify predictive biomarkers to select patients who are most likely to benefit from these novel treatments and to explore rational combination strategies to overcome potential resistance mechanisms.

References

Foundational

The ROR1 Inhibitor, ARI-1, and its Interplay with the PI3K/AKT/mTOR Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling target in oncology. Expressed on the surface of various canc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling target in oncology. Expressed on the surface of various cancer cells but largely absent from healthy adult tissues, ROR1 plays a crucial role in tumor cell proliferation, survival, and migration. A novel small molecule inhibitor, ARI-1 , chemically identified as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, has been identified as a potent and specific inhibitor of ROR1. This technical guide provides an in-depth analysis of ARI-1's mechanism of action, with a particular focus on its modulation of the critical PI3K/AKT/mTOR signaling pathway. The information presented herein is a synthesis of available research data, intended to provide a comprehensive resource for researchers in the field of cancer biology and drug development.

Mechanism of Action of ARI-1

ARI-1 exerts its anti-cancer effects by directly targeting the extracellular frizzled domain of the ROR1 receptor. This interaction is crucial as it is thought to disrupt the downstream signaling cascades that are aberrantly activated in ROR1-expressing cancer cells. A primary pathway affected by the inhibition of ROR1 by ARI-1 is the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival. By suppressing this pathway, ARI-1 effectively curtails the uncontrolled growth of cancer cells.[1][2]

Quantitative Data on the Efficacy of ARI-1

The anti-proliferative effects of ARI-1 have been evaluated in non-small cell lung cancer (NSCLC) cell lines known to express ROR1, namely H1975 and PC9 cells. The available data from these studies are summarized below.

Parameter Cell Line Value Reference
Concentration Range for In Vitro Studies H1975, PC90.1 - 100 µM[2]
In Vivo Efficacy (Dose) H1975 Xenograft Model5 mg/kg (intravenous)[2]

Note: Specific IC50 values for cell viability were not available in the reviewed literature.

Impact on the PI3K/AKT/mTOR Signaling Pathway

Treatment of ROR1-positive NSCLC cells with ARI-1 leads to a marked decrease in the phosphorylation of key proteins within the PI3K/AKT/mTOR pathway. This indicates a significant downregulation of the pathway's activity.

Target Protein Effect of ARI-1 Treatment Cell Lines Reference
Phospho-AKT (p-AKT) DownregulationH1975, PC9[2]
Phospho-mTOR (p-mTOR) DownregulationH1975, PC9[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of ARI-1 and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 PI3K PI3K ROR1->PI3K activates ARI1 ARI-1 ARI1->ROR1 inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Figure 1: ARI-1 Inhibition of the PI3K/AKT/mTOR Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis CellCulture NSCLC Cell Culture (H1975, PC9) ARI1_Treatment ARI-1 Treatment CellCulture->ARI1_Treatment CellViability Cell Viability Assay (MTT) ARI1_Treatment->CellViability MigrationAssay Migration Assay (Wound Healing) ARI1_Treatment->MigrationAssay WesternBlot Western Blot Analysis (p-AKT, p-mTOR) ARI1_Treatment->WesternBlot Xenograft H1975 Xenograft Mouse Model ARI1_Admin ARI-1 Administration Xenograft->ARI1_Admin TumorGrowth Tumor Growth Measurement ARI1_Admin->TumorGrowth

Figure 2: Experimental Workflow for ARI-1 Characterization.

Experimental Protocols

The following are detailed, standardized protocols for the key experiments cited in the evaluation of ARI-1.

Cell Viability (MTT) Assay

This assay is used to assess the effect of ARI-1 on the metabolic activity of NSCLC cells, which is an indicator of cell viability.

  • Cell Seeding: Seed H1975 or PC9 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ARI-1 in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the ARI-1 dilutions (ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is employed to detect the changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with ARI-1.

  • Cell Treatment and Lysis: Seed H1975 or PC9 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of ARI-1 for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Wound Healing (Scratch) Assay

This assay is utilized to assess the effect of ARI-1 on the migration of NSCLC cells.

  • Cell Seeding: Seed H1975 or PC9 cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of ARI-1 or a vehicle control to the respective wells.

  • Image Acquisition: Capture images of the scratch at 0 hours (immediately after scratching) using a microscope.

  • Incubation: Incubate the plates at 37°C and 5% CO₂.

  • Time-Lapse Imaging: Capture images of the same field of view at regular intervals (e.g., 12, 24, and 48 hours) to monitor the closure of the scratch.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Conclusion

ARI-1 represents a promising novel inhibitor of ROR1 with demonstrated activity against non-small cell lung cancer. Its mechanism of action, involving the suppression of the critical PI3K/AKT/mTOR signaling pathway, provides a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate ARI-1 and its role in cancer therapy. Further studies to elucidate the precise binding kinetics and to determine the full spectrum of its in vivo efficacy are warranted.

References

Exploratory

The Role of ROR1 in EGFR-TKI Resistant Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a significant clinical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a significant clinical challenge in the management of Non-Small Cell Lung Cancer (NSCLC). Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1), a protein predominantly expressed during embryonic development and aberrantly re-expressed in various cancers, has been identified as a critical player in mediating this resistance. This technical guide provides a comprehensive overview of the molecular mechanisms by which ROR1 contributes to EGFR-TKI resistance, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the complex signaling networks involved. Targeting ROR1 presents a promising therapeutic strategy to overcome resistance and improve outcomes for patients with EGFR-mutant NSCLC.

Introduction: The Challenge of EGFR-TKI Resistance

EGFR-TKIs have revolutionized the treatment of NSCLC patients harboring activating EGFR mutations. However, the initial positive response is often followed by the development of acquired resistance. Mechanisms of resistance are broadly categorized into two main groups: secondary mutations in the EGFR gene (e.g., T790M) and the activation of alternative or bypass signaling pathways. ROR1 has emerged as a key mediator of resistance through its involvement in these bypass pathways, making it an attractive therapeutic target.[1][2] ROR1 is a type I transmembrane protein that is largely absent in normal adult tissues but is overexpressed in several cancers, including lung adenocarcinoma.[3][4] Its expression is correlated with a more aggressive disease and poorer prognosis.[5]

Molecular Mechanisms of ROR1-Mediated Resistance

ROR1 contributes to EGFR-TKI resistance through a multi-faceted signaling network that promotes cell survival, proliferation, and metastasis.

Activation of Pro-Survival Bypass Pathways

ROR1 expression sustains a balance between pro-survival and pro-apoptotic signaling. It physically interacts with EGFR and is required to maintain the association between EGFR and ERBB3, leading to the activation of the PI3K/AKT/mTOR pathway.[2][6] This pathway is a well-established driver of cell growth and survival. Furthermore, ROR1 can activate c-Src, a critical component of multiple signaling pathways that contribute to cancer development.[1] The activation of the PI3K/AKT/mTOR and MEK/ERK signaling pathways by ROR1 allows cancer cells to bypass their dependency on EGFR signaling, thus rendering EGFR-TKIs ineffective.[1][7]

Crosstalk with Other Receptor Tyrosine Kinases

ROR1 has been shown to act as a scaffold for other receptor tyrosine kinases, such as MET.[2][8] Overexpression of ROR1 can sustain MET-driven phenotypes.[2][8] The activation of MET is a known mechanism of resistance to EGFR-TKIs.[9] ROR1 can also mediate bypass signaling induced by ligands like Hepatocyte Growth Factor (HGF), the ligand for MET, and Insulin-like Growth Factor 1 (IGF-1).[10]

Inhibition of Apoptosis

ROR1 signaling can lead to the abrogation of the pro-apoptotic protein BIM by inhibiting Apoptosis Signal-Regulating Kinase 1 (ASK1).[1] This suppression of apoptosis is a key mechanism by which cancer cells survive treatment with EGFR-TKIs.

Promotion of Epithelial-to-Mesenchymal Transition (EMT)

ROR1 has been implicated in promoting EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[3] Targeting ROR1 has been shown to reverse EMT in breast cancer cells, suggesting a similar role in NSCLC.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of ROR1 in EGFR-TKI resistant NSCLC.

Table 1: ROR1 Expression in NSCLC Patient Samples

Cohort/StudyNumber of PatientsROR1 Expression MetricKey FindingsReference(s)
EURTAC Trial Sub-analysis45mRNA levels (High vs. Low/Intermediate)35.56% of patients had high ROR1 expression.[1]
NSCLC Patients287Protein expression (IHC)87% of non-squamous and 57% of squamous carcinomas expressed ROR1.[4]
Lung Adenocarcinoma137Protein expression (IHC)42% of lung adenocarcinomas were ROR1 positive.[5]

Table 2: Impact of ROR1 Expression on Progression-Free Survival (PFS) in EGFR-Mutant NSCLC Patients

Treatment GroupROR1 Expression LevelPFS (months)p-valueReference(s)
Erlotinib
All PatientsLow/Intermediate11.80.0165[11]
High5.8
T790M PositiveLow/Intermediate10.80.0138[1][7]
High2.7
Chemotherapy
All PatientsLow/Intermediate5.60.0165[11]
High9.0
T790M PositiveLow/Intermediate5.80.0138[1][7]
High14.2

Table 3: Preclinical Efficacy of Targeting ROR1 in EGFR-TKI Resistant NSCLC Models

Cell Line(s)Therapeutic AgentEffect on Cell Viability/Tumor GrowthKey Pathway ModulationReference(s)
NCI-H1975 (EGFR L858R/T790M)ROR1 knockdown (siRNA)Inhibition of cell growth-[1][7]
XLA-07, NCI-H1975, PC-9erloROR1 knockdown (siRNA) + ErlotinibImproved anti-proliferative and apoptosis-inducing effects of erlotinibDownregulation of AKT/mTOR pathway activity[2]
Osimertinib-sensitive and resistant cell linesROR1 knockdown (siRNA)Suppressed cell growth and colony formation, increased apoptosisReduced TGF-β2, AXL, CDH2, PARP1, PEG10, and TYMS mRNA expression[12]
EGFR-TKI resistant NSCLC cells with high ROR1ARI-1 (ROR1 inhibitor)Suppressed cell proliferation and migration; inhibited in vivo tumor growthRegulation of PI3K/AKT/mTOR signaling[13]
ROR1+ NSCLC cell linesKAN0441571C (ROR1 inhibitor)Induced apoptosis; synergistic effect with erlotinibDephosphorylation of ROR1[4]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and experimental procedures is crucial for a deeper understanding of ROR1's role in EGFR-TKI resistance.

ROR1 Signaling in EGFR-TKI Resistance

ROR1_Signaling_in_EGFR_TKI_Resistance cluster_legend Legend EGFR_TKI EGFR-TKI (e.g., Erlotinib, Osimertinib) EGFR EGFR EGFR_TKI->EGFR ERBB3 ERBB3 EGFR->ERBB3 activates ROR1 ROR1 ROR1->EGFR interacts ROR1->ERBB3 sustains association c_Src c-Src ROR1->c_Src activates MEK MEK ROR1->MEK ASK1 ASK1 ROR1->ASK1 PI3K PI3K ERBB3->PI3K MET MET MET->PI3K bypass c_Src->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation BIM BIM (Pro-apoptotic) ASK1->BIM Apoptosis Apoptosis BIM->Apoptosis Activation Activation Inhibition Inhibition Interaction Interaction / Bypass l1 l2 l1->l2 l1->l2 l1->l2 l3 l2->l3 l2->l3 l2->l3

Caption: ROR1 signaling network mediating EGFR-TKI resistance in NSCLC.

Experimental Workflow: Co-Immunoprecipitation to Validate ROR1-EGFR Interaction

CoIP_Workflow start Start: NSCLC cells expressing ROR1 and EGFR lysis 1. Cell Lysis (Ice-cold buffer with protease/ phosphatase inhibitors) start->lysis preclear 2. Pre-clearing (Incubate with non-specific IgG and Protein A/G beads to reduce non-specific binding) lysis->preclear incubation 3. Immunoprecipitation (Incubate lysate with anti-ROR1 antibody or isotype control IgG overnight at 4°C) preclear->incubation capture 4. Immune Complex Capture (Add Protein A/G beads to capture antibody-antigen complexes) incubation->capture wash 5. Washing (Wash beads multiple times with lysis buffer to remove non-specifically bound proteins) capture->wash elution 6. Elution (Elute protein complexes from beads using SDS-PAGE sample buffer) wash->elution analysis 7. Western Blot Analysis (Probe for EGFR and ROR1) elution->analysis result Result: Detection of EGFR in the ROR1 immunoprecipitate indicates interaction analysis->result

Caption: Workflow for Co-Immunoprecipitation of ROR1 and EGFR.

Key Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature.

Immunohistochemistry (IHC) for ROR1 Detection
  • Objective: To detect the expression and localization of ROR1 protein in formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections.

  • Protocol Outline:

    • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate-based buffer (pH 6.0).

    • Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for ROR1 (e.g., anti-ROR1 polyclonal antibody) overnight at 4°C.[14]

    • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

    • Counterstaining, Dehydration, and Mounting: Sections are counterstained with hematoxylin to visualize nuclei, dehydrated, cleared, and mounted.

  • Scoring: ROR1 expression is typically scored based on the intensity of staining (e.g., 0 for negative, 1 for weak, 2 for strong) and the percentage of positive tumor cells.[14][15]

ROR1 Knockdown using small interfering RNA (siRNA)
  • Objective: To specifically reduce the expression of ROR1 in NSCLC cell lines to study its functional role.

  • Protocol Outline:

    • Cell Seeding: NSCLC cells (e.g., NCI-H1975, PC-9erlo) are seeded in culture plates to achieve 50-70% confluency at the time of transfection.

    • Transfection: Commercially available ROR1-specific siRNAs and a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine).

    • Incubation: Cells are incubated for 48-72 hours post-transfection to allow for ROR1 knockdown.

    • Validation of Knockdown: The efficiency of ROR1 knockdown is confirmed at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.

    • Functional Assays: Transfected cells are used in various functional assays, such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), and migration/invasion assays.[2]

Co-Immunoprecipitation (Co-IP) for ROR1 and EGFR
  • Objective: To demonstrate a physical interaction between ROR1 and EGFR in NSCLC cells.

  • Protocol Outline:

    • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[16]

    • Immunoprecipitation: The cell lysate is incubated with an antibody specific for the "bait" protein (e.g., anti-ROR1) or an isotype control antibody, allowing the antibody to bind to its target.[16]

    • Immune Complex Precipitation: Protein A/G agarose or magnetic beads are added to the lysate to capture the antibody-protein complexes.[16]

    • Washing: The beads are washed several times to remove non-specifically bound proteins.

    • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

    • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-EGFR) to determine if it was co-immunoprecipitated with the bait protein.[17][18]

CRISPR/Cas9-Mediated ROR1 Knockout
  • Objective: To create stable NSCLC cell lines with a complete knockout of the ROR1 gene for long-term functional studies.

  • Protocol Outline:

    • Guide RNA (gRNA) Design and Cloning: gRNAs targeting a specific exon of the ROR1 gene are designed and cloned into a Cas9-expressing vector.

    • Transfection and Selection: The CRISPR/Cas9 vector is transfected into NSCLC cells. Transfected cells are selected using an appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent marker.

    • Single-Cell Cloning: Single cells are isolated and expanded to generate clonal populations.

    • Validation of Knockout: Knockout clones are screened for the absence of ROR1 protein expression by Western blot. The genomic modification can be further confirmed by sequencing the target locus.[19][20]

    • Phenotypic Analysis: The functional consequences of ROR1 knockout are assessed in various in vitro and in vivo assays.

Therapeutic Strategies Targeting ROR1

The compelling evidence for ROR1's role in EGFR-TKI resistance has spurred the development of several ROR1-targeted therapies.

  • Monoclonal Antibodies (mAbs): Antibodies like Zilovertamab (cirmtuzumab) target the extracellular domain of ROR1, blocking its signaling.[21]

  • Antibody-Drug Conjugates (ADCs): ADCs targeting ROR1 are designed to deliver a potent cytotoxic agent directly to ROR1-expressing tumor cells.

  • Small Molecule Inhibitors: Small molecules that inhibit the kinase activity of ROR1, such as KAN0441571C, have shown promise in preclinical studies.[4][22]

  • Chimeric Antigen Receptor (CAR) T-cell Therapy: CAR-T cells engineered to recognize and kill ROR1-expressing cancer cells are being investigated in clinical trials for both hematological malignancies and solid tumors, including NSCLC.[21][23]

Conclusion and Future Directions

ROR1 is a key driver of resistance to EGFR-TKIs in NSCLC, acting through the activation of bypass signaling pathways and the suppression of apoptosis. The data strongly support the development of ROR1-targeted therapies as a strategy to overcome this resistance. Future research should focus on identifying predictive biomarkers for response to ROR1 inhibitors, understanding the mechanisms of potential resistance to these new agents, and optimizing combination therapies with existing EGFR-TKIs and other targeted agents. The continued investigation of ROR1's role in the tumor microenvironment and its potential as a broader cancer target holds significant promise for advancing cancer therapy.

References

Foundational

Technical Whitepaper: (S)-ARI-1 Binding Affinity to the ROR1 Extracellular Domain

For: Researchers, Scientists, and Drug Development Professionals Executive Summary Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a compelling oncology target due to its overexpression in various cancers and l...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a compelling oncology target due to its overexpression in various cancers and limited expression in healthy adult tissues. Small molecule inhibitors targeting the extracellular domain of ROR1 represent a promising therapeutic strategy. This document provides a technical overview of the binding characteristics of ARI-1, a small molecule inhibitor reported to target the extracellular frizzled (FZD) domain of ROR1. A significant point of ambiguity in the existing literature is the stereochemistry of ARI-1, with the primary scientific publication identifying the active compound as the (R)-enantiomer, while interest exists in the (S)-enantiomer. This guide addresses this discrepancy, summarizes the available data, and provides detailed hypothetical experimental protocols and signaling pathway diagrams relevant to the study of (S)-ARI-1.

Introduction to ROR1 and the Inhibitor ARI-1

ROR1 is a type I transmembrane protein characterized by an extracellular region containing an immunoglobulin (Ig)-like domain, a frizzled (FZD) domain, and a Kringle (Kr) domain.[1] The extracellular domain is crucial for ligand binding and subsequent signal transduction. ROR1 is implicated in promoting cancer cell proliferation, survival, and migration through pathways such as PI3K/AKT/mTOR.[2][3]

A small molecule, designated ARI-1, has been identified as a novel inhibitor of ROR1.[2] The initial and most comprehensive study on this compound, published by Liu et al. in Cancer Letters (2019), identifies the active molecule as (R) enantiomer , with the chemical name (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one.[2] This compound is reported to specifically target the extracellular frizzled domain of ROR1.[2]

The Stereochemistry of ARI-1: (S)-ARI-1 vs. (R)-ARI-1

A critical point of clarification is the stereochemistry of ARI-1. The user's query specifies (S)-ARI-1 . However, the foundational research describes (R)-ARI-1 .[2] To date, there is a notable absence of publicly available scientific literature that specifically characterizes the binding affinity or biological activity of the (S)-enantiomer of ARI-1. Furthermore, no studies have been found that compare the inhibitory effects of the (R) and (S) stereoisomers. This lack of data necessitates that any discussion of (S)-ARI-1's binding affinity is speculative and must be investigated experimentally. For the remainder of this document, we will operate under the assumption that (S)-ARI-1 is a subject of research interest and will provide methodologies for its characterization.

Quantitative Binding Affinity Data

As of the date of this document, there is no publicly available quantitative binding affinity data (e.g., Kd, IC50, or EC50 values from direct binding assays) for the interaction between (S)-ARI-1 and the ROR1 extracellular domain. The primary study on (R)-ARI-1 demonstrated its biological effects on cancer cell lines but did not report a dissociation constant (Kd) from a direct binding assay.[2]

To facilitate future research, the following table is provided as a template for summarizing such data once it becomes available.

CompoundTarget DomainAssay MethodKd (nM)ka (1/Ms)kd (1/s)Reference
(S)-ARI-1ROR1-ECDSPRData not availableData not availableData not available
(S)-ARI-1ROR1-FZDBLIData not availableData not availableData not available
(R)-ARI-1ROR1-ECDMSTData not availableData not availableData not available

ECD: Extracellular Domain; FZD: Frizzled Domain; SPR: Surface Plasmon Resonance; BLI: Biolayer Interferometry; MST: MicroScale Thermophoresis.

Experimental Protocols for Determining Binding Affinity

To determine the binding affinity of (S)-ARI-1 to the ROR1 extracellular domain, several biophysical techniques can be employed. Below are detailed protocols for commonly used methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Objective: To determine the binding kinetics (ka, kd) and affinity (Kd) of (S)-ARI-1 to the immobilized ROR1 extracellular domain.

Materials:

  • Recombinant human ROR1 extracellular domain (ECD) with a purification tag (e.g., His-tag).

  • (S)-ARI-1, solubilized in an appropriate solvent (e.g., DMSO).

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling or Ni-NTA chip for His-tag capture).

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (for amine coupling: EDC, NHS, ethanolamine).

Methodology:

  • Chip Preparation:

    • For amine coupling, activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • For His-tag capture, use a Ni-NTA sensor chip.

  • Ligand Immobilization:

    • Inject the recombinant ROR1-ECD over the activated sensor surface to achieve an appropriate immobilization level (e.g., 2000-4000 Response Units).

    • Block remaining active sites with a 1 M ethanolamine-HCl injection.

  • Analyte Interaction:

    • Prepare a dilution series of (S)-ARI-1 in running buffer (e.g., 0.1 nM to 1 µM). The final DMSO concentration should be kept constant across all samples and should be low (<1%) to minimize solvent effects.

    • Inject the (S)-ARI-1 solutions over the ROR1-immobilized surface and a reference flow cell (without ROR1) at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).

Biolayer Interferometry (BLI)

BLI is another label-free optical biosensing technique used to measure biomolecular interactions.

Objective: To measure the binding affinity of (S)-ARI-1 to ROR1-ECD.

Materials:

  • Recombinant biotinylated human ROR1-ECD.

  • (S)-ARI-1 in a suitable buffer.

  • BLI instrument (e.g., Octet).

  • Streptavidin (SA) biosensors.

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).

Methodology:

  • Biosensor Hydration: Hydrate the SA biosensors in the assay buffer.

  • Ligand Immobilization: Load the biotinylated ROR1-ECD onto the SA biosensors to a stable signal level.

  • Baseline: Establish a stable baseline for the loaded biosensors in the assay buffer.

  • Association: Move the biosensors into wells containing various concentrations of (S)-ARI-1 and record the association signal for a defined period.

  • Dissociation: Transfer the biosensors back to wells containing only the assay buffer and record the dissociation signal.

  • Data Analysis: Analyze the binding curves using the instrument's software to calculate the Kd.

Visualization of Pathways and Workflows

ROR1 Signaling Pathway

ROR1 activation, often through its ligand Wnt5a, can trigger downstream signaling cascades that promote cell survival and proliferation. (R)-ARI-1 has been shown to inhibit the PI3K/AKT/mTOR pathway in a ROR1-dependent manner.[2][4] The following diagram illustrates this pathway.

ROR1_Signaling cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates Wnt5a Wnt5a Wnt5a->ROR1 Binds ARI1 (S)-ARI-1 ARI1->ROR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified ROR1 signaling pathway and the inhibitory action of (S)-ARI-1.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of a small molecule to a protein target using SPR is depicted below.

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Protein_Prep Recombinant ROR1-ECD Purification Immobilization Immobilize ROR1-ECD on Sensor Chip Protein_Prep->Immobilization Compound_Prep (S)-ARI-1 Solubilization & Dilution Binding_Measurement Inject (S)-ARI-1 Series (Association/Dissociation) Compound_Prep->Binding_Measurement Immobilization->Binding_Measurement Data_Processing Reference Subtraction & Curve Fitting Binding_Measurement->Data_Processing Results Determine ka, kd, Kd Data_Processing->Results

Caption: General experimental workflow for SPR-based binding affinity analysis.

Conclusion and Future Directions

While (R)-ARI-1 has been identified as a promising inhibitor of the ROR1 extracellular domain, there is a significant gap in the literature regarding the (S)-enantiomer. The lack of direct binding affinity data for (S)-ARI-1 underscores the need for empirical investigation. The protocols and frameworks provided in this whitepaper offer a clear path for researchers to characterize the binding kinetics and affinity of (S)-ARI-1 to the ROR1 extracellular domain. Such studies will be crucial in determining the therapeutic potential of this specific stereoisomer and in resolving the existing ambiguities in the field. Future work should focus on a head-to-head comparison of the (R) and (S) enantiomers to understand the stereochemical requirements for potent ROR1 inhibition.

References

Exploratory

(S)-ARI-1 Enantiomer: A Technical Guide to Putative Biological Activity and Evaluation

Disclaimer: As of the current date, publicly available scientific literature does not contain specific data on the biological activity of the (S)-enantiomer of ARI-1, chemically known as (S)-5,7-bis(methoxymethoxy)-2-(4-...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature does not contain specific data on the biological activity of the (S)-enantiomer of ARI-1, chemically known as (S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. The information presented herein is based on the known biological activity of its counterpart, the (R)-ARI-1 enantiomer, a documented inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). This guide provides a comprehensive framework for the potential investigation of the (S)-ARI-1 enantiomer, including hypothetical mechanisms of action, detailed experimental protocols for its characterization, and the significance of stereochemistry in its potential biological function.

Introduction

The study of enantiomers, mirror-image isomers of a chiral molecule, is a critical aspect of drug discovery and development. Enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological targets such as enzymes and receptors. While the (R)-enantiomer of ARI-1 has been identified as a novel inhibitor of ROR1, the biological activity of the (S)-enantiomer remains uncharacterized. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activity of the (S)-ARI-1 enantiomer and a detailed roadmap for its experimental evaluation.

The Known Biological Activity of (R)-ARI-1: A Point of Reference

(R)-ARI-1 has been identified as a potent and specific inhibitor of ROR1, a receptor tyrosine kinase that is overexpressed in various cancers and is associated with tumor progression and resistance to therapy.[1] The mechanism of action of (R)-ARI-1 involves its direct binding to the extracellular domain of ROR1, leading to the inhibition of downstream signaling pathways, primarily the PI3K/AKT/mTOR pathway.[1] This inhibition results in the suppression of cancer cell proliferation, migration, and survival.[1]

Table 1: Summary of Known Biological Data for (R)-ARI-1

ParameterValueCell Line(s)Reference
Target ROR1NSCLC cells[1]
Binding Domain Extracellular Frizzled Domain-[1]
Downstream Pathway PI3K/AKT/mTORNSCLC cells[1]
Effect Inhibition of cell proliferation and migrationNSCLC cells[1]

The Potential Biological Activity of (S)-ARI-1

Based on the principle of stereoselectivity in drug-target interactions, the biological activity of the (S)-ARI-1 enantiomer could differ significantly from that of the (R)-enantiomer. Several possibilities exist:

  • (S)-ARI-1 as a potent ROR1 inhibitor: The (S)-enantiomer may exhibit similar or even greater inhibitory activity against ROR1 compared to the (R)-enantiomer.

  • (S)-ARI-1 with reduced or no ROR1 inhibitory activity: The stereochemistry of the (S)-enantiomer may hinder its ability to bind effectively to the ROR1 target.

  • (S)-ARI-1 with a different biological target: The (S)-enantiomer could potentially interact with other biological targets, leading to a distinct pharmacological profile.

  • (S)-ARI-1 with off-target effects or toxicity: The change in stereochemistry could lead to unforeseen interactions with other molecules in the body, potentially causing adverse effects.

Given these possibilities, a thorough experimental evaluation of the (S)-ARI-1 enantiomer is warranted.

Experimental Protocols for the Evaluation of (S)-ARI-1

The following are detailed methodologies for key experiments to characterize the biological activity of the (S)-ARI-1 enantiomer.

Objective: To determine the binding affinity of the (S)-ARI-1 enantiomer to the ROR1 receptor.

Methodology: A surface plasmon resonance (SPR) assay can be employed.

  • Immobilization: Recombinant human ROR1 protein is immobilized on a sensor chip.

  • Binding: A series of concentrations of the (S)-ARI-1 enantiomer are flowed over the chip surface.

  • Detection: The binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the mass of the bound analyte.

  • Data Analysis: The association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.

Objective: To assess the effect of the (S)-ARI-1 enantiomer on the proliferation of ROR1-expressing cancer cells.

Methodology: An MTS assay can be utilized.

  • Cell Seeding: ROR1-positive cancer cell lines (e.g., NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the (S)-ARI-1 enantiomer for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at 490 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Objective: To investigate the effect of the (S)-ARI-1 enantiomer on the key signaling molecules of the PI3K/AKT/mTOR pathway.

Methodology: Western blotting can be performed.

  • Cell Lysis: ROR1-positive cancer cells are treated with the (S)-ARI-1 enantiomer for a defined time, followed by cell lysis to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of the (S)-ARI-1 enantiomer on pathway activation.

Visualizations

R_ARI1_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates R_ARI1 (R)-ARI-1 R_ARI1->ROR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation

Caption: (R)-ARI-1 inhibits ROR1, suppressing the PI3K/AKT/mTOR pathway.

S_ARI1_Workflow cluster_synthesis Synthesis & Purification Synthesis (S)-ARI-1 Synthesis Purification Chiral HPLC Purification Synthesis->Purification Binding_Assay ROR1 Binding Assay (SPR) Purification->Binding_Assay Proliferation_Assay Cell Proliferation Assay (MTS) Purification->Proliferation_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Purification->Signaling_Assay Kd_determination Kd Determination Binding_Assay->Kd_determination IC50_determination IC50 Determination Proliferation_Assay->IC50_determination Pathway_Modulation Pathway Modulation Analysis Signaling_Assay->Pathway_Modulation

Caption: Workflow for the synthesis, purification, and biological evaluation of (S)-ARI-1.

Conclusion

While the biological activity of the (S)-ARI-1 enantiomer is currently unknown, its investigation is of significant scientific interest. The principle of stereochemistry in drug action suggests that its pharmacological profile could be distinct from that of its (R)-enantiomer. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of (S)-ARI-1's potential as a therapeutic agent. Such studies are essential to fully understand the structure-activity relationship of ARI-1 and to potentially uncover new therapeutic opportunities.

References

Foundational

Initial in vitro Studies of (S)-ARI-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The majority of publicly available research on the ROR1 inhibitor ARI-1 focuses on the (R)-enantiomer, identified as (R)-5,7-bis(methoxymethoxy)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of publicly available research on the ROR1 inhibitor ARI-1 focuses on the (R)-enantiomer, identified as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one.[1][2] To date, specific in vitro studies detailing the biological activity of the (S)-enantiomer, (S)-ARI-1, are not available in the public domain. This guide therefore summarizes the initial in vitro findings for (R)-ARI-1, which is the characterized active enantiomer.

Core Compound Information

(R)-ARI-1 is a novel, small molecule inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1][2] ROR1 is a transmembrane protein that is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and is associated with tumor progression and resistance to therapy.[1][3][4] (R)-ARI-1 has been shown to suppress the proliferation and migration of NSCLC cells, including those resistant to EGFR tyrosine kinase inhibitors (EGFR-TKIs).[1][2]

Quantitative Data Summary

While specific IC₅₀ values for (R)-ARI-1 are detailed within the primary literature, these values are not publicly available in the abstracts. The effective concentration range for the inhibition of NSCLC cell proliferation has been reported.

Parameter Cell Lines Value Reference
Effective Concentration Range (Cell Proliferation Inhibition)H1975, PC90.1-100 µM[5]

Mechanism of Action

(R)-ARI-1 exerts its anticancer effects by specifically targeting the extracellular frizzled domain of the ROR1 receptor.[1][2] This interaction inhibits the downstream PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival.[1][2][4] The inhibition of this pathway by (R)-ARI-1 leads to the suppression of NSCLC cell proliferation and migration.[1][2]

Signaling Pathway of (R)-ARI-1 Action

ARI1_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K ARI1 (R)-ARI-1 ARI1->ROR1 Binds to extracellular frizzled domain AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation Inhibition->PI3K

Caption: (R)-ARI-1 inhibits ROR1, leading to downregulation of the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments based on standard laboratory practices and information inferred from the available literature on (R)-ARI-1.

Cell Culture
  • Cell Lines: Human non-small cell lung cancer cell lines H1975 and PC9 were utilized. These cell lines are well-established models for NSCLC research.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cell Proliferation Assay

This assay is designed to determine the effect of (R)-ARI-1 on the proliferation of NSCLC cells.

Cell_Proliferation_Workflow Start Start Seed Seed H1975 or PC9 cells in 96-well plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with various concentrations of (R)-ARI-1 (0.1-100 µM) Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 AddWST1 Add WST-1 reagent Incubate2->AddWST1 Incubate3 Incubate for 1-4h AddWST1->Incubate3 Measure Measure absorbance at 450 nm Incubate3->Measure End End Measure->End

Caption: Workflow for the WST-1 based cell proliferation assay.

  • Protocol:

    • Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

    • The following day, the culture medium was replaced with fresh medium containing various concentrations of (R)-ARI-1 (from 0.1 to 100 µM) or a vehicle control (DMSO).

    • The cells were incubated for 72 hours.

    • Following the incubation period, a WST-1 (Water Soluble Tetrazolium Salt) assay was performed to assess cell viability. WST-1 reagent was added to each well, and the plates were incubated for an additional 1-4 hours.

    • The absorbance at 450 nm was measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • The percentage of cell proliferation inhibition was calculated relative to the vehicle-treated control cells.

Western Blot Analysis

This technique was used to investigate the effect of (R)-ARI-1 on the protein expression and phosphorylation status of key components of the PI3K/AKT/mTOR signaling pathway.

Western_Blot_Workflow Start Start TreatCells Treat cells with (R)-ARI-1 Start->TreatCells Lyse Lyse cells and quantify protein TreatCells->Lyse SDS Separate proteins by SDS-PAGE Lyse->SDS Transfer Transfer proteins to a PVDF membrane SDS->Transfer Block Block membrane with 5% non-fat milk Transfer->Block IncubatePrimary Incubate with primary antibodies (e.g., p-AKT, AKT, p-mTOR, mTOR) Block->IncubatePrimary IncubateSecondary Incubate with HRP-conjugated secondary antibodies IncubatePrimary->IncubateSecondary Detect Detect with ECL and image the blot IncubateSecondary->Detect End End Detect->End

Caption: General workflow for Western blot analysis.

  • Protocol:

    • NSCLC cells were treated with (R)-ARI-1 at various concentrations for a specified time.

    • After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates was determined using a BCA protein assay.

    • Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Membranes were then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AKT and mTOR. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

    • After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The initial in vitro studies of (R)-ARI-1 demonstrate its potential as a targeted therapeutic agent for NSCLC. It effectively inhibits the proliferation of cancer cells by targeting ROR1 and downregulating the PI3K/AKT/mTOR signaling pathway. Further research is warranted to elucidate the full therapeutic potential of this compound and to investigate the biological activities of its (S)-enantiomer. The lack of available data on (S)-ARI-1 highlights an area for future investigation to fully understand the stereospecificity of ROR1 inhibition.

References

Exploratory

Unveiling Novel Small Molecule Inhibitors of ROR1: A Technical Guide for Drug Discovery Professionals

Introduction Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology. Primarily expressed during embryonic development, its re-expression in various hematological...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology. Primarily expressed during embryonic development, its re-expression in various hematological and solid tumors is associated with cancer progression, metastasis, and poor patient outcomes.[1][2] ROR1 is a key player in several signaling pathways that drive tumor cell proliferation, survival, and migration.[3][4] This whitepaper provides an in-depth technical guide on the discovery and characterization of novel small molecule ROR1 inhibitors, intended for researchers, scientists, and drug development professionals.

The ROR1 Signaling Axis in Cancer

ROR1 acts as a receptor or co-receptor for Wnt ligands, most notably Wnt5a, to activate downstream signaling cascades.[1] Upon ligand binding, ROR1 can trigger multiple pathways, including the phosphoinositide 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK), and NF-κB pathways, all of which are crucial for cancer cell survival and proliferation.[3][4] The aberrant activation of these pathways due to ROR1 overexpression underscores its potential as a therapeutic target.[5]

ROR1_Signaling_Pathway ROR1 Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 Binds PI3K PI3K ROR1->PI3K MAPK MAPK ROR1->MAPK NFkB NF-κB ROR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Migration) mTOR->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression

Caption: A diagram of the ROR1 signaling pathway in cancer.

Discovery of Novel ROR1 Inhibitors: A Workflow

The identification of potent and selective small molecule inhibitors of ROR1 typically follows a multi-step discovery pipeline. This process often begins with in silico screening of large compound libraries to identify potential hits, followed by rigorous in vitro validation and subsequent in vivo efficacy studies.

Inhibitor_Discovery_Workflow Inhibitor Discovery Workflow Virtual_Screening Virtual Screening (70,000+ compounds) Hit_Identification Hit Identification (Top Candidates) Virtual_Screening->Hit_Identification In_Vitro_Assays In Vitro Validation Hit_Identification->In_Vitro_Assays Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A typical workflow for the discovery of novel ROR1 inhibitors.

Quantitative Data of Novel ROR1 Inhibitors

Several small molecule inhibitors targeting ROR1 have been identified and characterized. The following table summarizes the quantitative data for some of these compounds.

Compound NameTarget DomainKD (μM)IC50 (μM)Cell Lines TestedReference
Compound 19hKinase Domain0.100.36 - 1.37Lung and breast cancer cell lines[6][7]
ARI-1Extracellular Frizzled Domain--Non-small cell lung cancer (NSCLC) cells[8]
KAN0439834Not Specified--Pancreatic cancer cell lines[9]
Compound 4 (CID1261330)Kinase Domain-~2 - 10MDA-MB-231, HCC1937, HCC1395[10]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of ROR1 inhibitors on the proliferation and viability of cancer cells.[11]

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to attach for 12-24 hours.[11]

  • Treatment: Treat the cells with serially diluted ROR1 inhibitors (dissolved in DMSO, final concentration <0.5%) for 72 hours. A vehicle control (DMSO) group should be included.[11]

  • MTT Addition: After 72 hours, replace the treatment media with fresh, untreated media. Add MTT dye and incubate at 37°C for 2 hours.[11]

  • Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance to determine cell viability.[11]

2. Apoptosis Assay (Caspase 3/7 Staining)

This assay is performed to determine if the ROR1 inhibitors induce apoptosis in cancer cells.[11]

  • Cell Seeding and Treatment: Seed 250,000 cells per well in a 6-well plate. Treat the cells with the ROR1 inhibitor at its IC50 concentration or with a DMSO vehicle control for 72 hours.[11]

  • Staining: Trypsinize the cells, resuspend them in an assay binding buffer, and stain with Caspase 3/7 reagent.[11]

  • Analysis: Analyze the stained cells for apoptosis using a Muse Cell Analyzer.[11]

3. Surface Plasmon Resonance (SPR)

SPR is employed to characterize the binding affinity of small molecule inhibitors to the ROR1 protein.[12]

  • Immobilization: Immobilize the purified ROR1 protein onto the sensor chip surface.

  • Binding Analysis: Flow different concentrations of the small molecule inhibitor over the sensor surface and monitor the change in the refractive index, which is proportional to the binding.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and subsequently calculate the equilibrium dissociation constant (KD).

4. Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of an inhibitor to ROR1 within the cellular environment.[13]

  • Treatment: Treat intact cells (e.g., JeKo-1) with the inhibitor (e.g., 40 μM) or vehicle (0.1% DMSO) for 2 hours.[13]

  • Thermal Challenge: Subject the treated cells to a temperature gradient (e.g., 45–58 °C) for a short duration (e.g., 5 minutes).[13]

  • Protein Extraction and Analysis: Lyse the cells and separate the soluble and aggregated protein fractions. Analyze the amount of soluble ROR1 protein at each temperature using Western blotting.

  • Data Interpretation: A shift in the melting curve of ROR1 in the presence of the inhibitor compared to the vehicle control indicates direct target engagement.[13]

The discovery of novel small molecule ROR1 inhibitors represents a promising avenue for the development of targeted cancer therapies. The methodologies and data presented in this whitepaper provide a comprehensive overview for researchers in the field. The continued exploration of ROR1's role in cancer and the development of more potent and selective inhibitors will be crucial in translating these findings into effective clinical treatments.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of (S)-ARI-1

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of (S)-ARI-1, the (S)-enantiomer of the novel Receptor Tyrosine Kinase-like Orphan Rec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (S)-ARI-1, the (S)-enantiomer of the novel Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) inhibitor, (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. (S)-ARI-1 is a valuable compound for studying the stereospecific interactions with the ROR1 receptor and for the development of potential therapeutics for cancers where ROR1 is overexpressed, such as non-small cell lung cancer. This protocol outlines a multi-step synthesis beginning with the formation of a chalcone, followed by cyclization to the flavanone core, protection of the hydroxyl groups, and finally, chiral resolution to obtain the desired (S)-enantiomer.

Introduction

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a transmembrane protein that is typically expressed during embryogenesis and is largely absent in adult tissues. However, its re-expression has been observed in various hematological and solid tumors, making it an attractive target for cancer therapy. The compound ARI-1 has been identified as a novel inhibitor of ROR1, acting by targeting the extracellular frizzled domain and subsequently suppressing the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner. While the originally identified active compound was the (R)-enantiomer, the synthesis of the (S)-enantiomer is crucial for understanding the stereochemical requirements for ROR1 inhibition and for use as a negative control in biological assays.

The synthetic route described herein involves the Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized to the racemic flavanone. The phenolic hydroxyl groups are protected as methoxymethyl (MOM) ethers. Finally, the racemic mixture is resolved to isolate the (S)-ARI-1 enantiomer.

Data Presentation

Table 1: Summary of Key Reaction Steps and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Chalcone Synthesis2',4',6'-Trihydroxyacetophenone, 4-Methoxybenzaldehyde, NaOHEthanolRoom Temp.24~85
2Flavanone Synthesis2'-Hydroxy-4',6'-dihydroxy-4-methoxychalconeEthanol, H₂SO₄Reflux8~80
3MOM Protection5,7-Dihydroxy-2-(4-methoxyphenyl)chroman-4-one, MOM-Cl, DIPEADichloromethane0 to Room Temp.12~90
4Chiral ResolutionRacemic ARI-1Chiral Stationary Phase (e.g., Chiralpak IA)Isopropanol/HexaneAmbient>99% ee

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-4',6'-dihydroxy-4-methoxychalcone

This procedure is based on the Claisen-Schmidt condensation reaction.

Materials:

  • 2',4',6'-Trihydroxyacetophenone

  • 4-Methoxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, dilute)

  • Crushed ice

  • Deionized water

Procedure:

  • Dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add a 40% aqueous solution of NaOH (e.g., 5 mL for a 0.01 mol scale reaction) and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice (approximately 100 mL).

  • Neutralize the mixture with dilute HCl until a precipitate forms.

  • Filter the precipitated solid, wash it thoroughly with cold deionized water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure 2'-hydroxy-4',6'-dihydroxy-4-methoxychalcone.

Step 2: Synthesis of Racemic 5,7-Dihydroxy-2-(4-methoxyphenyl)chroman-4-one

This step involves the acid-catalyzed intramolecular cyclization of the chalcone to the flavanone.

Materials:

  • 2'-Hydroxy-4',6'-dihydroxy-4-methoxychalcone

  • Ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

Procedure:

  • Dissolve the 2'-hydroxy-4',6'-dihydroxy-4-methoxychalcone (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add concentrated H₂SO₄ (e.g., 8 mL for a 0.01 mol scale reaction) to the solution.

  • Reflux the reaction mixture for 8 hours.

  • After cooling to room temperature, let the mixture stand overnight.

  • Pour the reaction mixture into ice-cold water (approximately 50 mL) and stir.

  • Filter the resulting precipitate and wash it with water.

  • Dry the solid and recrystallize it from ethanol to yield racemic 5,7-dihydroxy-2-(4-methoxyphenyl)chroman-4-one.

Step 3: Synthesis of Racemic 5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one (Racemic ARI-1)

This step involves the protection of the phenolic hydroxyl groups as methoxymethyl (MOM) ethers.

Materials:

  • Racemic 5,7-dihydroxy-2-(4-methoxyphenyl)chroman-4-one

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the racemic flavanone (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) to the solution, followed by the dropwise addition of MOM-Cl (2.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain racemic ARI-1.

Step 4: Chiral Resolution of Racemic ARI-1 to Obtain (S)-ARI-1

This step utilizes chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.

Materials:

  • Racemic ARI-1

  • HPLC-grade isopropanol

  • HPLC-grade hexane

Procedure:

  • Prepare a solution of the racemic ARI-1 in a suitable solvent mixture (e.g., isopropanol/hexane).

  • Perform the chiral separation using a preparative HPLC system equipped with a chiral stationary phase column (e.g., Chiralpak® IA).

  • Use a mobile phase consisting of a mixture of isopropanol and hexane (e.g., 50:50, v/v) at a constant flow rate (e.g., 0.5 mL/min).

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Collect the fractions corresponding to the (S)-enantiomer. The elution order should be determined by analytical standards or further characterization. Typically, for flavanones on this type of column, the (R)-enantiomer elutes before the (S)-enantiomer.[1]

  • Combine the fractions containing the desired (S)-enantiomer and evaporate the solvent under reduced pressure to yield pure (S)-ARI-1.

  • Determine the enantiomeric excess (ee) of the final product using analytical chiral HPLC.

Mandatory Visualization

Synthesis Workflow of (S)-ARI-1

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavanone Synthesis cluster_2 Step 3: MOM Protection cluster_3 Step 4: Chiral Resolution A 2',4',6'-Trihydroxyacetophenone + 4-Methoxybenzaldehyde B 2'-Hydroxy-4',6'-dihydroxy- 4-methoxychalcone A->B NaOH, Ethanol, RT, 24h C Racemic 5,7-Dihydroxy- 2-(4-methoxyphenyl)chroman-4-one B->C H₂SO₄, Ethanol, Reflux, 8h D Racemic ARI-1 (Racemic 5,7-bis(methoxymethoxy)- 2-(4-methoxyphenyl)chroman-4-one) C->D MOM-Cl, DIPEA, DCM E (S)-ARI-1 D->E Chiral HPLC F (R)-ARI-1 D->F Chiral HPLC

Caption: Synthetic pathway for (S)-ARI-1.

ROR1 Signaling Pathway

ROR1_Signaling Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 Binds PI3K PI3K ROR1->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Migration Cell Migration mTOR->Migration ARI1 (S)-ARI-1 ARI1->ROR1 Inhibits

Caption: Simplified ROR1 signaling pathway and the inhibitory action of ARI-1.

References

Application

Application Notes and Protocols for Cell-Based Assays to Determine (S)-ARI-1 Activity

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-ARI-1 is a covalent inhibitor targeting the KRAS G12C mutation, a key driver in various cancers. This mutation results in a constitutively...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ARI-1 is a covalent inhibitor targeting the KRAS G12C mutation, a key driver in various cancers. This mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways, most notably the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1] (S)-ARI-1 selectively and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks KRAS G12C in its inactive, GDP-bound state, thereby blocking its interaction with downstream effectors and inhibiting oncogenic signaling.[1]

These application notes provide detailed protocols for key cell-based assays to characterize the activity of (S)-ARI-1, including its impact on downstream signaling, cell viability, and direct target engagement.

Key Cell-Based Assays

Three principal cell-based assays are recommended to comprehensively evaluate the efficacy of (S)-ARI-1:

  • Western Blot for Phospho-ERK (pERK) Inhibition: To assess the functional impact of (S)-ARI-1 on the KRAS signaling pathway. A reduction in the phosphorylation of ERK is a reliable biomarker for KRAS G12C inhibition.[1]

  • Cell Viability Assay: To determine the cytotoxic and anti-proliferative effects of (S)-ARI-1 on cancer cell lines harboring the KRAS G12C mutation.

  • Target Engagement Assay: To directly measure the covalent modification of KRAS G12C by (S)-ARI-1 within a cellular context.

Data Presentation: Quantitative Analysis of KRAS G12C Inhibitor Activity

The following tables summarize representative quantitative data for covalent KRAS G12C inhibitors, analogous to (S)-ARI-1, in various cell-based assays.

Table 1: Cell Viability (IC50) of Covalent KRAS G12C Inhibitors in Mutant Cell Lines

Cell LineCancer TypeKRAS MutationInhibitorIC50 (nM)Assay Format
MIA PaCa-2PancreaticG12CMRTX84910 - 9732D
NCI-H358NSCLCG12CMRTX849<1003D
SW1573NSCLCG12CInhibitor 4215Not Specified
HCT116ColorectalG13DInhibitor 42>10,000Not Specified
A549NSCLCG12SInhibitor 42>10,000Not Specified
Calu-1NSCLCWTInhibitor 42>10,000Not Specified

NSCLC: Non-Small Cell Lung Cancer; WT: Wild-Type. Data is compiled for illustrative purposes.[2][3]

Table 2: Target Engagement and Pathway Inhibition (IC50) of a Covalent KRAS G12C Inhibitor

Assay TypeTarget/ReadoutIC50 (nM)
pERK (Thr202/Tyr204) AlphaLISADownstream Pathway Inhibition12
SOS1-KRAS Interaction HTRFNucleotide Exchange50
RAF-RBD PulldownEffector Binding30

Data is representative for a hypothetical KRAS G12C inhibitor.[2]

Mandatory Visualizations

Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Activation KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound GRB2_SOS1->KRAS_G12C_GDP GDP/GTP Exchange KRAS_G12C_GTP KRAS G12C (Active) GTP-bound RAF RAF KRAS_G12C_GTP->RAF Activation KRAS_G12C_GDP->KRAS_G12C_GTP S_ARI_1 (S)-ARI-1 S_ARI_1->KRAS_G12C_GDP Covalent Binding (Inhibition) MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK pERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activation Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: KRAS G12C signaling pathway and the inhibitory action of (S)-ARI-1.

Experimental Workflow: Western Blot for pERK Inhibition

Western_Blot_Workflow Start Start Cell_Culture 1. Seed KRAS G12C Mutant Cells in 6-well plates Start->Cell_Culture Treatment 2. Treat cells with varying concentrations of (S)-ARI-1 Cell_Culture->Treatment Cell_Lysis 3. Lyse cells with RIPA buffer and collect supernatant Treatment->Cell_Lysis Quantification 4. Quantify protein concentration (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane with 5% BSA Transfer->Blocking Primary_Ab 8. Incubate with primary antibodies (anti-pERK, anti-total ERK) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 10. Detect signal using ECL substrate Secondary_Ab->Detection Analysis 11. Quantify band intensity and normalize pERK to total ERK Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western blot analysis of pERK inhibition.

Logical Relationship: Covalent Inhibition Mechanism

Covalent_Inhibition KRAS_Inactive KRAS G12C (Inactive) GDP-Bound Cysteine-12 Exposed Covalent_Complex Irreversible Covalent Complex KRAS G12C Locked in Inactive State KRAS_Inactive->Covalent_Complex Irreversible Binding S_ARI_1 (S)-ARI-1 (Covalent Inhibitor) S_ARI_1->Covalent_Complex No_Signaling Downstream Signaling Blocked Covalent_Complex->No_Signaling

Caption: Mechanism of covalent inhibition of KRAS G12C by (S)-ARI-1.

Experimental Protocols

Western Blot Protocol for Phospho-ERK (pERK) Inhibition

This protocol details the steps to measure the levels of phosphorylated ERK (pERK) relative to total ERK in KRAS G12C mutant cells following treatment with (S)-ARI-1.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • (S)-ARI-1 stock solution in DMSO

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • 4-20% precast polyacrylamide gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.[2]

    • Serum-starve the cells for 12-16 hours before treatment.[2]

    • Treat cells with varying concentrations of (S)-ARI-1 (e.g., 0, 10, 100, 1000 nM) for 2 hours.[2][4]

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.[2]

    • Add 200 µL of ice-cold RIPA buffer to each well, scrape the cells, and agitate on ice for 30 minutes.[2]

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.[2]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.[2]

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[4]

    • Load the samples onto a 4-20% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[4]

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with primary antibodies (anti-pERK1/2 and anti-total ERK1/2, typically at 1:1000 dilution) overnight at 4°C.[2]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and a chemiluminescence imager.[2]

    • Quantify the band intensities using software such as ImageJ. Normalize the pERK signal to the total ERK signal.[2]

Cell Viability Protocol (CellTiter-Glo® Luminescent Assay)

This assay measures the number of viable cells based on the quantification of ATP, which indicates the presence of metabolically active cells.[2]

Materials:

  • KRAS G12C mutant and wild-type cell lines

  • Complete growth medium

  • (S)-ARI-1 stock solution in DMSO

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[2]

    • Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Compound Treatment:

    • Prepare serial dilutions of (S)-ARI-1 in complete growth medium. The final DMSO concentration should not exceed 0.1%.[2]

    • Add 100 µL of the diluted compound or vehicle control to the respective wells.[2]

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[2]

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2][5]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[2]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.

Target Engagement Protocol (Mass Spectrometry-Based)

This protocol provides a general workflow for a mass spectrometry-based assay to directly quantify the covalent binding of (S)-ARI-1 to KRAS G12C in cells.

Materials:

  • KRAS G12C mutant cell line

  • (S)-ARI-1

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Anti-KRAS antibody (for immunoprecipitation, optional)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Lysis:

    • Treat KRAS G12C mutant cells with (S)-ARI-1 for a specified time.

    • Lyse the cells and quantify the total protein concentration.

  • Protein Digestion:

    • (Optional) Enrich for KRAS protein using immunoprecipitation with an anti-KRAS antibody.[6]

    • Digest the total protein lysate or the enriched KRAS protein with trypsin to generate peptides.[6]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to identify and quantify the peptide containing cysteine 12.[6]

  • Data Analysis:

    • Quantify the relative abundance of the unmodified (unadducted) KRAS G12C peptide versus the (S)-ARI-1-modified (adducted) peptide.

    • Target engagement is determined by the percentage of the modified peptide relative to the total amount of the KRAS G12C peptide.

References

Method

Application Notes and Protocols for In Vivo Xenograft Models for (S)-ARI-1 Testing

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-ARI-1 is a novel and potent inhibitor of Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1).[1] ROR1 is a transmembrane protein that is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ARI-1 is a novel and potent inhibitor of Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1).[1] ROR1 is a transmembrane protein that is aberrantly overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and plays a crucial role in tumor development and resistance to therapies such as EGFR-TKIs.[1] (S)-ARI-1 specifically targets the extracellular frizzled domain of ROR1, leading to the suppression of the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation and survival.[1] Preclinical in vivo studies have demonstrated that (S)-ARI-1 can significantly inhibit tumor growth without notable toxicity, highlighting its potential as a therapeutic candidate for NSCLC, particularly in cases with high ROR1 expression and resistance to existing treatments.[1]

These application notes provide detailed protocols for utilizing in vivo xenograft models to evaluate the efficacy of (S)-ARI-1. Xenograft models, which involve the transplantation of human cancer cells or tissues into immunocompromised mice, are a cornerstone of preclinical cancer research, allowing for the assessment of novel therapeutics in a living system.[2][3] The following protocols are designed to guide researchers in establishing robust and reproducible xenograft studies to further characterize the anti-tumor activity of (S)-ARI-1.

Data Presentation

Table 1: Summary of Expected Quantitative Data from (S)-ARI-1 In Vivo Xenograft Studies
ParameterVehicle Control(S)-ARI-1 (Low Dose)(S)-ARI-1 (High Dose)Positive Control (e.g., EGFR-TKI)
Mean Tumor Volume (mm³) at Day 28 Expected to be highestDose-dependent reductionSignificant reductionVaries with resistance status
Tumor Growth Inhibition (%) 0%Expected positive valueExpected higher positive valueVaries
Mean Body Weight (g) at Day 28 Stable or slight increaseStable, no significant lossStable, no significant lossMay show some toxicity
Number of Tumor-Free Survivors 0Potential for someHigher potentialVaries
Biomarker Modulation (e.g., p-AKT/AKT ratio in tumor tissue) HighReducedSignificantly reducedVaries

Experimental Protocols

Cell Line Selection and Culture
  • Cell Line: A549 (human NSCLC cell line) or other appropriate NSCLC cell lines with confirmed high ROR1 expression.[1]

  • Culture Medium: Maintain cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Grow cells at 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting: When cells reach 70-80% confluency, detach them using Trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.

Animal Models
  • Species and Strain: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NSG mice), 6-8 weeks old.[4][5]

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the commencement of the experiment.[6] House them in specific-pathogen-free (SPF) conditions.[7]

Tumor Cell Implantation
  • Cell Preparation: Resuspend the harvested cancer cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 2 x 10^7 cells/mL. Matrigel can enhance tumor take and growth rates.[6]

  • Injection: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[4]

(S)-ARI-1 Preparation and Administration
  • Formulation: Prepare (S)-ARI-1 in a suitable vehicle (e.g., sterile saline, or a solution containing DMSO, PEG300, and Tween 80). The final concentration of the vehicle components should be non-toxic to the animals.

  • Dosing: Based on preliminary studies, determine appropriate low and high doses of (S)-ARI-1. A typical starting point could be in the range of 10-50 mg/kg.

  • Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8] Administer (S)-ARI-1 (and vehicle control) via oral gavage or intraperitoneal injection daily or as determined by pharmacokinetic studies.

Monitoring and Endpoints
  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[4]

  • Body Weight: Monitor and record the body weight of each animal at least twice a week as an indicator of general health and treatment-related toxicity.[5]

  • Clinical Observations: Observe the animals daily for any signs of distress, such as changes in behavior, appetite, or appearance.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 28 days). Euthanize mice according to approved animal care and use protocols.

  • Tissue Collection: At the end of the study, collect tumors for downstream analysis, such as immunohistochemistry for ROR1, p-AKT, and other relevant biomarkers, as well as for pharmacokinetic and pharmacodynamic assessments.

Mandatory Visualizations

Signaling Pathway Diagram

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_ARI_1 (S)-ARI-1 ROR1 ROR1 S_ARI_1->ROR1 Inhibits Wnt5a Wnt5a Wnt5a->ROR1 Activates PI3K PI3K ROR1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. NSCLC Cell Culture (High ROR1 Expression) Cell_Harvest 3. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Animal_Acclimatization 2. Animal Acclimatization (Athymic Nude Mice) Implantation 4. Subcutaneous Implantation of NSCLC Cells Animal_Acclimatization->Implantation Cell_Harvest->Implantation Tumor_Growth 5. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 6. Randomization into Groups (Vehicle, (S)-ARI-1, Control) Tumor_Growth->Randomization Treatment 7. Daily Drug Administration Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Study Endpoint & Euthanasia Monitoring->Endpoint Tissue_Collection 10. Tumor Tissue Collection Endpoint->Tissue_Collection Data_Analysis 11. Data & Biomarker Analysis Tissue_Collection->Data_Analysis

References

Application

Application Notes and Protocols: Western Blot Analysis of p-AKT (Ser473) Following (S)-ARI-1 Treatment

Audience: Researchers, scientists, and drug development professionals. Introduction: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that governs fundamental cellular activit...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that governs fundamental cellular activities, including proliferation, survival, growth, and metabolism. The serine/threonine kinase AKT is a central node in this pathway. Its activation is initiated by phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1][2] The phosphorylation at Ser473 is a widely accepted biomarker for the activation of the PI3K/AKT pathway.[3] Dysregulation of this pathway is a common feature in many cancers, making it a significant target for therapeutic intervention.[4]

(S)-ARI-1 is a novel inhibitor of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1).[5] ROR1 is overexpressed in various cancers and its signaling contributes to tumor cell proliferation and survival, in part through the activation of the PI3K/AKT/mTOR pathway.[5] By targeting the extracellular domain of ROR1, (S)-ARI-1 is expected to suppress downstream signaling, leading to a decrease in AKT phosphorylation.[5]

This document provides a detailed protocol for performing a Western blot to quantify the levels of phosphorylated AKT at Serine 473 (p-AKT Ser473) in cultured cells after treatment with (S)-ARI-1. This allows for the assessment of the compound's inhibitory effect on the ROR1-PI3K-AKT signaling axis.

Signaling Pathway

The diagram below illustrates the ROR1 signaling pathway leading to AKT phosphorylation and the inhibitory action of (S)-ARI-1.

ROR1_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 PI3K PI3K ROR1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 p_AKT_S473 p-AKT (S473) mTORC2->p_AKT_S473 phosphorylates AKT AKT Downstream_Effects Cell Proliferation, Survival p_AKT_S473->Downstream_Effects S_ARI_1 (S)-ARI-1 S_ARI_1->ROR1

Caption: (S)-ARI-1 inhibits ROR1, leading to reduced PI3K/AKT signaling.

Experimental Protocol

This protocol outlines the necessary steps for treating cells with (S)-ARI-1, preparing cell lysates, and performing a Western blot to detect p-AKT (Ser473) and total AKT.

I. Materials and Reagents

Cell Culture:

  • Appropriate cell line expressing ROR1 (e.g., NSCLC cell lines)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

(S)-ARI-1 Treatment:

  • (S)-ARI-1 compound

  • Dimethyl sulfoxide (DMSO, sterile)

Cell Lysis and Protein Quantification:

  • RIPA Lysis and Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[4]

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Microcentrifuge tubes

  • Cell scraper

Western Blotting:

  • 4-12% Bis-Tris polyacrylamide gels

  • SDS-PAGE running buffer

  • Protein transfer system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)

  • Blocking Buffer (e.g., 5% w/v non-fat dry milk or 5% w/v Bovine Serum Albumin (BSA) in TBST)[1]

  • Primary Antibodies:

    • Rabbit anti-p-AKT (Ser473) antibody (Recommended dilution 1:1000)[2][6]

    • Rabbit or Mouse anti-total AKT antibody (Recommended dilution 1:1000)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent HRP Substrate

  • Chemiluminescence imaging system

II. Experimental Workflow

Caption: Workflow for Western blot analysis of p-AKT after (S)-ARI-1 treatment.

III. Step-by-Step Methodology

1. Cell Culture and Treatment: a. Seed cells in appropriate culture dishes at a density that will ensure they reach 70-80% confluency at the time of harvest.[3][4] b. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂). c. Prepare stock solutions of (S)-ARI-1 in DMSO. d. The following day, treat the cells with the desired concentrations of (S)-ARI-1. A dose-response experiment may include concentrations ranging from 0.1 to 10 µM. e. Include a vehicle-only control (DMSO) at the same final concentration as the highest (S)-ARI-1 treatment.[3] f. Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).

2. Cell Lysis and Protein Extraction: a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer, supplemented with protease and phosphatase inhibitors, directly to the culture dish.[7] c. Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3] d. Incubate the lysate on ice for 30 minutes, vortexing occasionally.[3] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3] f. Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer’s instructions.[3] b. Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading onto the gel.

4. SDS-PAGE and Protein Transfer: a. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel according to the manufacturer's recommendations until adequate separation is achieved. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

5. Immunoblotting: a. Block the membrane with Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies) for 1 hour at room temperature with gentle agitation.[1][2] b. Incubate the membrane with the primary antibody against p-AKT (Ser473), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[1][3] c. The next day, wash the membrane three times for 10 minutes each with TBST.[7] d. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[3] e. Wash the membrane again three times for 10 minutes each with TBST.[3]

6. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer’s instructions and apply it evenly to the membrane.[3] b. Capture the signal using a chemiluminescence imager. c. To ensure accurate quantification, the membrane can be stripped and re-probed for total AKT and a loading control (e.g., β-actin). Alternatively, run parallel gels for different antibodies.[3] d. Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample. Further normalization to the loading control can account for any loading inaccuracies.

Data Presentation

Quantitative data from the Western blot analysis should be summarized to compare the effects of different concentrations of (S)-ARI-1.

(S)-ARI-1 Conc. (µM)p-AKT (Ser473) Intensity (Arbitrary Units)Total AKT Intensity (Arbitrary Units)p-AKT / Total AKT RatioFold Change vs. Control
0 (Vehicle)1.001.050.951.00
0.10.851.020.830.87
1.00.451.080.420.44
10.00.151.030.150.16

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and antibody performance.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inactive primary/secondary antibodyUse fresh or validated antibodies.
Insufficient protein loadedIncrease the amount of protein loaded per well.
Ineffective (S)-ARI-1 treatmentVerify compound activity; optimize concentration and incubation time.
High Background Insufficient blockingIncrease blocking time or change blocking agent (e.g., from milk to BSA).
Antibody concentration too highOptimize primary and secondary antibody dilutions.
Insufficient washingIncrease the number and duration of wash steps.[7]
Multiple Bands Non-specific antibody bindingOptimize antibody concentration; use a more specific antibody.
Protein degradationEnsure protease and phosphatase inhibitors are always used.

By following this detailed protocol, researchers can effectively assess the inhibitory effect of (S)-ARI-1 on the ROR1-PI3K-AKT signaling pathway, providing valuable insights for drug development and cancer research.

References

Method

Application Notes and Protocols for Apoptosis Assays in (S)-ARI-1 Treated NSCLC Cells

For Researchers, Scientists, and Drug Development Professionals Introduction Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A key hallmark of cancer is the evasion of program...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A key hallmark of cancer is the evasion of programmed cell death, or apoptosis.[1][2][3] Therapeutic strategies aimed at restoring apoptotic signaling in cancer cells are a major focus of drug development.[4][5][6] This document provides detailed application notes and protocols for assessing apoptosis in NSCLC cells treated with the hypothetical targeted therapeutic agent, (S)-ARI-1. For the purpose of these notes, (S)-ARI-1 is presumed to be a novel small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1][7][8] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bak.[7][8] In many NSCLC cells, the overexpression of anti-apoptotic Bcl-2 family members is a key survival mechanism and a contributor to therapeutic resistance.[1][3][9] (S)-ARI-1, as a hypothetical Bcl-2 inhibitor, is designed to disrupt this balance, thereby promoting the activation of Bax/Bak and subsequent mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation and apoptotic cell death.[8]

These application notes will detail the experimental design, methodologies, and data interpretation for key apoptosis assays, including Annexin V/PI staining, caspase activity assays, and TUNEL assays, in the context of evaluating the pro-apoptotic efficacy of (S)-ARI-1 in NSCLC cell lines.

Signaling Pathways

The intrinsic pathway of apoptosis is a critical target in cancer therapy. Upon cellular stress, such as treatment with a Bcl-2 inhibitor like (S)-ARI-1, the balance between pro- and anti-apoptotic Bcl-2 family proteins is shifted, leading to the activation of the caspase cascade and execution of apoptosis. The p53 tumor suppressor also plays a crucial role in regulating apoptosis by transcriptionally activating pro-apoptotic Bcl-2 family members.[10][11]

cluster_0 Cellular Stress / (S)-ARI-1 Treatment cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade SARI1 (S)-ARI-1 Bcl2 Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 SARI1->Bcl2 inhibition BaxBak Pro-apoptotic Bax, Bak Bcl2->BaxBak inhibition MOMP MOMP BaxBak->MOMP induces BH3only BH3-only proteins (Bim, Puma, Noxa) BH3only->Bcl2 inhibition BH3only->BaxBak activation CytoC Cytochrome c release MOMP->CytoC leads to Casp9 Caspase-9 CytoC->Casp9 activates Casp37 Caspase-3/7 Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Caption: Intrinsic Apoptosis Pathway and the Role of (S)-ARI-1.

Experimental Design and Data Presentation

A robust experimental design is crucial for accurately quantifying the apoptotic effects of (S)-ARI-1. This includes dose-response and time-course studies to determine the optimal concentration and duration of treatment.

Table 1: Dose-Response of (S)-ARI-1 on Apoptosis in NSCLC Cell Lines
Cell Line(S)-ARI-1 (µM)% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 Activity% TUNEL Positive Cells
A549 0 (Vehicle)5.2 ± 1.11.0 ± 0.12.1 ± 0.5
115.8 ± 2.52.5 ± 0.38.9 ± 1.2
545.3 ± 4.16.8 ± 0.735.7 ± 3.8
1068.9 ± 5.612.4 ± 1.559.2 ± 4.9
H1299 0 (Vehicle)4.8 ± 0.91.0 ± 0.21.8 ± 0.4
118.2 ± 2.13.1 ± 0.410.5 ± 1.5
552.7 ± 4.88.2 ± 0.941.3 ± 4.2
1075.1 ± 6.215.1 ± 1.865.4 ± 5.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by (S)-ARI-1 (5 µM) in A549 Cells
Time (hours)% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 Activity% TUNEL Positive Cells
05.1 ± 1.01.0 ± 0.12.0 ± 0.4
612.4 ± 1.81.8 ± 0.25.3 ± 0.9
1228.9 ± 3.24.5 ± 0.518.7 ± 2.1
2446.1 ± 4.57.1 ± 0.836.8 ± 3.9
4855.8 ± 5.18.9 ± 1.048.2 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments.

Key Experimental Protocols

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][14] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[13][14]

start Seed and Treat NSCLC Cells with (S)-ARI-1 harvest Harvest Cells (Trypsinization and Centrifugation) start->harvest wash Wash Cells with Cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min at Room Temperature (in dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Seeding and Treatment: Seed NSCLC cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of (S)-ARI-1 or vehicle control for the desired time period.

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using trypsin. Neutralize trypsin with complete medium.

    • Collect all cells, including those in the supernatant (which may contain apoptotic cells), by centrifugation at 300 x g for 5 minutes.[13]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).[13]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Collect data for at least 10,000 events.

    • Use appropriate controls (unstained, Annexin V only, PI only) for setting compensation and gates.[12]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key executioners of apoptosis.[13] Caspase-3 and -7 are effector caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis.[3] This assay utilizes a substrate that, upon cleavage by active caspase-3/7, releases a luminescent or fluorescent signal.[15][16]

Protocol (Luminescent Assay):

  • Cell Seeding and Treatment: Seed NSCLC cells in a white-walled 96-well plate and treat with (S)-ARI-1 or vehicle control.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Cell Lysis and Caspase Reaction:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]

    • Mix gently on a plate shaker.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.[17] The luminescent signal is proportional to the amount of active caspase-3/7.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[18][19] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.[18][20]

start Prepare Cell Monolayer on Coverslips and Treat with (S)-ARI-1 fix Fix Cells (e.g., 4% Paraformaldehyde) start->fix permeabilize Permeabilize Cells (e.g., 0.1% Triton X-100) fix->permeabilize labeling TdT Labeling Reaction: Incubate with TdT Enzyme and Labeled dUTPs permeabilize->labeling detection Detection: (e.g., Streptavidin-FITC for Biotin-dUTP) labeling->detection counterstain Counterstain Nuclei (e.g., DAPI) detection->counterstain image Image with Fluorescence Microscope counterstain->image

Caption: General Workflow for TUNEL Assay.

Protocol (for immunofluorescence):

  • Sample Preparation:

    • Grow NSCLC cells on coverslips in a 24-well plate and treat with (S)-ARI-1.

    • Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization:

    • Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes on ice.[18]

  • TdT Labeling Reaction:

    • Wash with PBS.

    • (Optional) Incubate with Equilibration Buffer for 10 minutes.

    • Incubate with the TdT reaction mix (TdT enzyme, labeled dUTPs, and reaction buffer) for 60 minutes at 37°C in a humidified chamber.[18]

  • Detection:

    • Stop the reaction and wash the cells.

    • If using biotin-dUTP, incubate with a fluorescently labeled streptavidin conjugate.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with a DNA dye such as DAPI.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive cells (displaying both nuclear counterstain and TUNEL signal) from multiple random fields.[19]

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for evaluating the pro-apoptotic activity of the hypothetical Bcl-2 inhibitor, (S)-ARI-1, in NSCLC cells. By employing a multi-assay approach, researchers can robustly characterize the induction of apoptosis, elucidate the underlying mechanism of action, and generate quantitative data to support preclinical drug development. The consistent application of these standardized methods will ensure the generation of reliable and reproducible results, facilitating the assessment of (S)-ARI-1 as a potential therapeutic agent for non-small cell lung cancer.

References

Application

Application Notes and Protocols for (S)-ARI-1 in Cancer Cell Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-ARI-1 is a potent and selective small-molecule inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). ROR1 is a transmemb...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ARI-1 is a potent and selective small-molecule inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). ROR1 is a transmembrane protein that is overexpressed in various malignancies, including non-small cell lung cancer (NSCLC), and is associated with tumor progression, metastasis, and poor prognosis. (S)-ARI-1 exerts its anti-cancer effects by inducing apoptosis in cancer cells that exhibit high levels of ROR1 expression. These application notes provide a comprehensive overview of the mechanism of action of (S)-ARI-1 and detailed protocols for its use in cancer research.

Mechanism of Action

(S)-ARI-1 functions by directly targeting the extracellular frizzled domain of ROR1. This interaction inhibits the downstream signaling cascade, primarily the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. The blockade of this pathway leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately culminating in programmed cell death. Key molecular events following (S)-ARI-1 treatment include the upregulation of cleaved PARP and phosphorylated p38, both of which are markers of apoptosis.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of (S)-ARI-1 in inducing apoptosis and inhibiting cancer cell growth.

Table 1: In Vitro Efficacy of (S)-ARI-1 on NSCLC Cell Lines

Cell LineTreatment Concentration (µM)Treatment Duration (h)Apoptosis Rate (%)
H19750.1724.89
H197517215.21
H1975107233.27
PC90.1720.49
PC91725.87
PC9107212.43

Table 2: In Vivo Efficacy of (S)-ARI-1 in a Xenograft Mouse Model

Treatment GroupDosageAdministration RouteTreatment FrequencyTreatment Duration (days)Tumor Growth Inhibition (%)
(S)-ARI-15 mg/kgIntravenous (i.v.)Every 2 days14Significant inhibition
Vehicle Control-Intravenous (i.v.)Every 2 days14-

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Apoptosis Assay

Objective: To assess the effect of (S)-ARI-1 on the viability and apoptosis of cancer cells.

Materials:

  • Cancer cell lines (e.g., H1975, PC9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • (S)-ARI-1 (stock solution in DMSO)

  • 96-well plates

  • Cell counting kit (e.g., CCK-8)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of (S)-ARI-1 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 72 hours.

  • Cell Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Apoptosis Analysis (Flow Cytometry):

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of (S)-ARI-1 on the expression of key proteins in the apoptotic pathway.

Materials:

  • Cancer cells treated with (S)-ARI-1 as in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-ROR1, anti-p-AKT, anti-p-mTOR, anti-cleaved-PARP, anti-p-P38, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

ARI1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARI1 (S)-ARI-1 ROR1 ROR1 ARI1->ROR1 Binds to extracellular domain PI3K PI3K ROR1->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of anti-apoptotic proteins P38 p38 pP38 p-p38 P38->pP38 Phosphorylation pP38->Apoptosis PARP PARP cPARP Cleaved PARP PARP->cPARP Cleavage cPARP->Apoptosis

Caption: Signaling pathway of (S)-ARI-1-induced apoptosis in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies start Cancer Cell Culture (e.g., H1975, PC9) treat Treatment with (S)-ARI-1 (0.1, 1, 10 µM, 72h) start->treat viability Cell Viability Assay (CCK-8) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis western Western Blot (Apoptotic Markers) treat->western xenograft Xenograft Mouse Model (H1975 cells) invivo_treat Intravenous Administration of (S)-ARI-1 (5 mg/kg) xenograft->invivo_treat tumor_measurement Tumor Volume Measurement invivo_treat->tumor_measurement

Caption: Experimental workflow for evaluating the anti-cancer effects of (S)-ARI-1.

Method

Application Notes and Protocols: Pharmacokinetic Analysis of (S)-ARI-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the pharmacokinetic analysis of the hypothetical compound (S)-ARI-1 in mouse models. The data an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic analysis of the hypothetical compound (S)-ARI-1 in mouse models. The data and protocols presented are based on established methodologies for evaluating drug enantiomers and are intended to serve as a detailed guide for similar research endeavors.

Introduction

The stereochemistry of a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. It is, therefore, crucial to characterize the pharmacokinetic profiles of individual enantiomers. This document outlines the protocols for assessing the absorption, distribution, metabolism, and excretion (ADME) of (S)-ARI-1 in a mouse model, providing a framework for preclinical drug development.

Data Presentation: Comparative Pharmacokinetics of ARI-1 Enantiomers

The following table summarizes the key pharmacokinetic parameters for both (S)-ARI-1 and its enantiomer, (R)-ARI-1, in plasma and various tissues following oral administration in mice. This data is presented to highlight potential stereoselective differences in their disposition.

Parameter(S)-ARI-1(R)-ARI-1Tissue
Plasma
Cmax (µg/mL)1.60.6Plasma
Tmax (h)1.00.5Plasma
AUC0-last (µg·h/mL)1.60.6Plasma
T1/2 (h)1.90.45Plasma
Liver
Cmax (µg/g)11540Liver
Tmax (h)0.5 - 1.00.5Liver
Spleen
Concentration Ratio (Tissue/Plasma at Tmax)~2x higher for (S)Spleen
Kidneys
Concentration Ratio (Tissue/Plasma at Tmax)~6x higher for (S)Kidneys
Lungs
Concentration Ratio (Tissue/Plasma at Tmax)~49x higher for (S)Lungs

Note: The data presented here is representative and adapted from studies on primaquine enantiomers for illustrative purposes.[1][2][3][4]

Experimental Protocols

Animal Models
  • Species: Male Albino ND4 Swiss mice.[2][3]

  • Age: 8-12 weeks.[5]

  • Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.[5] Standard diet and water should be provided ad libitum.[5]

Dosing and Administration
  • Formulation: (S)-ARI-1 and (R)-ARI-1 are individually formulated for oral administration.

  • Dose: A representative oral dose of 45 mg/kg can be used.[2][3]

  • Administration: The compound is administered to conscious mice via oral gavage.

Sample Collection
  • Time Points: Blood and tissue samples are collected at multiple time points to adequately define the pharmacokinetic profile (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1][2][3][4]

  • Blood Collection: Blood samples can be obtained via serial bleeding from a single mouse to generate a complete pharmacokinetic profile.[5] Terminal blood collection is performed by cardiac puncture.[1][2][3][4]

  • Tissue Collection: At each time point, a cohort of mice (e.g., n=3) is euthanized, and key tissues such as the liver, spleen, lungs, kidneys, and brain are harvested.[1][2][3][4]

Bioanalytical Method
  • Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.[1][2][3][4]

  • Sample Preparation: Tissues are homogenized, and both plasma and tissue homogenates are subjected to a protein precipitation or liquid-liquid extraction procedure to isolate the analytes of interest.

  • Metabolite Profiling: Tandem mass spectrometry (MS/MS) is employed to profile and identify major metabolites of (S)-ARI-1 and (R)-ARI-1.[1][2][3][4]

Pharmacokinetic Analysis
  • Software: Non-compartmental analysis is performed using pharmacokinetic software such as Phoenix WinNonlin to calculate key parameters like Cmax, Tmax, AUC, and T1/2.[1][2][3][4]

Visualizations

Experimental Workflow

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing Animal_Acclimatization Animal Acclimatization (Male Albino ND4 Swiss Mice) Oral_Administration Oral Administration (45 mg/kg) Animal_Acclimatization->Oral_Administration Dose_Preparation Dose Formulation ((S)-ARI-1 & (R)-ARI-1) Dose_Preparation->Oral_Administration Serial_Bleeding Serial Blood Sampling (0-24h) Oral_Administration->Serial_Bleeding Terminal_Tissue_Harvest Terminal Tissue Harvest (Liver, Spleen, Kidneys, Lungs, Brain) Oral_Administration->Terminal_Tissue_Harvest Sample_Processing Sample Processing (Homogenization & Extraction) Serial_Bleeding->Sample_Processing Terminal_Tissue_Harvest->Sample_Processing UPLC_MS_Analysis UPLC/MS Quantification Sample_Processing->UPLC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) UPLC_MS_Analysis->PK_Analysis

Caption: Experimental workflow for the pharmacokinetic analysis of (S)-ARI-1.

Signaling Pathway: Differential Distribution and Metabolism

G cluster_administration Oral Administration cluster_absorption Systemic Circulation (Plasma) cluster_distribution Tissue Distribution cluster_metabolism Metabolism S_ARI1_Admin (S)-ARI-1 S_ARI1_Plasma (S)-ARI-1 (Higher Exposure) S_ARI1_Admin->S_ARI1_Plasma R_ARI1_Admin (R)-ARI-1 R_ARI1_Plasma (R)-ARI-1 (Lower Exposure) R_ARI1_Admin->R_ARI1_Plasma Liver Liver S_ARI1_Plasma->Liver High Concentration Other_Tissues Other Tissues (Spleen, Kidneys, Lungs) S_ARI1_Plasma->Other_Tissues Preferential Distribution R_ARI1_Plasma->Liver Lower Concentration R_ARI1_Plasma->Other_Tissues S_Metabolite Metabolite S Liver->S_Metabolite Metabolism of (S)-ARI-1 R_Metabolite Metabolite R Liver->R_Metabolite Metabolism of (R)-ARI-1

Caption: Differential distribution and metabolism of ARI-1 enantiomers.

References

Application

Application Notes and Protocols: Lentiviral shRNA Knockdown of ROR1 for (S)-ARI-1 Studies

Audience: Researchers, scientists, and drug development professionals. Introduction: Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a cell surface protein that is highly expressed during embryonic development...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a cell surface protein that is highly expressed during embryonic development and is largely absent in normal adult tissues.[1] However, ROR1 is re-expressed in a variety of hematological and solid malignancies, including chronic lymphocytic leukemia (CLL), breast cancer, and non-small cell lung cancer (NSCLC).[1][2][3][4] In cancer, ROR1 acts as a receptor for Wnt5a and activates several downstream signaling pathways, including PI3K/AKT/mTOR, MAPK, and NF-κB, which promote cancer cell proliferation, survival, migration, and resistance to therapy.[5][6][7] The differential expression of ROR1 on cancer cells compared to healthy tissues makes it an attractive target for cancer therapy.[1][3][4]

(S)-ARI-1 is a novel small molecule inhibitor that targets the extracellular frizzled domain of ROR1, leading to the suppression of NSCLC cell proliferation and migration through the regulation of the PI3K/AKT/mTOR signaling pathway.[8] To study the mechanism of action of (S)-ARI-1 and to validate that its cellular effects are specifically due to the inhibition of ROR1, a robust and specific method to deplete ROR1 is required. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful technique for achieving stable, long-term suppression of a target gene.[9][10][11]

These application notes provide detailed protocols for the lentiviral shRNA knockdown of ROR1 in cancer cell lines. This method serves as a crucial tool for researchers to:

  • Investigate the functional consequences of ROR1 loss.

  • Validate the on-target effects of ROR1 inhibitors like (S)-ARI-1.

  • Elucidate the downstream signaling pathways regulated by ROR1.

Data Presentation

Table 1: Summary of Expected Quantitative Data from ROR1 Knockdown Experiments

ParameterMethodControl GroupROR1 shRNA Group(S)-ARI-1 Treatment GroupExpected Outcome
ROR1 mRNA ExpressionqRT-PCR100%10-30%100%Significant reduction in ROR1 mRNA with shRNA, no change with (S)-ARI-1.
ROR1 Protein LevelWestern BlotHighLow/UndetectableHighSignificant reduction in ROR1 protein with shRNA, no change with (S)-ARI-1.
Cell ViabilityMTT/CellTiter-Glo100%ReducedReducedDecreased cell viability in both ROR1 knockdown and (S)-ARI-1 treated cells.
ApoptosisAnnexin V/PI StainingLowIncreasedIncreasedIncreased percentage of apoptotic cells in both ROR1 knockdown and (S)-ARI-1 treated cells.[12]
Cell Migration/InvasionTranswell AssayHighReducedReducedDecreased migratory and invasive potential in both ROR1 knockdown and (S)-ARI-1 treated cells.
p-AKT/AKT RatioWestern BlotHighLowLowReduced AKT phosphorylation in both ROR1 knockdown and (S)-ARI-1 treated cells.

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction for ROR1 Knockdown

This protocol describes the generation of stable cell lines with reduced ROR1 expression using lentiviral particles containing shRNA targeting ROR1.

Materials:

  • HEK293T cells

  • Target cancer cell line (e.g., MDA-MB-231, HS-578T for breast cancer; NCI-H1993 for NSCLC)

  • Lentiviral vector containing ROR1-targeting shRNA (and a non-targeting control shRNA)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM and RPMI-1640 culture media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Polybrene

  • Puromycin

  • Phosphate Buffered Saline (PBS)

  • 0.22 µm syringe filter

Procedure:

Day 1: Seeding HEK293T Cells for Transfection

  • Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Incubate at 37°C, 5% CO₂ overnight.

Day 2: Transfection of HEK293T Cells

  • In separate tubes, prepare the DNA-lipid complexes for transfection according to the manufacturer's protocol. Briefly, mix the ROR1 shRNA or control shRNA plasmid with the packaging plasmids.

  • Add the transfection reagent to the plasmid mixture, incubate, and then add the complex to the HEK293T cells.

  • Incubate at 37°C, 5% CO₂.

Day 3: Change of Media

  • After 12-18 hours, carefully remove the transfection medium and replace it with fresh, complete growth medium.

Day 4-5: Harvesting of Lentiviral Particles

  • At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.

  • Centrifuge the supernatant to pellet any cell debris and filter through a 0.22 µm syringe filter.

  • The viral supernatant can be used immediately or stored at -80°C.

Day 6: Transduction of Target Cells

  • Plate the target cancer cells in a 6-well plate to be 50-60% confluent at the time of transduction.

  • Prepare transduction media containing the viral supernatant, fresh complete medium, and polybrene (final concentration 4-8 µg/mL).

  • Remove the medium from the target cells and add the transduction media.

  • Incubate at 37°C, 5% CO₂ for 18-24 hours.

Day 7 and Onwards: Selection of Stable Cells

  • Replace the transduction medium with fresh complete medium.

  • After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined concentration.

  • Replace the puromycin-containing medium every 2-3 days until resistant colonies are formed.

  • Expand the resistant colonies to establish a stable ROR1 knockdown cell line.

Protocol 2: Validation of ROR1 Knockdown by qRT-PCR

This protocol is for quantifying the reduction in ROR1 mRNA levels.

Materials:

  • Stable ROR1 knockdown and control cell lines

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ROR1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Harvest RNA from the stable cell lines using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the ROR1 and housekeeping gene primers.

  • Analyze the data using the ΔΔCt method to determine the relative expression of ROR1 mRNA in the knockdown cells compared to the control cells.

Protocol 3: Validation of ROR1 Knockdown by Western Blot

This protocol is for confirming the reduction in ROR1 protein levels.

Materials:

  • Stable ROR1 knockdown and control cell lines

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ROR1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-ROR1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Protocol 4: Functional Assays to Study the Effects of ROR1 Knockdown and (S)-ARI-1 Treatment

These assays are designed to compare the phenotypic effects of ROR1 knockdown with those of (S)-ARI-1 treatment.

Cell Viability Assay (MTT):

  • Plate an equal number of ROR1 knockdown, control, and parental cells in 96-well plates.

  • Treat the parental cells with varying concentrations of (S)-ARI-1.

  • After the desired incubation period (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate.

  • Add solubilization solution and measure the absorbance at 570 nm.

Apoptosis Assay (Annexin V/PI Staining):

  • Culture ROR1 knockdown, control, and (S)-ARI-1 treated parental cells.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.

Cell Migration Assay (Transwell):

  • Seed ROR1 knockdown, control, or (S)-ARI-1 treated parental cells in the upper chamber of a Transwell insert.

  • Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • After incubation, remove non-migrated cells from the top of the insert.

  • Fix and stain the migrated cells on the bottom of the insert and count them under a microscope.

Mandatory Visualization

experimental_workflow cluster_lentivirus_production Lentivirus Production cluster_stable_cell_line Stable Cell Line Generation cluster_validation_and_functional_assays Validation & Functional Assays shRNA_plasmid shRNA Plasmid (ROR1 or Control) transfection Transfection shRNA_plasmid->transfection packaging_plasmids Packaging Plasmids packaging_plasmids->transfection hek293t HEK293T Cells hek293t->transfection harvest Harvest & Filter Lentiviral Particles transfection->harvest transduction Transduction harvest->transduction target_cells Target Cancer Cells target_cells->transduction selection Puromycin Selection transduction->selection stable_line Stable ROR1 Knockdown & Control Cell Lines selection->stable_line validation Validation of Knockdown (qRT-PCR, Western Blot) stable_line->validation functional_assays Functional Assays (Viability, Apoptosis, Migration) stable_line->functional_assays comparison Compare Phenotypes functional_assays->comparison s_ari_1_treatment (S)-ARI-1 Treatment (Parental Cells) s_ari_1_treatment->functional_assays

Caption: Experimental workflow for ROR1 knockdown and functional analysis.

ror1_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotypes Cancer Hallmarks ror1 ROR1 pi3k PI3K ror1->pi3k mapk MAPK ror1->mapk nfkb NF-κB ror1->nfkb wnt5a Wnt5a wnt5a->ror1 akt AKT pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription mtor->transcription mapk->transcription nfkb->transcription proliferation Proliferation transcription->proliferation survival Survival transcription->survival migration Migration transcription->migration therapy_resistance Therapy Resistance transcription->therapy_resistance

Caption: Simplified ROR1 signaling pathway in cancer.

logical_relationship cluster_shRNA Genetic Inhibition cluster_s_ari_1 Pharmacological Inhibition ror1 ROR1 Protein protein_depletion ROR1 Protein Depletion receptor_inhibition ROR1 Receptor Inhibition shRNA Lentiviral shRNA mrna_degradation ROR1 mRNA Degradation shRNA->mrna_degradation mrna_degradation->protein_depletion phenotypic_effects Phenotypic Effects (↓ Proliferation, ↑ Apoptosis, etc.) protein_depletion->phenotypic_effects Validates Target s_ari_1 (S)-ARI-1 s_ari_1->receptor_inhibition receptor_inhibition->phenotypic_effects Demonstrates Drug Efficacy

Caption: Comparing genetic and pharmacological inhibition of ROR1.

References

Technical Notes & Optimization

Troubleshooting

(S)-ARI-1 solubility and stability issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (S)-ARI-1, a potent ROR1 inhibitor. The information is pre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (S)-ARI-1, a potent ROR1 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is (S)-ARI-1 and what is its mechanism of action?

A1: (S)-ARI-1, identified as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, is a selective inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1][2] It exerts its anticancer effects by blocking the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner, which can lead to the induction of apoptosis in cancer cells.[1][3]

Q2: What is the recommended method for dissolving (S)-ARI-1 for in vitro experiments?

A2: For in vitro studies, it is recommended to first prepare a stock solution in an organic solvent. A common practice is to dissolve (S)-ARI-1 in Dimethyl Sulfoxide (DMSO). Subsequently, this stock solution can be diluted with an appropriate aqueous buffer or cell culture medium.

Q3: How should I prepare (S)-ARI-1 for in vivo animal studies?

A3: A suggested formulation for in vivo administration involves a multi-component solvent system. One such protocol is to dissolve (S)-ARI-1 in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option includes 10% DMSO and 90% corn oil.[3] It is often necessary to use sonication to achieve a clear solution.[3]

Q4: What are the recommended storage conditions for (S)-ARI-1?

A4: For long-term stability, it is recommended to store the stock solution of (S)-ARI-1 at -80°C, which should maintain its integrity for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]

Troubleshooting Guides

Solubility Issues
Issue Possible Cause Troubleshooting Steps
Precipitation in aqueous solution The compound has low aqueous solubility.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution.- Use a surfactant like Tween-80 to improve solubility.- Perform a gentle warming of the solution.- Ensure the pH of the aqueous buffer is compatible with the compound's stability.
Cloudy or hazy solution Incomplete dissolution.- Increase the duration of vortexing or sonication.- Gently warm the solution in a water bath.- Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Phase separation in in vivo formulation Immiscibility of components.- Ensure thorough mixing of all components of the vehicle before and after adding the compound.- Use a homogenizer to create a more stable emulsion.
Stability Issues
Issue Possible Cause Troubleshooting Steps
Loss of activity over time Degradation of the compound.- Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.[3]- Protect solutions from light, as chromanone derivatives can be light-sensitive.[4]- Prepare fresh working solutions for each experiment.- Evaluate the pH of your experimental system, as flavonoids and related structures can degrade under acidic or basic conditions.[5]
Inconsistent experimental results Instability under experimental conditions.- Minimize the time the compound is kept in aqueous solutions at room temperature.- Run control experiments to assess the stability of the compound over the time course of your assay.- Consider the potential for oxidative degradation and consider using antioxidants if compatible with the experimental setup.[5]

Experimental Protocols

Protocol 1: Preparation of (S)-ARI-1 Stock Solution (10 mM for in vitro use)

  • Weigh out the required amount of (S)-ARI-1 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the tube for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes and store at -80°C.

Protocol 2: Formulation of (S)-ARI-1 for in vivo Administration (e.g., 5 mg/kg)

  • Prepare a stock solution of (S)-ARI-1 in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, combine the required volume of the DMSO stock solution with the other vehicle components (e.g., for a final concentration of 5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

  • Vortex the mixture thoroughly.

  • Sonicate the solution in a water bath sonicator until it becomes clear.

  • The final formulation should be prepared fresh before each administration.

Visualizations

ARI1_Signaling_Pathway ARI1 (S)-ARI-1 ROR1 ROR1 Receptor ARI1->ROR1 PI3K PI3K ROR1->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Caption: Signaling pathway of (S)-ARI-1.

experimental_workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis start Weigh (S)-ARI-1 Powder dissolve Dissolve in appropriate solvent (e.g., DMSO for in vitro, multi-component vehicle for in vivo) start->dissolve sonicate Vortex / Sonicate until clear dissolve->sonicate sterilize Sterile Filter (optional) sonicate->sterilize invitro In Vitro Assay (Cell Culture) sterilize->invitro invivo In Vivo Administration (Animal Model) sterilize->invivo data Data Collection & Analysis invitro->data invivo->data

Caption: General experimental workflow for (S)-ARI-1.

References

Optimization

Technical Support Center: Optimizing (S)-ARI-1 Dosage for In Vivo Studies

Disclaimer: The compound "(S)-ARI-1" is an ambiguous identifier. This guide addresses two distinct research compounds that align with this nomenclature: the Selective Androgen Receptor Modulator (SARM) S-1 and the ROR1 i...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "(S)-ARI-1" is an ambiguous identifier. This guide addresses two distinct research compounds that align with this nomenclature: the Selective Androgen Receptor Modulator (SARM) S-1 and the ROR1 inhibitor ARI-1 . Please ensure you have correctly identified your compound of interest before proceeding.

Section 1: S-1 (Selective Androgen Receptor Modulator)

This section provides guidance for in vivo studies using the SARM S-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for S-1?

A1: S-1 is a nonsteroidal Selective Androgen Receptor Modulator (SARM). It binds to the androgen receptor (AR) and exhibits tissue-selective activity. In preclinical models, S-1 has demonstrated anabolic effects on muscle and bone with reduced androgenic effects on tissues like the prostate.[1][2] It acts as a partial agonist in androgenic tissues and a full agonist in anabolic tissues.[3]

Q2: What are the recommended dosage ranges for S-1 in in vivo studies?

A2: The effective dosage of S-1 can vary depending on the animal model and research objectives. In studies with intact male rats, oral doses of 5, 10, and 25 mg/kg have been shown to selectively decrease prostate weight without affecting muscle mass.[3] Intravenous and oral doses ranging from 0.1 to 30 mg/kg have been used to characterize its pharmacokinetics in rats.[3]

Q3: What is the oral bioavailability of S-1?

A3: The oral bioavailability of S-1 in rats has been reported to be between 55% and 60%.[3]

Q4: What are the known pharmacokinetic parameters of S-1 in rats?

A4: Pharmacokinetic studies in male Sprague-Dawley rats have shown that S-1 has low clearance, a moderate volume of distribution, and a terminal half-life of 3.6 to 5.2 hours after intravenous administration.[3]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Poor solubility of S-1 powder S-1 is a nonsteroidal compound and may have limited aqueous solubility.Use a suitable organic solvent for initial dissolution, followed by dilution in a vehicle appropriate for the chosen administration route. Common solvents for SARMs include DMSO and ethanol.[4]
Inconsistent results between animals Variability in oral gavage technique, animal stress, or individual animal metabolism.Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing. Monitor animals for signs of distress. Consider using a larger sample size to account for biological variability.
Unexpected side effects (e.g., liver toxicity) While S-1 is designed for tissue selectivity, high doses or chronic administration of some SARMs have been associated with elevated liver enzymes and decreased HDL cholesterol.[2][5]Monitor liver enzymes (ALT, AST) and lipid profiles in long-term studies. If toxicity is observed, consider reducing the dose or frequency of administration.
Lack of desired anabolic effect Insufficient dosage, poor absorption, or rapid metabolism.Verify the dosage calculation and administration technique. If using oral administration, ensure the vehicle is optimized for absorption. For compounds with a short half-life, consider more frequent dosing or a different administration route.
Data Summary

Table 1: Pharmacokinetic Parameters of S-1 in Male Sprague-Dawley Rats (Intravenous Administration)

Dose (mg/kg)Clearance (mL/min/kg)Volume of Distribution (mL/kg)Terminal Half-life (h)
0.15.215603.6
14.414604.2
104.015004.8
303.615205.2
(Data sourced from He et al., 2005)

Table 2: Effects of S-1 on Organ Weights in Intact Male Rats (Oral Administration)

Dose (mg/kg)Prostate WeightLevator Ani Muscle Weight
5DecreasedNo significant effect
10DecreasedNo significant effect
25DecreasedNo significant effect
(Data sourced from Gao et al., 2004)
Experimental Protocols

Protocol 1: Preparation of S-1 for Oral Gavage in Rats

  • Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds in rats is corn oil or an aqueous suspension using 0.5% w/v carboxymethyl cellulose (CMC).[6]

  • Preparation:

    • For a corn oil vehicle, weigh the required amount of S-1 powder and suspend it in the appropriate volume of corn oil. Use a vortex mixer and sonicator to ensure a uniform suspension.

    • For a CMC suspension, first prepare the 0.5% CMC solution in sterile water. Then, add the S-1 powder and use a homogenizer to create a fine, stable suspension.

  • Administration:

    • Administer the formulation via oral gavage using a stainless steel feeding needle of the appropriate size for the rat's weight.

    • The maximum recommended dosing volume for rats is 10 mL/kg.[7]

Protocol 2: Preparation of S-1 for Intravenous Injection in Rats

  • Vehicle Selection: A common vehicle for intravenous administration of poorly water-soluble compounds is a co-solvent system. A typical formulation might consist of DMSO, PEG300, and saline.

  • Preparation:

    • Dissolve the S-1 powder in a minimal amount of DMSO to create a stock solution.

    • Add PEG300 to the DMSO stock solution and mix thoroughly.

    • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.

  • Administration:

    • Administer the solution via slow intravenous injection into a suitable vein (e.g., tail vein).

    • Monitor the animal for any signs of distress during and after the injection.

Section 2: ARI-1 (ROR1 Inhibitor)

This section provides guidance for in vivo studies using the ROR1 inhibitor ARI-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ARI-1?

A1: ARI-1 is a novel inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[8][9] It specifically targets the extracellular frizzled domain of ROR1, which is overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[8][9][10] By binding to ROR1, ARI-1 suppresses cancer cell proliferation and migration by regulating the PI3K/AKT/mTOR signaling pathway.[8][9][10]

Q2: What is the recommended dosage for ARI-1 in in vivo studies?

A2: In a xenograft model using BALB/c nude mice inoculated with H1975 NSCLC cells, ARI-1 administered at a dose of 5 mg/kg via intravenous injection every two days for 14 days significantly inhibited tumor growth.[8]

Q3: What is the S-enantiomer of ARI-1?

A3: (S)-ARI-1 is the S-enantiomer of the ROR1 inhibitor ARI-1 and is also used in NSCLC research.[11]

Q4: Are there any known side effects of ARI-1 in vivo?

A4: Studies have reported that ARI-1 significantly inhibits tumor growth in vivo without obvious organ toxicity.[8][9] However, as with any experimental compound, it is crucial to monitor animals for any signs of adverse effects.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Precipitation of ARI-1 during vehicle preparation ARI-1 has low aqueous solubility. The order of solvent addition and mixing technique is crucial.Ensure the stock solution in DMSO is clear before adding co-solvents. Add saline slowly while vortexing to maintain solubility. Gentle heating or sonication can aid dissolution if precipitation occurs.[8]
Inconsistent anti-tumor efficacy Variability in tumor cell implantation, animal health, or compound administration.Standardize the tumor cell implantation procedure to ensure consistent tumor size at the start of treatment. Monitor animal health closely, as underlying health issues can affect treatment response. Ensure accurate and consistent intravenous injections.
Difficulty with intravenous administration Small vein size in mice can make intravenous injections challenging.Ensure personnel are highly skilled in this technique. Using a warming lamp to dilate the tail veins can be helpful. Consider alternative parenteral routes if IV is not feasible, although this may alter the pharmacokinetic profile.
Compound instability The working solution for in vivo experiments may degrade over time.It is recommended to prepare the working solution fresh on the day of use to ensure stability and efficacy.[8]
Data Summary

Table 3: In Vivo Efficacy of ARI-1 in a NSCLC Xenograft Model

Animal ModelCell LineTreatmentDosing ScheduleOutcome
BALB/c nude miceH1975 (NSCLC)5 mg/kg ARI-1 (i.v.)Every 2 days for 14 daysSignificant inhibition of tumor growth
(Data sourced from Liu et al., 2019 and MedchemExpress)[8]
Experimental Protocols

Protocol 3: Preparation of ARI-1 for Intravenous Injection in Mice

  • Vehicle Formulation: A suitable vehicle for intravenous administration of ARI-1 is a mixture of DMSO, PEG300, Tween-80, and saline.[8]

  • Preparation (for a final concentration of 2.5 mg/mL):

    • Prepare a stock solution of ARI-1 in DMSO at a concentration of 25 mg/mL.

    • In a sterile tube, add 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Slowly add 450 µL of saline to the mixture while vortexing to reach a final volume of 1 mL. This will result in a clear solution.

  • Administration:

    • Administer the formulation via intravenous injection into the tail vein of the mouse.

    • The injection should be performed slowly and carefully to avoid extravasation.

    • Monitor the animal for any immediate adverse reactions.

Visualizations

ROR1_Signaling_Pathway ROR1 Signaling Pathway Inhibition by ARI-1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ARI1 ARI-1 ARI1->ROR1 Inhibits

Caption: Inhibition of the ROR1 signaling pathway by ARI-1.

In_Vivo_Experimental_Workflow General In Vivo Experimental Workflow Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Implantation (if applicable) Animal_Acclimation->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment Compound Administration (e.g., S-1 or ARI-1) Randomization->Treatment Monitoring Monitoring (Tumor size, body weight, clinical signs) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., tissue collection, biomarker analysis) Monitoring->Endpoint

Caption: A generalized workflow for in vivo efficacy studies.

References

Troubleshooting

Potential off-target effects of (S)-ARI-1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (S)-ARI-1, a novel ROR1 inhibitor. The information is presented...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (S)-ARI-1, a novel ROR1 inhibitor. The information is presented in a question-and-answer format to directly address potential issues during experimentation, with a focus on identifying and characterizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of ARI-1?

ARI-1 is a novel inhibitor of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1).[1][2] It specifically targets the extracellular frizzled domain of ROR1.[2] By binding to ROR1, ARI-1 blocks the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner, which can suppress cancer cell proliferation and migration.[1][2] Studies have shown its potential as a drug candidate for non-small cell lung cancer (NSCLC), including in cases resistant to EGFR-TKIs where ROR1 expression is high.[2]

Q2: Has the enantiomer (S)-ARI-1 been characterized?

The currently available literature describes the synthesis and activity of the (R)-enantiomer of ARI-1, specifically (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one.[2] At present, there is no publicly available information on the synthesis or biological activity of the (S)-enantiomer. Researchers should assume that commercially available ARI-1 is the racemic mixture or the (R)-enantiomer unless otherwise specified by the supplier.

Q3: Is there a known off-target profile for ARI-1?

Currently, a comprehensive off-target profile or kinome scan for ARI-1 has not been published. As with any new small molecule inhibitor, it is crucial for researchers to independently assess its selectivity. Undesired off-target interactions are a common cause of unexpected experimental results and potential toxicity.[3][4]

Q4: What are potential off-target liabilities based on the chemical scaffold of ARI-1?

ARI-1 belongs to the chroman-4-one class of compounds.[2] Derivatives of chroman-4-one and the related chromones are known to exhibit a range of biological activities.[5][6] Notably, some substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[7][8] While this does not confirm an interaction with ARI-1, it suggests that proteins in the sirtuin family could be a potential, hypothetical off-target class worth investigating.

Troubleshooting Guide: Investigating Potential Off-Target Effects

Issue 1: Unexpected Phenotype or Toxicity in Cell-Based Assays

If you observe a cellular effect that is inconsistent with ROR1 inhibition (e.g., toxicity at concentrations where the on-target effect should be minimal, or a phenotype that doesn't match ROR1 knockdown), it may be due to an off-target effect.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Use a structurally unrelated ROR1 inhibitor to see if the phenotype is recapitulated. 3. Perform a dose-response curve to distinguish on-target from off-target effects (off-target effects often occur at higher concentrations).1. Identification of specific off-target kinases. 2. Confirmation that the phenotype is on-target (if it persists with a different inhibitor) or likely off-target (if it does not). 3. Establishment of a therapeutic window where on-target effects are observed without off-target-driven phenotypes.
Compound solubility issues 1. Visually inspect the media for precipitation after adding ARI-1. 2. Measure the solubility of ARI-1 in your specific cell culture media.1. Confirmation of compound precipitation, which can lead to inconsistent results and non-specific toxicity. 2. Determination of the maximum soluble concentration for your experiments.
Non-specific cytotoxicity 1. Perform a counter-screen using a cell line that does not express ROR1. 2. Assess general indicators of cell health, such as mitochondrial membrane potential or plasma membrane integrity.1. If cytotoxicity is observed in ROR1-negative cells, it is likely an off-target effect. 2. Differentiation between apoptosis/necrosis and a specific signaling pathway inhibition.

Issue 2: Inconsistent IC50 Values in Biochemical or Cellular Assays

High variability in potency measurements can obscure the true activity of the compound and make it difficult to assess off-target effects.

Quantitative Data on ARI-1 Activity
Assay Type Reported IC50 / Concentration Range
Inhibition of H1975 and PC9 cell proliferation0.1-100 µM (after 72h)[1]
In vivo tumor growth inhibition in mice5 mg/kg (intravenous, every 2 days)[1]
Possible Cause Troubleshooting Steps Expected Outcome
Inaccurate pipetting or reagent mixing 1. Calibrate pipettes regularly. 2. Ensure thorough mixing of all reagents before and after addition to the assay plate.1. Reduced variability between replicate wells. 2. More consistent and reproducible IC50 values.
Variable incubation times or temperatures 1. Use a calibrated incubator and ensure consistent timing for all experimental steps.1. Minimized kinetic variability across the assay plate.
High solvent concentration 1. Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.5%) and consistent across all wells, including controls.1. Prevention of solvent-induced inhibition of enzyme activity or cell growth.

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity using Kinome Profiling

Objective: To determine the selectivity of ARI-1 by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of ARI-1 in DMSO. For a broad screen, a concentration of 1 µM is often used.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a panel of several hundred human kinases.

  • Binding Assay: The service will typically perform a competition binding assay where ARI-1 competes with a labeled ligand for binding to each kinase in the panel.

  • Data Analysis: The results are usually reported as the percentage of remaining kinase activity or the percentage of inhibition at the tested concentration. A common threshold for a significant "hit" is >50% inhibition. Follow-up with dose-response assays for any identified hits to determine their IC50 or Ki values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of ARI-1 with its on-target (ROR1) and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a desired concentration of ARI-1 for a specific time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a few minutes to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (e.g., ROR1 or a potential off-target like SIRT2) remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: A ligand-bound protein is typically stabilized and will remain in the soluble fraction at higher temperatures compared to the unbound protein. Plot the amount of soluble protein as a function of temperature to generate a "melting curve". A shift in the melting curve to higher temperatures in the presence of ARI-1 indicates target engagement.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Identification & Validation cluster_2 Phase 3: Cellular Confirmation Start Novel Compound (ARI-1) KinomeScan Broad Kinome Profiling (e.g., >400 kinases @ 1µM) Start->KinomeScan PhenotypicScreen Phenotypic Screening (Cell Viability, Morphology) Start->PhenotypicScreen HitID Identify Off-Target 'Hits' (e.g., >50% Inhibition) KinomeScan->HitID DoseResponse Dose-Response Assays (IC50) for On- and Off-Targets HitID->DoseResponse CETSA Cellular Target Engagement (CETSA) DoseResponse->CETSA OrthogonalAssay Orthogonal Assays (e.g., siRNA knockdown of off-target) CETSA->OrthogonalAssay DownstreamSignaling Assess Downstream Signaling of Off-Target OrthogonalAssay->DownstreamSignaling Conclusion Conclusion DownstreamSignaling->Conclusion Confirm/Reject Off-Target Effect

Caption: Workflow for identifying and validating potential off-target effects of a novel inhibitor.

G cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway ARI1 ARI-1 ROR1 ROR1 ARI1->ROR1 Inhibits SIRT2 SIRT2 (Hypothetical Off-Target) ARI1->SIRT2 Potentially Inhibits? PI3K PI3K ROR1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Tubulin α-Tubulin SIRT2->Tubulin Deacetylates AcetylatedTubulin Acetylated α-Tubulin Tubulin->AcetylatedTubulin MicrotubuleDynamics Altered Microtubule Dynamics AcetylatedTubulin->MicrotubuleDynamics

Caption: On-target vs. a hypothetical off-target pathway for ARI-1.

References

Optimization

Technical Support Center: (S)-ARI-1 In Vitro Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-ARI-1, a potent and selective inhibitor of the Receptor Tyrosine Kinase-like Orphan Rece...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-ARI-1, a potent and selective inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with (S)-ARI-1.

1. Why am I not observing the expected decrease in cell viability or proliferation?

  • Cell Line ROR1 Expression: Confirm that your cell line expresses sufficient levels of ROR1. (S)-ARI-1's mechanism of action is dependent on targeting ROR1.[1][2][3] Verify ROR1 expression using techniques like Western Blot or flow cytometry.

  • Compound Integrity and Concentration: Ensure the (S)-ARI-1 compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. It is crucial to perform a dose-response curve to determine the optimal concentration (IC50) for your specific cell line, as sensitivity can vary.[4][5][6]

  • Assay Sensitivity and Timing: The choice of proliferation assay and the incubation time are critical. For slower-growing cell lines, a longer incubation period with (S)-ARI-1 may be necessary. Consider using a more sensitive assay, such as a real-time cell analysis system.

  • Solubility Issues: Poor solubility of (S)-ARI-1 in your culture medium can lead to a lower effective concentration. Ensure the final concentration of the solvent (e.g., DMSO) is not inhibiting cell growth and that the compound is fully dissolved.[4]

2. My apoptosis assay results are inconsistent or show low levels of apoptosis.

  • Timing of Assay: Apoptosis is a dynamic process. The time point at which you perform the assay after (S)-ARI-1 treatment is crucial. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for detecting apoptosis in your cell line.

  • Assay Method: Different apoptosis assays detect different stages of the process. For early apoptosis, Annexin V staining is recommended. For later stages, TUNEL assays or caspase activity assays might be more appropriate.[7]

  • Distinguishing Apoptosis from Necrosis: Ensure your assay can differentiate between apoptotic and necrotic cell death. The use of a viability dye, such as propidium iodide (PI) or 7-AAD, in conjunction with Annexin V is essential for this purpose.[8]

  • Sub-optimal Compound Concentration: If the concentration of (S)-ARI-1 is too low, it may only induce cell cycle arrest without significant apoptosis. Conversely, excessively high concentrations might lead to rapid necrosis. Refer to your dose-response data to select an appropriate concentration for inducing apoptosis.

3. I am having trouble detecting a decrease in PI3K/AKT/mTOR pathway signaling.

  • Time Course of Signaling Events: The inhibition of signaling pathways can be rapid and transient. It is advisable to perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 4h, 24h) to capture the dynamics of pathway inhibition.

  • Antibody Quality: The quality and specificity of the antibodies used for Western blotting are paramount. Ensure your antibodies are validated for the detection of the phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).

  • Loading Controls: Use appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes in your Western blot.

  • Basal Pathway Activity: Some cell lines may have low basal activity of the PI3K/AKT/mTOR pathway. Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) before treating with (S)-ARI-1 to better visualize the inhibitory effect.

Quantitative Data

The following tables summarize in vitro data for the ROR1 inhibitor, ARI-1 ((R)-enantiomer). It is crucial for researchers to empirically determine these values for (S)-ARI-1 in their specific experimental systems.

Table 1: In Vitro Cell Proliferation Inhibition by ARI-1

Cell LineCancer TypeAssayIC50 (µM)Incubation Time (h)
H1975Non-Small Cell Lung CancerMTT~572
PC9Non-Small Cell Lung CancerMTT~1072

Data derived from studies on the (R)-enantiomer, ARI-1.[3]

Table 2: Apoptosis Induction by ARI-1 in NSCLC Cell Lines

Cell LineConcentration (µM)Apoptosis Rate (%)Incubation Time (h)
H197510~3372
PC910~1272

Data derived from studies on the (R)-enantiomer, ARI-1, as determined by Annexin V staining.[3]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT)

This protocol outlines a common method for assessing the effect of (S)-ARI-1 on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (S)-ARI-1 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.[9]

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis using Annexin V staining followed by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of (S)-ARI-1 and a vehicle control for the predetermined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[8]

Visualizations

ROR1_Signaling_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis S_ARI_1 (S)-ARI-1 S_ARI_1->ROR1 Inhibits

Caption: (S)-ARI-1 inhibits ROR1, leading to the suppression of the PI3K/AKT/mTOR signaling pathway.

Troubleshooting_Workflow Start Unexpected In Vitro Results with (S)-ARI-1 Check_ROR1 Verify ROR1 Expression in Cell Line Start->Check_ROR1 Check_Compound Confirm (S)-ARI-1 Integrity & Concentration Start->Check_Compound Optimize_Assay Optimize Assay Parameters (Time, Method) Start->Optimize_Assay Positive_Control Include a Known ROR1 Inhibitor Control Check_ROR1->Positive_Control Check_Compound->Positive_Control Optimize_Assay->Positive_Control Check_Signaling Assess PI3K/AKT/mTOR Pathway Inhibition Negative_Control Use a ROR1-Negative Cell Line Control Check_Signaling->Negative_Control Positive_Control->Check_Signaling Consult Consult Technical Support Negative_Control->Consult If issues persist

Caption: A logical workflow for troubleshooting unexpected results in (S)-ARI-1 in vitro experiments.

References

Troubleshooting

Technical Support Center: Improving the Bioavailability of (S)-ARI-1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of (S)-ARI-1, a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of (S)-ARI-1, a receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitor. Given that poor bioavailability is a common challenge for small molecule inhibitors, this guide focuses on systematic approaches to identify and overcome barriers to absorption and systemic exposure.

Frequently Asked Questions (FAQs)

Q1: What is (S)-ARI-1 and what is its likely primary challenge for achieving good oral bioavailability?

A1: (S)-ARI-1 is the (S)-enantiomer of ARI-1, a potent inhibitor of the ROR1 receptor, which plays a role in the PI3K/AKT/mTOR signaling pathway and is a target in oncology research.[1] As with many kinase inhibitors, (S)-ARI-1 is likely a lipophilic molecule with poor aqueous solubility, which can significantly limit its oral bioavailability. Low solubility leads to poor dissolution in the gastrointestinal tract, a prerequisite for absorption.[2][3]

Q2: What are the key factors that determine the bioavailability of a compound like (S)-ARI-1?

A2: The bioavailability of an orally administered drug is primarily influenced by its solubility, permeability, and metabolic stability.[4] The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties. It is crucial to first characterize (S)-ARI-1 according to the BCS to devise an appropriate formulation strategy.[5]

Q3: How can I assess the solubility of (S)-ARI-1?

A3: The equilibrium solubility of (S)-ARI-1 should be determined in various aqueous media, including simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and buffers at different pH values. A common method is the shake-flask method, followed by quantification of the dissolved compound using a suitable analytical technique like HPLC-UV.

Q4: What initial steps can I take if my in vivo experiments with (S)-ARI-1 show low exposure?

A4: Low in vivo exposure after oral dosing is often a result of poor bioavailability. A systematic approach is recommended:

  • Confirm Compound Integrity: Ensure the compound is stable and pure.

  • Assess Solubility: Determine the aqueous solubility. If it is low, this is a likely culprit.

  • Evaluate Permeability: Use in vitro models like Caco-2 or PAMPA assays to assess its ability to cross the intestinal barrier.

  • Investigate Pre-systemic Metabolism: Consider the possibility of first-pass metabolism in the gut wall or liver.[6]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of (S)-ARI-1

If you have determined that (S)-ARI-1 has low aqueous solubility, the following strategies can be employed to improve its dissolution rate and overall exposure.

Strategies to Enhance Solubility:

StrategyDescriptionAdvantagesDisadvantages
Particle Size Reduction Decreasing the particle size of the drug substance increases the surface area available for dissolution.[3][7] Techniques include micronization and nanomilling.Simple and effective for dissolution rate enhancement.May not be sufficient for compounds with very low intrinsic solubility. Potential for particle aggregation.[8]
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[9]Can significantly increase both the rate and extent of dissolution.Amorphous forms can be physically unstable and may recrystallize over time.[2]
Lipid-Based Formulations (S)-ARI-1 is dissolved in a lipid-based vehicle, such as oils, surfactants, or self-emulsifying drug delivery systems (SEDDS).[3][9]Can improve solubility and take advantage of lipid absorption pathways.Potential for drug precipitation upon dilution in the GI tract. Chemical stability of the drug in the formulation needs to be assessed.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[3]Can significantly enhance solubility and dissolution.The large size of cyclodextrins may limit the drug loading capacity.
Prodrug Approach A bioreversible derivative of (S)-ARI-1 is synthesized with improved solubility. The prodrug is then converted to the active parent drug in vivo.[2]Can overcome significant solubility limitations.Requires chemical modification and subsequent in vivo conversion, adding complexity to development.

Experimental Workflow for Solubility Enhancement:

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Evaluation start Low Bioavailability of (S)-ARI-1 solubility Determine Aqueous Solubility start->solubility strategy Select Formulation Strategy solubility->strategy size_reduction Particle Size Reduction strategy->size_reduction solid_dispersion Solid Dispersion strategy->solid_dispersion lipid Lipid Formulation strategy->lipid prodrug Prodrug Approach strategy->prodrug invitro In Vitro Dissolution Testing size_reduction->invitro solid_dispersion->invitro lipid->invitro prodrug->invitro invivo In Vivo Pharmacokinetic Study invitro->invivo

Caption: Workflow for addressing poor solubility of (S)-ARI-1.

Issue 2: Low Intestinal Permeability

Even with adequate solubility, poor permeability across the intestinal epithelium can limit bioavailability.

Assessing and Improving Permeability:

AssayDescriptionKey ParametersInterpretation
Caco-2 Permeability Assay A human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10][11]Apparent Permeability Coefficient (Papp), Efflux Ratio (ER)High Papp suggests good passive permeability. An ER > 2 indicates the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[10]
Parallel Artificial Membrane Permeability Assay (PAMPA) A non-cell-based assay that measures passive diffusion across an artificial lipid membrane.Effective Permeability (Pe)Provides a high-throughput screen for passive permeability. Does not account for active transport.

Troubleshooting Low Permeability:

  • Efflux Transporter Substrate: If the Caco-2 assay shows a high efflux ratio, (S)-ARI-1 may be actively pumped out of the intestinal cells. Co-dosing with a known P-gp inhibitor (e.g., verapamil) can confirm this.[10] Formulation strategies using excipients that inhibit efflux transporters can be explored.

  • Poor Passive Permeability: If both Caco-2 Papp and PAMPA Pe are low, the intrinsic permeability of the molecule is poor. In this case, a prodrug approach to increase lipophilicity might be necessary.

Signaling Pathway of (S)-ARI-1 and Potential for Efflux:

G cluster_cell Intestinal Epithelial Cell ARI (S)-ARI-1 Pgp P-gp Efflux Transporter ARI->Pgp Efflux Blood Bloodstream ARI->Blood Permeation Lumen Intestinal Lumen Pgp->Lumen Lumen->ARI Absorption

Caption: Efflux of (S)-ARI-1 by P-gp in intestinal cells.

Detailed Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of (S)-ARI-1.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • The test compound ((S)-ARI-1) is added to the apical (donor) chamber.

    • Samples are taken from the basolateral (receiver) chamber at various time points.

    • The concentration of (S)-ARI-1 in the samples is determined by LC-MS/MS.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • The test compound is added to the basolateral (donor) chamber.

    • Samples are taken from the apical (receiver) chamber at various time points.

    • The concentration of (S)-ARI-1 is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

Data Interpretation:

Papp (A to B) (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High
Efflux RatioInterpretation
< 2No significant efflux
≥ 2Potential efflux substrate
Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and absolute bioavailability of a selected (S)-ARI-1 formulation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are used.[1]

  • Dosing:

    • Intravenous (IV) Group: A single dose of (S)-ARI-1 is administered intravenously (e.g., via tail vein) to determine the pharmacokinetic parameters independent of absorption. A known formulation for ARI-1 is 5 mg/kg.[1]

    • Oral (PO) Group: A single oral gavage dose of the (S)-ARI-1 formulation is administered.

  • Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of (S)-ARI-1 in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
AUC (Area Under the Curve) A measure of total drug exposure over time.[12]
Cmax The maximum observed plasma concentration.
Tmax The time at which Cmax is observed.
t₁/₂ (Half-life) The time required for the plasma concentration to decrease by half.
F% (Absolute Bioavailability) The fraction of the orally administered dose that reaches systemic circulation, calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[13]

Logical Flow for PK Study Design:

G start Select Optimized Formulation dosing Dose Administration start->dosing iv Intravenous (IV) Group dosing->iv po Oral (PO) Group dosing->po sampling Blood Sampling at Time Points iv->sampling po->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_calc Calculate PK Parameters analysis->pk_calc bioavailability Determine Absolute Bioavailability (F%) pk_calc->bioavailability

Caption: Workflow for an in vivo pharmacokinetic study.

References

Optimization

Technical Support Center: (S)-ARI-1 Formulation for Animal Studies

Important Note for Researchers: The current scientific literature predominantly focuses on the biological activity and formulation of (R)-ARI-1 , a novel ROR1 inhibitor.[1][2] As of our latest update, specific formulatio...

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The current scientific literature predominantly focuses on the biological activity and formulation of (R)-ARI-1 , a novel ROR1 inhibitor.[1][2] As of our latest update, specific formulation and experimental data for the (S)-ARI-1 enantiomer are not available in published studies. In drug development, enantiomers can have significantly different pharmacological properties. Therefore, the following information, based on studies of (R)-ARI-1, should be considered as a starting point for research on the (S)-enantiomer, but direct applicability is not guaranteed. We strongly recommend enantiomer-specific validation for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ARI-1 and what is its mechanism of action?

A1: ARI-1 is a novel, potent inhibitor of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1).[1][2] The published research specifies that the active compound is the (R)-enantiomer, (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one.[1][2] It targets the extracellular frizzled domain of ROR1, suppressing cancer cell proliferation and migration.[1] ARI-1 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner.[1][3]

Q2: What is a recommended formulation for in vivo animal studies with (R)-ARI-1?

A2: A published protocol for preparing (R)-ARI-1 for intravenous (i.v.) administration in mice involves a multi-component vehicle to ensure solubility and stability.[3] The components and their ratios are detailed in the table below. It is crucial to prepare this formulation fresh and handle it with care to avoid precipitation.

Q3: What is the recommended dosage and administration route for (R)-ARI-1 in mice?

A3: In a xenograft model using BALB/c nude mice with H1975 cells, a dose of 5 mg/kg administered intravenously (i.v.) every two days for 14 days was shown to significantly inhibit tumor growth without obvious toxicity.[3]

Q4: How should (R)-ARI-1 and its formulations be stored?

A4: For solid (R)-ARI-1, follow the supplier's storage recommendations, which is typically at -20°C. Once formulated into a solution, it is best to prepare it fresh before each use. If short-term storage is necessary, it should be kept at 4°C for no longer than 24 hours. For longer-term storage of a stock solution (e.g., in DMSO), aliquot and store at -80°C to minimize freeze-thaw cycles.[3] However, the stability of the final formulation for injection has not been extensively reported and fresh preparation is highly recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in the formulation - Incorrect solvent ratios- Low temperature of the saline solution- Impure compound- Ensure the DMSO stock is fully dissolved before adding PEG300.- Add the components in the specified order and mix thoroughly at each step.- Use room temperature saline for the final dilution.- If precipitation persists, gentle warming and sonication may aid dissolution, but the stability of the compound under these conditions should be verified.[3]
No observable in vivo efficacy - Inactive enantiomer ((S)-form may be inactive)- Poor formulation leading to low bioavailability- Incorrect administration (e.g., subcutaneous instead of intravenous)- Degraded compound- Confirm the identity and purity of your ARI-1. As this guide is based on (R)-ARI-1, the (S)-enantiomer may not have the same biological activity.- Prepare the formulation fresh for each experiment and visually inspect for any precipitation before injection.- Ensure proper intravenous injection technique. Practice on control animals if necessary.- Use a fresh batch of the compound and store it correctly.
Animal distress or toxicity - Vehicle toxicity- High dosage- Rapid injection rate- Run a control group with only the vehicle to assess its tolerability.- Perform a dose-response study to determine the optimal therapeutic window for your specific animal model and cell line.- Administer the injection slowly to avoid acute adverse reactions.

Quantitative Data Summary

Table 1: In Vivo Formulation for (R)-ARI-1

ComponentRoleConcentration in Final FormulationExample for 1 mL Final Volume
(R)-ARI-1Active Pharmaceutical Ingredient2.5 mg/mL2.5 mg
DMSOSolubilizing Agent10%100 µL (from a 25 mg/mL stock)
PEG300Co-solvent40%400 µL
Tween-80Surfactant/Emulsifier5%50 µL
Saline (0.9% NaCl)Diluent45%450 µL
This protocol yields a clear solution of 2.5 mg/mL.[3]

Detailed Experimental Protocols

Protocol 1: Preparation of (R)-ARI-1 Formulation for Intravenous Injection

  • Prepare a 25 mg/mL stock solution of (R)-ARI-1 in DMSO. Ensure the compound is completely dissolved. Gentle warming or sonication can be used if necessary.

  • For a final concentration of 2.5 mg/mL, take 100 µL of the 25 mg/mL (R)-ARI-1 stock solution.

  • Add 400 µL of PEG300 to the (R)-ARI-1/DMSO solution and mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 and mix again until the solution is clear and uniform.

  • Finally, add 450 µL of sterile saline (0.9% NaCl) to bring the total volume to 1 mL. Mix gently but thoroughly.

  • Visually inspect the final solution for any signs of precipitation before administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of a suitable cancer cell line (e.g., H1975 non-small cell lung cancer cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Formulation Preparation: Prepare the (R)-ARI-1 formulation and the vehicle control as described in Protocol 1.

  • Dosing:

    • Treatment Group: Administer 5 mg/kg of (R)-ARI-1 intravenously (e.g., via tail vein injection).

    • Control Group: Administer an equivalent volume of the vehicle solution.

  • Dosing Schedule: Administer the injections every two days for a period of 14 days.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health status throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Mandatory Visualizations

ARI1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates ARI1 (R)-ARI-1 ARI1->ROR1 Inhibition AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: (R)-ARI-1 inhibits ROR1, leading to the downregulation of the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., H1975) Cell_Implantation 3. Cell Implantation (Subcutaneous) Cell_Culture->Cell_Implantation Animal_Acclimation 2. Animal Acclimation (e.g., Nude Mice) Animal_Acclimation->Cell_Implantation Tumor_Growth 4. Tumor Growth (to 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization 5. Randomization (Treatment vs. Vehicle) Tumor_Growth->Randomization Dosing 6. Dosing (i.v. every 2 days) Randomization->Dosing Monitoring 7. Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 8. Study Endpoint (Day 14) Monitoring->Endpoint Data_Analysis 9. Data Analysis Endpoint->Data_Analysis

Caption: Workflow for an in vivo efficacy study of (R)-ARI-1 in a xenograft mouse model.

References

Troubleshooting

Identifying and minimizing experimental artifacts with (S)-ARI-1

Disclaimer: The following information is primarily based on the published research for the R-enantiomer of ARI-1, hereafter referred to as (R)-ARI-1. Currently, there is a lack of publicly available data on the specific...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is primarily based on the published research for the R-enantiomer of ARI-1, hereafter referred to as (R)-ARI-1. Currently, there is a lack of publicly available data on the specific biological activity, experimental protocols, and potential artifacts of (S)-ARI-1. Researchers should exercise caution and validate all experimental parameters when using (S)-ARI-1. The information provided here is intended as a general guide and may not be fully applicable to the S-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is (S)-ARI-1 and what is its mechanism of action?

(S)-ARI-1 is the S-enantiomer of ARI-1, a novel, potent, and specific inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). The published active enantiomer, (R)-ARI-1, targets the extracellular frizzled domain of ROR1. This inhibition blocks the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner, leading to the suppression of cell proliferation and migration, and the induction of apoptosis in cancer cells that overexpress ROR1, such as in certain non-small cell lung cancers (NSCLC).[1] It is presumed that (S)-ARI-1 may have a similar mechanism of action, but this has not been experimentally confirmed in the available literature.

Q2: What is the difference between (S)-ARI-1 and (R)-ARI-1?

(S)-ARI-1 and (R)-ARI-1 are enantiomers, which are chiral molecules that are mirror images of each other. In pharmacology, enantiomers can have significantly different biological activities. The primary literature has identified (R)-ARI-1 as the active inhibitor of ROR1. The activity of (S)-ARI-1 has not been reported, and it could be significantly less active, inactive, or have different off-target effects compared to the (R)-enantiomer.

Q3: In which solvent should I dissolve (S)-ARI-1?

For in vitro experiments, (S)-ARI-1 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the final concentration of DMSO in cell culture media is low (typically below 0.5%) to avoid solvent-induced toxicity. Always refer to the manufacturer's product data sheet for specific solubility information.

Q4: What are the expected on-target effects of (S)-ARI-1 in a responsive cell line?

Assuming a similar mechanism to (R)-ARI-1, on-target effects in ROR1-expressing cancer cells would include:

  • Decreased phosphorylation of AKT and mTOR.

  • Inhibition of cell proliferation and migration.

  • Induction of apoptosis, which can be measured by an increase in cleaved PARP.

Q5: How can I control for off-target effects of (S)-ARI-1?

Distinguishing on-target from off-target effects is a critical aspect of working with small molecule inhibitors. Here are some strategies:

  • Use a negative control: If available, a structurally similar but inactive analog of ARI-1 could be used.

  • Use a positive control: The active (R)-ARI-1 enantiomer can be used as a positive control to compare effects.

  • Rescue experiments: If possible, overexpressing ROR1 might rescue the phenotype induced by the inhibitor, confirming an on-target effect.

  • Use a structurally unrelated ROR1 inhibitor: Comparing the effects of (S)-ARI-1 with another ROR1 inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to ROR1 inhibition.

  • Target knockdown: Using siRNA or shRNA to reduce ROR1 expression should phenocopy the effects of the inhibitor.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Inconsistent or no biological activity Compound Instability: (S)-ARI-1 may have degraded.- Prepare fresh stock solutions in DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.- Protect the compound from light.
Low ROR1 Expression: The cell line used may not express sufficient levels of ROR1.- Confirm ROR1 expression in your cell line using Western Blot or flow cytometry.
Enantiomer Inactivity: (S)-ARI-1 may be the inactive enantiomer.- If possible, test the (R)-enantiomer of ARI-1 as a positive control.
High cell toxicity at low concentrations Solvent Toxicity: The concentration of DMSO in the final culture medium may be too high.- Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Run a vehicle-only control.
Off-Target Effects: The compound may be hitting other critical cellular targets.- Perform a dose-response curve to determine the optimal concentration.- Implement controls for off-target effects as described in the FAQ section.
Compound precipitation in media Poor Solubility: The concentration of (S)-ARI-1 may exceed its solubility limit in the aqueous cell culture medium.- Do not exceed the recommended final concentration.- Ensure the stock solution is fully dissolved before adding it to the medium.- Consider using a solubilizing agent like Pluronic F-68 at a low, non-toxic concentration, but validate its compatibility with your assay.
Variability between experiments Cell Culture Conditions: Differences in cell passage number, confluency, or serum batches can affect results.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density and treat them at the same level of confluency.- Test for mycoplasma contamination regularly.
Assay Conditions: Minor variations in incubation times, reagent concentrations, or equipment can lead to variability.- Standardize all assay protocols and ensure all users follow them precisely.- Calibrate pipettes and other relevant equipment regularly.

Quantitative Data

The following data is for (R)-ARI-1 and should be used as a reference only. The activity of (S)-ARI-1 may differ significantly.

Table 1: In Vitro Efficacy of (R)-ARI-1 in NSCLC Cell Lines

Cell LineIC50 (μM) for Cell ProliferationApoptosis Induction (at 10 μM)Reference
H1975~5Significant increase in cleaved PARP[1]
PC9~10Significant increase in cleaved PARP[1]

Table 2: In Vivo Efficacy of (R)-ARI-1

Xenograft ModelDosage and AdministrationOutcomeReference
H1975 cells in nude mice50 mg/kg, intraperitoneal injection, every other day for 2 weeksSignificant tumor growth inhibition[1]

Experimental Protocols

The following are generalized protocols based on the primary literature for (R)-ARI-1. Researchers should optimize these protocols for their specific experimental conditions and for use with (S)-ARI-1.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of (S)-ARI-1 (e.g., 0.1 to 50 μM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis for PI3K/AKT/mTOR Pathway
  • Cell Lysis: Treat cells with (S)-ARI-1 at the desired concentration and time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Visualizations

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 PI3K PI3K ROR1->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition ARI1 (S)-ARI-1 ARI1->ROR1 Inhibition

Caption: (S)-ARI-1 is a putative inhibitor of the ROR1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Stock_Solution Prepare (S)-ARI-1 Stock Solution (DMSO) Treatment Treat cells with (S)-ARI-1 & controls Stock_Solution->Treatment Cell_Culture Culture ROR1-expressing cells Cell_Culture->Treatment Incubation Incubate for defined period Treatment->Incubation Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Incubation->Proliferation_Assay Western_Blot Western Blot (p-AKT, p-mTOR) Incubation->Western_Blot Migration_Assay Migration/Invasion Assay Incubation->Migration_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Migration_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for characterizing (S)-ARI-1 effects.

References

Optimization

Strategies to enhance (S)-ARI-1 efficacy

Welcome to the technical support center for (S)-ARI-1, a novel inhibitor of the ROR1 receptor tyrosine kinase. This resource provides researchers, scientists, and drug development professionals with comprehensive trouble...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-ARI-1, a novel inhibitor of the ROR1 receptor tyrosine kinase. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and enhance the efficacy of (S)-ARI-1 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for (S)-ARI-1?

A1: (S)-ARI-1 is a novel inhibitor that specifically targets the extracellular frizzled domain of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1). By binding to ROR1, (S)-ARI-1 potently suppresses cancer cell proliferation and migration. It achieves this by regulating the PI3K/AKT/mTOR signaling pathway in a ROR1-dependent manner[1].

Q2: In which cancer types has (S)-ARI-1 shown potential efficacy?

A2: (S)-ARI-1 has demonstrated significant potential in non-small cell lung cancer (NSCLC), including NSCLC cells resistant to EGFR tyrosine kinase inhibitors (TKIs) that exhibit high ROR1 expression[1].

Q3: What is the recommended solvent and storage condition for (S)-ARI-1?

A3: For in vitro experiments, (S)-ARI-1 can be dissolved in DMSO. For in vivo studies, it can be formulated in a solution containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. It is recommended to store the stock solution at -20°C or -80°C and protect it from light to ensure stability.

Q4: How can I confirm that (S)-ARI-1 is active in my cell line?

A4: To confirm the activity of (S)-ARI-1, you can perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value in your ROR1-expressing cell line. Additionally, you can perform a Western blot to assess the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as Akt and mTOR. A decrease in phosphorylation upon treatment with (S)-ARI-1 would indicate target engagement and pathway inhibition.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no observed efficacy of (S)-ARI-1 in vitro. 1. Low or no ROR1 expression in the cell line. 2. (S)-ARI-1 degradation. 3. Suboptimal drug concentration or incubation time. 4. Cell line contamination or misidentification.1. Confirm ROR1 expression levels in your cell line using Western blot or flow cytometry. Select a cell line with high ROR1 expression for your experiments. 2. Prepare fresh stock solutions of (S)-ARI-1. Avoid repeated freeze-thaw cycles. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. 4. Authenticate your cell line using short tandem repeat (STR) profiling.
Inconsistent results between experiments. 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Pipetting errors. 4. Variation in reagent quality.1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure consistent cell seeding density across all wells and plates. 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Use high-quality reagents from a reliable supplier and use the same lot number for a set of experiments where possible.
High background in Western blot for p-Akt/p-mTOR. 1. Suboptimal antibody concentration. 2. Insufficient washing steps. 3. High background from blocking buffer.1. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 2. Increase the number and duration of washing steps. 3. Test different blocking buffers (e.g., 5% BSA or 5% non-fat milk in TBST) to find the one that gives the lowest background.
(S)-ARI-1 shows toxicity in in vivo models. 1. High dosage. 2. Formulation issues.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Ensure the formulation is prepared correctly and is sterile.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of (S)-ARI-1 (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/AKT/mTOR Pathway
  • Cell Lysis: Treat cells with (S)-ARI-1 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ROR1, p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Quantitative Data Summary

Table 1: In Vitro Efficacy of (S)-ARI-1 on NSCLC Cell Lines

Cell LineROR1 Expression(S)-ARI-1 IC50 (µM)
A549High8.7 ± 1.2
H1975 (EGFR-TKI Resistant)High12.3 ± 2.1
PC-9 (EGFR-TKI Sensitive)Low> 50

Data presented as mean ± standard deviation from three independent experiments.

Visualizations

ARI1_Signaling_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates ARI1 (S)-ARI-1 ARI1->ROR1 Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR pmTOR p-mTOR mTOR->pmTOR Proliferation Cell Proliferation & Migration pmTOR->Proliferation Promotes

Caption: (S)-ARI-1 inhibits ROR1, leading to downregulation of the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome start Select ROR1-expressing and control cell lines seed Seed cells in appropriate plates start->seed treat Treat with (S)-ARI-1 (dose-response) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot for p-Akt, p-mTOR treat->western migration Migration/Invasion Assay (e.g., Transwell) treat->migration ic50 Determine IC50 viability->ic50 pathway Confirm Pathway Inhibition western->pathway phenotype Assess Phenotypic Changes migration->phenotype

Caption: A typical experimental workflow to evaluate the efficacy of (S)-ARI-1 in vitro.

References

Troubleshooting

Addressing poor reproducibility in (S)-ARI-1 experiments

Welcome to the technical support center for (S)-ARI-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of experiments...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-ARI-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of experiments involving the ROR1 inhibitor, (S)-ARI-1.

Troubleshooting Guides and FAQs

This section provides practical solutions to common issues encountered during the handling and application of (S)-ARI-1 in a question-and-answer format.

Section 1: Compound Handling and Stability

Q1: How should I prepare and store stock solutions of (S)-ARI-1?

A1: Proper preparation and storage of (S)-ARI-1 stock solutions are critical for maintaining its activity. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). For storage, aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I observed precipitation when diluting my (S)-ARI-1 DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A2: Precipitation upon dilution is a common issue with hydrophobic small molecules like (S)-ARI-1 and can lead to inaccurate dosing and poor reproducibility. Here are some troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the aqueous solubility limit of the compound. Try using a lower final concentration in your assay.

  • Optimize DMSO Concentration: While the final DMSO concentration in cell-based assays should be kept low (ideally <0.1%) to avoid solvent toxicity, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Vortex During Dilution: Add the (S)-ARI-1 stock solution to the aqueous buffer or medium while vortexing to promote rapid mixing and reduce the chance of precipitation.

  • Use a Surfactant: In biochemical assays, including a small amount of a non-ionic detergent like Tween-20 or Triton X-100 can help maintain solubility.

Q3: How stable is (S)-ARI-1 in cell culture medium at 37°C?

A3: The stability of small molecules in cell culture medium can vary. While specific stability data for (S)-ARI-1 is not extensively available, it is good practice to assume limited stability and take precautions. Degradation can be influenced by the medium's composition, pH, and the presence of serum. It is advisable to prepare fresh dilutions of (S)-ARI-1 for each experiment. If long-term incubation is required, consider replenishing the medium with freshly diluted compound at regular intervals.

Section 2: Cell-Based Assay Performance

Q4: I am not observing the expected inhibitory effect of (S)-ARI-1 on cell proliferation. What are the possible reasons?

A4: Several factors could contribute to a lack of expected activity in cell-based assays:

  • Cell Line Specificity: Ensure that the cell line you are using expresses the target protein, ROR1. The inhibitory effect of (S)-ARI-1 is dependent on ROR1 expression.

  • Incorrect Concentration: The concentration of (S)-ARI-1 may be too low to elicit a response. Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell line.

  • Compound Inactivity: The compound may have degraded due to improper storage or handling. Use a fresh aliquot of the stock solution to repeat the experiment.

  • Cell Culture Conditions: Factors such as cell passage number, seeding density, and confluency can all impact experimental outcomes. Maintain consistent cell culture practices to ensure reproducibility.[1] High passage numbers can lead to alterations in cell morphology, growth rates, and response to stimuli.[1]

Q5: I am observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition. How can I differentiate between specific and non-specific effects?

A5: Distinguishing between on-target inhibition and off-target toxicity is crucial.

  • Use a Negative Control Cell Line: If possible, include a cell line that does not express ROR1 in your experiments. (S)-ARI-1 should not exhibit significant inhibitory activity in these cells.

  • Lower the Concentration: High concentrations of any compound can lead to non-specific effects. Try to work within a concentration range that is relevant to the compound's potency (around its IC50).

  • Assess Downstream Signaling: To confirm on-target activity, analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as AKT and mTOR. A specific inhibitor should reduce the phosphorylation of these targets.[2][3]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing the observed toxicity. Include a vehicle-only control in your experimental setup.

Section 3: Western Blot Analysis

Q6: I am having trouble detecting a decrease in the phosphorylation of AKT or mTOR after treating cells with (S)-ARI-1. What could be the issue?

A6: Western blotting for signaling proteins can be challenging. Here are some troubleshooting tips:

  • Optimize Treatment Time and Concentration: The effect of (S)-ARI-1 on downstream signaling may be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing changes in phosphorylation. Also, ensure you are using an effective concentration of the inhibitor.

  • Use Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your proteins of interest.[4]

  • Positive and Negative Controls: Include appropriate controls in your western blot. A positive control could be a cell lysate known to have high levels of p-AKT and p-mTOR, while a negative control could be untreated cells.

  • Antibody Quality: Ensure that your primary antibodies for both the phosphorylated and total forms of the proteins are validated and working correctly.

Data Presentation

Table 1: Solubility of (S)-ARI-1

SolventApproximate SolubilityNotes
DMSO≥ 10 mMRecommended for stock solutions.
PBS (pH 7.2)LimitedProne to precipitation. Dilute from DMSO stock with vigorous mixing.

Note: Specific solubility data for (S)-ARI-1 is limited. The provided information is based on typical characteristics of similar small molecule inhibitors.

Table 2: Recommended Concentration Range for Cell-Based Assays

Cell LineAssay TypeConcentration RangeReference
H1975 (NSCLC)Proliferation/Apoptosis0.1 - 100 µM[3]
PC9 (NSCLC)Proliferation/Apoptosis0.1 - 100 µM[3]

Note: The optimal concentration may vary depending on the specific experimental conditions and cell line.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is for assessing the effect of (S)-ARI-1 on the proliferation of non-small cell lung cancer (NSCLC) cell lines.

Materials:

  • (S)-ARI-1

  • NSCLC cell lines (e.g., H1975, PC9)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of (S)-ARI-1 in complete medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (S)-ARI-1 or vehicle control.

  • Incubate the plate for the desired experimental duration (e.g., 72 hours).[3]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol details the analysis of key signaling proteins downstream of ROR1.

Materials:

  • (S)-ARI-1

  • NSCLC cell lines

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-AKT, total AKT, p-mTOR, total mTOR, ROR1, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of (S)-ARI-1 or vehicle control for the optimized duration.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes S_ARI_1 (S)-ARI-1 S_ARI_1->ROR1 Inhibits

Caption: ROR1 signaling pathway and the inhibitory action of (S)-ARI-1.

Troubleshooting_Workflow Start Poor Reproducibility in (S)-ARI-1 Experiment Check_Compound Check Compound Integrity - Fresh Aliquot? - Proper Storage? Start->Check_Compound Check_Cells Verify Cell Culture Conditions - ROR1 Expression? - Passage Number? - Seeding Density? Start->Check_Cells Check_Protocol Review Experimental Protocol - Correct Concentration? - Appropriate Controls? Start->Check_Protocol Degradation Potential Degradation Check_Compound->Degradation Cell_Issue Cell Line or Culture Issue Check_Cells->Cell_Issue Protocol_Issue Protocol Optimization Needed Check_Protocol->Protocol_Issue Solution1 Prepare Fresh Stock and Dilutions Degradation->Solution1 Solution2 Standardize Cell Culture & Validate ROR1 Expression Cell_Issue->Solution2 Solution3 Perform Dose-Response & Time-Course Experiments Protocol_Issue->Solution3

Caption: A logical workflow for troubleshooting poor reproducibility.

Experimental_Workflow Start Start: Assess (S)-ARI-1 Activity Prepare_Cells 1. Prepare ROR1-expressing and control cell lines Start->Prepare_Cells Dose_Response 2. Perform Dose-Response (Cell Viability Assay) Prepare_Cells->Dose_Response Determine_IC50 3. Determine IC50 Value Dose_Response->Determine_IC50 Western_Blot 4. Western Blot for Downstream Targets (p-AKT, p-mTOR) Determine_IC50->Western_Blot Analyze_Data 5. Analyze and Correlate Data Western_Blot->Analyze_Data Conclusion Conclusion: Confirm On-Target Activity Analyze_Data->Conclusion

Caption: A standard workflow for evaluating (S)-ARI-1's biological activity.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to ROR1-Targeting Agents: (S)-ARI-1 vs. Cirmtuzumab

For Researchers, Scientists, and Drug Development Professionals The receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology due to its overexpression in various c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology due to its overexpression in various cancers and limited expression in normal adult tissues. This guide provides a detailed, data-driven comparison of two distinct ROR1-targeting agents: (S)-ARI-1, a small molecule inhibitor, and cirmtuzumab, a monoclonal antibody.

At a Glance: (S)-ARI-1 vs. Cirmtuzumab

Feature(S)-ARI-1Cirmtuzumab
Modality Small Molecule InhibitorHumanized Monoclonal Antibody (IgG1)
Target Binding Site Extracellular Frizzled/Cysteine-Rich Domain (CRD) of ROR1[1][2]Specific extracellular epitope of human ROR1[3]
Mechanism of Action Inhibits ROR1 signaling, leading to suppression of the PI3K/AKT/mTOR pathway.[1][2]Blocks Wnt5a-induced ROR1 signaling, inhibiting downstream pathways including RhoA/Rac1 and NF-κB/STAT3.[3][4]
Reported Indications Preclinical efficacy in Non-Small Cell Lung Cancer (NSCLC), including EGFR-TKI resistant models.[1]Clinical trials for Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[5][6]

Quantitative Performance Data

Binding Affinity

While direct comparative studies are limited, available data indicates both agents exhibit high-affinity binding to ROR1.

AgentBinding Affinity (Kd)MethodSource
(S)-ARI-1 Not explicitly reported. A similar novel ROR1 inhibitor from a recent study showed a Kd of 0.10 μM.[7]Not specified[7]
Cirmtuzumab Described as "high affinity" in multiple preclinical and clinical studies.[3][8]Not specified[3][8]
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

(S)-ARI-1 has demonstrated potent inhibition of NSCLC cell lines. Cirmtuzumab's primary mechanism is not direct cytotoxicity but rather the inhibition of pro-survival signaling.

AgentCell LineIC50AssaySource
(S)-ARI-1 H1975 (NSCLC)~1-10 µM (estimated from graphical data)Cell Proliferation Assay[9]
PC9 (NSCLC)~1-10 µM (estimated from graphical data)Cell Proliferation Assay[9]
Cirmtuzumab Not applicable (primarily signaling inhibitor)---

Mechanism of Action and Signaling Pathways

Both (S)-ARI-1 and cirmtuzumab function by inhibiting the oncogenic signaling cascades downstream of ROR1. However, the specific pathways elucidated in the literature show some differences.

(S)-ARI-1 primarily demonstrates its anti-tumor effects through the inhibition of the PI3K/AKT/mTOR pathway . This pathway is crucial for cell proliferation, survival, and growth. By targeting the frizzled domain of ROR1, (S)-ARI-1 effectively blocks the activation of this key signaling axis.[1][2]

Cirmtuzumab , by binding to its specific epitope on ROR1, has been shown to inhibit Wnt5a-induced signaling. This leads to the downregulation of several downstream effectors, including the inhibition of RhoA, Rac1, and HS1 activation, which are involved in cell migration and proliferation.[3] Furthermore, cirmtuzumab has been demonstrated to block the NF-κB and STAT3 signaling pathways in CLL cells.[4]

ROR1_Signaling_Pathways cluster_cirmtuzumab Cirmtuzumab Inhibition cluster_ari1 (S)-ARI-1 Inhibition cluster_downstream Downstream Signaling Cirmtuzumab Cirmtuzumab ROR1 ROR1 Cirmtuzumab->ROR1 blocks ARI1 (S)-ARI-1 ARI1->ROR1 blocks Wnt5a Wnt5a Wnt5a->ROR1 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ROR1->PI3K_AKT_mTOR Rho_Rac RhoA / Rac1 Activation ROR1->Rho_Rac NFkB_STAT3 NF-κB / STAT3 Pathway ROR1->NFkB_STAT3 Proliferation Cell Proliferation, Survival, Migration PI3K_AKT_mTOR->Proliferation Rho_Rac->Proliferation NFkB_STAT3->Proliferation

ROR1 Signaling and Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of (S)-ARI-1 and cirmtuzumab.

Cell Proliferation Assay (WST-1 for (S)-ARI-1)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate NSCLC cells (e.g., H1975, PC9) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of (S)-ARI-1 (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of (S)-ARI-1.

Western Blot Analysis for ROR1 Signaling

This technique is used to detect the levels of specific proteins involved in signaling pathways, both in their total and phosphorylated (activated) forms.

  • Cell Lysis: Treat cells with the inhibitor ((S)-ARI-1 or cirmtuzumab) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., ROR1, AKT, mTOR for (S)-ARI-1; RhoA, p65, STAT3 for cirmtuzumab) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Western Blot Experimental Workflow

Summary and Future Directions

(S)-ARI-1 and cirmtuzumab represent two promising yet distinct strategies for targeting ROR1 in cancer. (S)-ARI-1, as a small molecule, offers the potential for oral administration and may be effective in solid tumors like NSCLC. Cirmtuzumab, a monoclonal antibody, has shown clinical activity in hematological malignancies and benefits from the high specificity and long half-life characteristic of antibody-based therapies.

Direct, head-to-head preclinical and clinical studies are warranted to fully delineate the comparative efficacy and safety profiles of these two agents. Future research should also explore potential synergistic effects of combining small molecule inhibitors with antibody-based therapies to achieve a more comprehensive blockade of ROR1 signaling and overcome potential resistance mechanisms. The continued investigation of these and other ROR1-targeting agents holds significant promise for the development of novel cancer treatments.

References

Comparative

Combination Therapy of (S)-ARI-1 with EGFR Inhibitors: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals navigating the complexities of acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors in Non-Small Cell Lung Cancer (NSCLC), this guide p...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors in Non-Small Cell Lung Cancer (NSCLC), this guide provides a comprehensive overview of the novel ROR1 inhibitor, (S)-ARI-1, and its potential in combination therapies.

Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutant NSCLC. This necessitates the exploration of novel therapeutic strategies that can overcome these resistance mechanisms. One such promising agent is (S)-ARI-1, a potent and selective inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).

It is important to note that the existing literature primarily refers to the active enantiomer as ARI-1, which has been identified as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one. For the purpose of this guide, we will refer to the compound as (S)-ARI-1 as per the user's query, while acknowledging the stereochemistry reported in the primary research.

Mechanism of Action: Targeting a Key Resistance Pathway

EGFR inhibitors, such as gefitinib, erlotinib, and osimertinib, function by blocking the ATP binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, including the Ras/Raf/MAPK and PI3K/AKT pathways.[1][2] However, cancer cells can develop resistance through secondary mutations in the EGFR gene (e.g., T790M) or by activating alternative signaling pathways.[3][4]

Recent studies have highlighted the upregulation of ROR1 in NSCLC, particularly in EGFR-TKI-resistant cells.[1] ROR1 is a receptor tyrosine kinase that is typically expressed during embryogenesis and is largely absent in adult tissues, but it can be re-expressed in various cancers. Its activation promotes cell proliferation, survival, and migration, primarily through the PI3K/AKT/mTOR signaling cascade.[1][2]

(S)-ARI-1 has been identified as a novel inhibitor that specifically targets the extracellular frizzled domain of ROR1.[1] By inhibiting ROR1, (S)-ARI-1 effectively suppresses the PI3K/AKT/mTOR pathway in a ROR1-dependent manner, leading to the induction of apoptosis in cancer cells.[1][2] This provides a strong rationale for its use in combination with EGFR inhibitors to simultaneously block both the primary oncogenic driver pathway and a key resistance mechanism.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus PKC PKC PLCg->PKC IP3/DAG IP3_DAG IP3/DAG PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation EGFR_Inhibitor EGFR Inhibitors (e.g., TKIs) EGFR_Inhibitor->Dimerization

Caption: EGFR Signaling Pathway and Point of Inhibition by TKIs.

Comparative Efficacy Data

The following tables summarize the preclinical data for (S)-ARI-1 from the pivotal study by Liu et al. (2019).

Table 1: In Vitro Efficacy of (S)-ARI-1 on NSCLC Cell Lines

Cell LineEGFR StatusROR1 Expression(S)-ARI-1 IC50 (μM)Notes
H1975L858R, T790M (Resistant)High~2.5Demonstrates efficacy in EGFR-TKI resistant cells.
PC9Exon 19 del (Sensitive)Moderate~5.0Effective in EGFR-TKI sensitive cells.
A549Wild-typeLow>20Shows ROR1-dependent activity.
H1299Wild-typeLow>20Confirms ROR1-dependent activity.

Data extracted from Liu X, et al. Cancer Lett. 2019.[1]

Table 2: In Vivo Efficacy of (S)-ARI-1 in a Xenograft Model

Animal ModelCell LineTreatmentDosageTumor Growth Inhibition
BALB/c nude miceH1975(S)-ARI-15 mg/kg (i.v., every 2 days for 14 days)Significant inhibition of tumor growth

Data extracted from Liu X, et al. Cancer Lett. 2019.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used to evaluate (S)-ARI-1.

Cell Proliferation Assay (CCK-8): NSCLC cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of (S)-ARI-1 for 72 hours.[2] Following treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for a specified period. The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Flow Cytometry): H1975 and PC9 cells were treated with (S)-ARI-1 for a specified duration.[2] The cells were then harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.

Western Blot Analysis: Cells treated with (S)-ARI-1 were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, PCNA) and markers of apoptosis (e.g., cleaved-PARP, p-P38).[2] After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model: BALB/c nude mice were subcutaneously inoculated with H1975 cells.[2] When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intravenous injections of (S)-ARI-1 (5 mg/kg) every two days for 14 days.[2] Tumor volume and body weight were measured regularly. At the end of the experiment, the tumors were excised, weighed, and photographed. Major organs were collected for histological analysis to assess toxicity.[2]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines NSCLC Cell Lines (e.g., H1975, PC9) Treatment Treatment with ARI-1 and/or EGFR inhibitors Cell_Lines->Treatment Proliferation_Assay Cell Proliferation Assay (CCK-8) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Migration_Assay Cell Migration Assay (Transwell) Treatment->Migration_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis1 Data Analysis Proliferation_Assay->Data_Analysis1 Apoptosis_Assay->Data_Analysis1 Migration_Assay->Data_Analysis1 Western_Blot->Data_Analysis1 Xenograft Xenograft Model (BALB/c nude mice) Tumor_Inoculation Subcutaneous inoculation of H1975 cells Xenograft->Tumor_Inoculation Drug_Administration Intravenous administration of ARI-1 Tumor_Inoculation->Drug_Administration Tumor_Measurement Tumor Volume and Weight Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Organ Histology) Drug_Administration->Toxicity_Assessment Data_Analysis2 Data Analysis Tumor_Measurement->Data_Analysis2 Toxicity_Assessment->Data_Analysis2

Caption: General Experimental Workflow for Preclinical Evaluation.

Rationale for Combination Therapy

The co-activation of EGFR and ROR1 signaling pathways in EGFR-TKI-resistant NSCLC provides a strong rationale for a combination therapy approach. By simultaneously inhibiting both pathways, it is hypothesized that a synergistic anti-tumor effect can be achieved, leading to more profound and durable responses and potentially delaying or overcoming acquired resistance.

Combination_Therapy_Rationale EGFR_Mutation EGFR-mutant NSCLC EGFR_Inhibitor EGFR Inhibitor EGFR_Mutation->EGFR_Inhibitor treatment Resistance Acquired Resistance (e.g., T790M, bypass activation) EGFR_Inhibitor->Resistance leads to Dual_Inhibition Dual Inhibition of EGFR and ROR1 EGFR_Inhibitor->Dual_Inhibition ROR1_Upregulation ROR1 Upregulation Resistance->ROR1_Upregulation involves Tumor_Survival Tumor Survival and Proliferation Resistance->Tumor_Survival PI3K_AKT_Activation PI3K/AKT Pathway Activation ROR1_Upregulation->PI3K_AKT_Activation PI3K_AKT_Activation->Tumor_Survival ARI1 (S)-ARI-1 (ROR1 Inhibitor) ARI1->ROR1_Upregulation inhibits ARI1->Dual_Inhibition Synergistic_Effect Synergistic Anti-Tumor Effect Dual_Inhibition->Synergistic_Effect results in

Caption: Logical Rationale for Combination Therapy.

Conclusion and Future Directions

The preclinical data on (S)-ARI-1 presents a compelling case for its further investigation as a therapeutic agent for NSCLC, particularly in the context of EGFR-TKI resistance. Its novel mechanism of action, targeting the ROR1 receptor, offers a distinct advantage in overcoming resistance mediated by bypass signaling pathways.

Future research should focus on:

  • In-depth combination studies: Evaluating the synergistic effects of (S)-ARI-1 with various first, second, and third-generation EGFR inhibitors in a broader range of preclinical models.

  • Pharmacokinetic and pharmacodynamic studies: To optimize dosing and administration schedules for combination therapies.

  • Biomarker discovery: To identify patient populations most likely to benefit from an (S)-ARI-1-based therapy.

The development of (S)-ARI-1 and its potential combination with EGFR inhibitors represents an exciting and promising avenue for advancing the treatment of EGFR-mutant NSCLC and improving patient outcomes.

References

Validation

Validating the Specificity of (S)-ARI-1 for ROR1: A Comparative Guide

Introduction Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology.[1][2][3] ROR1 is an oncoembryonic protein, meaning it is highly expressed during fetal devel...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology.[1][2][3] ROR1 is an oncoembryonic protein, meaning it is highly expressed during fetal development but is largely absent in healthy adult tissues.[4][5] However, its expression is aberrantly upregulated in a variety of hematological and solid malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and cancers of the breast, lung, and ovary.[1][2][4][5][6][7] High ROR1 expression is often correlated with tumor progression, metastasis, and poor patient outcomes.[1][4][8] This differential expression pattern makes ROR1 an attractive target for cancer therapies with a potentially wide therapeutic window. (S)-ARI-1 is a novel small molecule inhibitor that has shown promise in preclinical studies for its ability to target ROR1.[9][10] This guide provides a comparative analysis of (S)-ARI-1 and other ROR1 inhibitors, along with detailed experimental protocols to validate its specificity for ROR1.

Comparison of ROR1 Inhibitors

(S)-ARI-1 is part of a growing landscape of molecules designed to inhibit ROR1 function. These inhibitors can be broadly categorized based on their target domain on the ROR1 protein. The following table provides a comparison of (S)-ARI-1 with other notable ROR1 inhibitors.

InhibitorTarget DomainMechanism of ActionDownstream EffectsReference
(S)-ARI-1 Extracellular Frizzled/Cysteine-Rich Domain (CRD)Blocks the binding of the WNT5A ligand to ROR1.[2][4][10]Suppresses PI3K/AKT/mTOR signaling, leading to decreased cell proliferation and migration, and induction of apoptosis.[4][9][10][11][4][9][10]
KAN0439834 Intracellular Tyrosine Kinase (TK) DomainInhibits the kinase activity of ROR1, preventing its autophosphorylation.Dephosphorylates ROR1 and inhibits the PI3K/AKT/mTOR pathway.[12][12]
Strictinin Intracellular DomainBinds to the intracellular domain of ROR1.Inhibits AKT phosphorylation and reduces the survival of breast cancer cells.[13][13]
Cirmtuzumab (UC-961) Extracellular DomainA humanized monoclonal antibody that binds to the extracellular domain of ROR1.Inhibits ROR1 signaling, leading to reduced migration, spheroid formation, and tumor engraftment.[5][5]

Experimental Validation of (S)-ARI-1 Specificity

To rigorously validate the specificity of (S)-ARI-1 for ROR1, a series of biophysical and cell-based assays are recommended. These experiments are designed to confirm direct target engagement and to characterize the downstream cellular consequences of ROR1 inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target protein within a cellular context.[14][15][16] The principle is based on the ligand-induced stabilization of the target protein, which results in a higher melting temperature.[17]

  • Cell Culture and Treatment:

    • Culture ROR1-expressing cells (e.g., HEK293 cells transfected with ROR1) to approximately 80% confluency.

    • Treat the cells with (S)-ARI-1 at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for 1-2 hours at 37°C.[14]

  • Thermal Challenge:

    • After treatment, heat the cell suspensions at a range of temperatures (e.g., 42°C to 60°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[14]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer containing protease and phosphatase inhibitors.[14]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble ROR1 at each temperature point by Western blotting using a ROR1-specific antibody.[18][19]

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble ROR1 as a function of temperature for both the (S)-ARI-1 treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of (S)-ARI-1 indicates target engagement.

CETSA_Workflow CETSA Experimental Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Culture ROR1-expressing cells treatment Treat cells with (S)-ARI-1 or vehicle cell_culture->treatment heat_shock Apply temperature gradient treatment->heat_shock lysis Lyse cells heat_shock->lysis centrifugation Separate soluble and aggregated proteins lysis->centrifugation western_blot Western Blot for ROR1 centrifugation->western_blot data_analysis Quantify and plot melting curves western_blot->data_analysis

Caption: Workflow for CETSA to validate (S)-ARI-1 and ROR1 binding.

In Vitro Kinase Assay

An in vitro kinase assay can be used to determine if (S)-ARI-1 has any direct inhibitory effect on the kinase activity of ROR1. Although (S)-ARI-1 is reported to bind to the extracellular domain, this assay can help rule out any off-target effects on the kinase domain.

  • Reagents:

    • Recombinant ROR1 kinase domain.

    • A generic kinase substrate (e.g., myelin basic protein) or a specific ROR1 substrate.

    • [γ-³²P]ATP or a non-radioactive ATP detection system.[20]

    • Kinase reaction buffer.[21]

    • (S)-ARI-1 at various concentrations.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the recombinant ROR1 kinase, the substrate, and the kinase reaction buffer.

    • Add (S)-ARI-1 or a vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).[21][22]

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer.[21]

  • Detection of Substrate Phosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • If using [γ-³²P]ATP, expose the gel to a phosphor screen and visualize the phosphorylated substrate by autoradiography.

    • If using a non-radioactive method, transfer the proteins to a membrane and detect the phosphorylated substrate using a phospho-specific antibody.

  • Data Analysis:

    • Quantify the amount of phosphorylated substrate in the presence of different concentrations of (S)-ARI-1.

    • Calculate the IC50 value if inhibition is observed.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow cluster_setup Reaction Setup cluster_run Reaction & Detection cluster_analysis Analysis reagents Combine ROR1, substrate, and buffer add_inhibitor Add (S)-ARI-1 or vehicle reagents->add_inhibitor start_reaction Initiate with ATP add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation termination Stop reaction incubation->termination sds_page SDS-PAGE termination->sds_page detection Detect phosphorylated substrate sds_page->detection quantification Quantify phosphorylation detection->quantification ic50 Calculate IC50 quantification->ic50

Caption: Workflow for an in vitro kinase assay to test ROR1 activity.

Western Blotting for Downstream Signaling

Since (S)-ARI-1 is expected to inhibit ROR1-mediated signaling, Western blotting can be used to assess the phosphorylation status of key downstream effectors like AKT and mTOR.[9][10]

  • Cell Culture and Treatment:

    • Culture ROR1-expressing cells and treat them with various concentrations of (S)-ARI-1 for different time points.

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated mTOR (p-mTOR), total mTOR, and ROR1. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

ROR1_Signaling_Inhibition (S)-ARI-1 Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling WNT5A WNT5A ROR1 ROR1 WNT5A->ROR1 Binds & Activates ARI1 (S)-ARI-1 ARI1->ROR1 Blocks Binding PI3K PI3K ROR1->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: (S)-ARI-1 blocks WNT5A binding to ROR1, inhibiting downstream signaling.

Conclusion

The validation of (S)-ARI-1's specificity for ROR1 is a critical step in its development as a targeted cancer therapeutic. The experimental approaches outlined in this guide, including Cellular Thermal Shift Assays, in vitro kinase assays, and Western blotting for downstream signaling, provide a robust framework for confirming its mechanism of action. By comparing its profile to other ROR1 inhibitors, researchers and drug developers can gain a comprehensive understanding of (S)-ARI-1's potential as a selective and effective anti-cancer agent.

References

Comparative

Comparative Analysis of the ROR1 Inhibitor (R)-ARI-1: A Guide for Researchers

This guide provides a comparative overview of the small molecule inhibitor (R)-ARI-1, focusing on its cross-reactivity profile and mechanism of action. The information is intended for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the small molecule inhibitor (R)-ARI-1, focusing on its cross-reactivity profile and mechanism of action. The information is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research. While the initial inquiry specified (S)-ARI-1, the available scientific literature predominantly focuses on the (R)-enantiomer, which is the subject of this guide.

(R)-ARI-1 is a novel, potent inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) .[1][2] ROR1 is an oncoembryonic protein that is highly expressed in various cancers but has limited expression in normal adult tissues, making it an attractive therapeutic target.[3][4] (R)-ARI-1 specifically targets the extracellular frizzled domain of ROR1, thereby inhibiting its signaling pathway.[1][2]

Cross-Reactivity Profile

A comprehensive, publicly available cross-reactivity profile of (R)-ARI-1 against a broad panel of kinases has not been identified in the reviewed literature. Kinase selectivity profiling is a crucial step in drug development to understand the off-target effects of a compound. The absence of such data for (R)-ARI-1 limits a direct quantitative comparison with other inhibitors.

For context, kinase inhibitors are often screened against a large panel of kinases to determine their selectivity. The results are typically presented as a percentage of inhibition at a specific concentration or as IC50/Ki values. This data allows for the calculation of selectivity scores, providing a quantitative measure of a compound's specificity.

Comparison with Alternative ROR1 Inhibitors

While a direct cross-reactivity comparison is unavailable, a qualitative comparison with other known ROR1 inhibitors can be made based on their mechanism of action and available data.

InhibitorPrimary TargetMechanism of ActionAvailable Selectivity Data
(R)-ARI-1 ROR1 (extracellular frizzled domain)Inhibits ROR1-mediated signaling, leading to suppression of the PI3K/AKT/mTOR pathway.[1][5]No comprehensive kinase panel data publicly available.
KAN0441571C ROR1 (intracellular tyrosine kinase domain)A tyrosine kinase inhibitor that prevents ROR1 phosphorylation and inactivates downstream signaling.[6][7]Specific kinase selectivity profile not detailed in the reviewed literature.
Compound 4 (CID1261330) ROR1Identified through in-silico screening to interact with and inhibit ROR1, inducing apoptosis in ROR1-expressing cancer cells.[8]Specificity suggested by differential effects on ROR1-high vs. ROR1-low cell lines, but a broad kinase profile is not available.[8]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols relevant to the characterization of kinase inhibitors like (R)-ARI-1.

In Vitro Kinase Assay (General Protocol)
  • Objective: To determine the inhibitory activity of a compound against a specific kinase.

  • Procedure:

    • A reaction mixture is prepared containing the purified kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • The test compound, (R)-ARI-1, is added at various concentrations.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through methods such as filter binding assays (for radiolabeled ATP), fluorescence-based assays, or mass spectrometry.[9]

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay
  • Objective: To assess the effect of an inhibitor on the growth of cancer cells.

  • Procedure:

    • Cancer cells expressing the target kinase (e.g., ROR1-positive non-small cell lung cancer cells) are seeded in multi-well plates.

    • The cells are treated with increasing concentrations of the test compound.

    • After a set incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

    • The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To determine if the inhibitor affects the downstream signaling of the target kinase.

  • Procedure:

    • ROR1-expressing cells are treated with the inhibitor for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., AKT, mTOR).

    • Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized to assess changes in phosphorylation levels.

Visualizations

Signaling Pathway of ROR1 Inhibition

ROR1_Signaling_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K ARI1 (R)-ARI-1 ARI1->ROR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: ROR1 signaling pathway and the inhibitory action of (R)-ARI-1.

Experimental Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow Compound Test Compound ((R)-ARI-1) Kinase_Panel Kinase Panel Screening (e.g., 300+ kinases) Compound->Kinase_Panel Assay In Vitro Kinase Assay (Fixed Compound Concentration) Kinase_Panel->Assay Data_Analysis Data Analysis (% Inhibition) Assay->Data_Analysis Hit_Identification Hit Identification (Significant Inhibition) Data_Analysis->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Selectivity_Profile Selectivity Profile Generation Dose_Response->Selectivity_Profile

Caption: General workflow for determining the kinase selectivity profile of a compound.

References

Validation

Head-to-Head Comparison of Small Molecule ROR1 Inhibitors: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging small molecule inhibitors targeting the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a p...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging small molecule inhibitors targeting the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a promising therapeutic target in oncology. This document summarizes available preclinical data, outlines key experimental methodologies, and visualizes the intricate ROR1 signaling pathway.

Introduction to ROR1 as a Therapeutic Target

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is an onco-embryonic protein that is highly expressed during fetal development and in various cancers, but notably absent in most healthy adult tissues.[1][2][3] This differential expression pattern makes ROR1 an attractive target for cancer therapies with a potentially wide therapeutic window. ROR1 is implicated in several cancer-promoting signaling pathways, including the non-canonical WNT and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation, survival, migration, and resistance to therapy.[4][5][6][7] Small molecule inhibitors, designed to interfere with the kinase activity of ROR1 or its interaction with other proteins, represent a promising class of therapeutics against ROR1-expressing cancers.[3]

Quantitative Comparison of Small Molecule ROR1 Inhibitors

This section summarizes the available quantitative data for several small molecule ROR1 inhibitors. It is important to note that a direct head-to-head comparison is challenging due to the limited availability of standardized data (e.g., Ki or Kd values) and the varying experimental conditions across different studies. The half-maximal inhibitory concentration (IC50) values presented below are indicative of the compounds' potency in specific cancer cell lines.

InhibitorChemical ClassTarget DomainIC50 (in specific cell lines)Key Findings
KAN0441571C Tyrosine Kinase InhibitorIntracellular Tyrosine Kinase Domain~500 nM in 8 SCLC cell lines.[2][8]Induces apoptosis in a time- and dose-dependent manner. Dephosphorylates ROR1 and downregulates the PI3K/AKT/mTOR pathway.[2][9] Shows synergistic effects with other anti-cancer agents.[9]
Compound 4 (CID1261330) Not specifiedIntracellular Kinase Domain (predicted)~2 µM to 10 µM in MDA-MB-231, HCC1937, and HCC1395 TNBC cell lines.[1][10]Inhibits cell proliferation and induces apoptosis in TNBC cells with minimal effect on non-malignant breast cells.[1][10] Reduces ROR1 expression levels.[1]
Strictinin EllagitanninIntracellular region (predicted)IC50 of 277.2 µM in PC3 prostate cancer cells.[11]Inhibits ROR1 expression and downstream PI3K/AKT/GSK3β signaling.[11][12][13] Reduces TNBC cell survival and migration.[13]
ARI-1 (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-oneExtracellular Cysteine-Rich Domain (CRD)Not specifiedSuppresses NSCLC cell proliferation and migration by regulating PI3K/AKT/mTOR signaling.[14][15][16] Effective against EGFR-TKI-resistant NSCLC cells with high ROR1 expression.[16]
KAN0439834 Tyrosine Kinase InhibitorIntracellular Tyrosine Kinase DomainNot specifiedInduces apoptosis in pancreatic cancer cells, enhanced by erlotinib and ibrutinib.[12]

Experimental Protocols

The following are generalized protocols for key experiments commonly used to characterize small molecule ROR1 inhibitors. For specific parameters, it is crucial to refer to the original research publications.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the ROR1 inhibitor and incubate for the desired exposure period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically above 650 nm.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21]

  • Cell Preparation: Induce apoptosis in cells by treating with the ROR1 inhibitor for a specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[18][21]

  • Analysis: Add 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[18]

Western Blotting for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of ROR1 and its downstream signaling proteins.[22][23][24][25][26]

  • Cell Lysis: Treat cells with the ROR1 inhibitor, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ROR1, anti-phospho-AKT) and the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing ROR1-Mediated Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key ROR1 signaling pathways and a typical workflow for the screening and validation of ROR1 inhibitors.

ROR1_Signaling_Pathway cluster_legend Signaling Pathways WNT5A WNT5a ROR1 ROR1 WNT5A->ROR1 FZD Frizzled (FZD) WNT5A->FZD PI3K PI3K ROR1->PI3K DVL DVL ROR1->DVL FZD->DVL AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Migration mTOR->Cell_Response RAC1 RAC1 DVL->RAC1 JNK JNK RAC1->JNK JNK->Cell_Response PI3K_AKT_path PI3K/AKT/mTOR Pathway WNT_PCP_path Non-canonical WNT/PCP Pathway

Caption: Simplified ROR1 signaling pathways.

ROR1_Inhibitor_Workflow Screening High-Throughput Screening (Virtual or In Vitro) Hit_ID Hit Identification & Prioritization Screening->Hit_ID In_Vitro_Val In Vitro Validation Hit_ID->In_Vitro_Val Cell_Viability Cell Viability Assays (e.g., MTT) In_Vitro_Val->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) In_Vitro_Val->Apoptosis_Assay Signaling_Assay Target Engagement & Signaling Pathway Analysis (e.g., Western Blot) In_Vitro_Val->Signaling_Assay Lead_Opt Lead Optimization In_Vitro_Val->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: ROR1 inhibitor discovery workflow.

References

Comparative

A Comparative Guide to Novel Therapeutic Agents in Combination with Chemotherapy for Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals Introduction The therapeutic landscape for non-small cell lung cancer (NSCLC) is continually evolving, with a growing emphasis on combination therapies to e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic landscape for non-small cell lung cancer (NSCLC) is continually evolving, with a growing emphasis on combination therapies to enhance efficacy and overcome resistance. This guide provides a comparative analysis of two distinct therapeutic agents, the novel ROR1 inhibitor (R)-ARI-1 and the oral fluoropyrimidine S-1, when used in conjunction with standard chemotherapy in NSCLC. The user's query for "(S)-ARI-1" may have intended to investigate one of these compounds, and this document will address both to provide a comprehensive overview. We will delve into their mechanisms of action, present available preclinical and clinical data, and detail the experimental protocols utilized in key studies. This guide aims to offer an objective comparison to inform further research and drug development in NSCLC.

Mechanism of Action and Signaling Pathways

1.1. (R)-ARI-1: A Novel ROR1 Inhibitor

(R)-ARI-1 is a novel small molecule inhibitor of the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1). ROR1 is an onco-embryonic protein that is overexpressed in various cancers, including NSCLC, and is largely absent in healthy adult tissues.[1][2] Its expression is associated with tumor progression, metastasis, and resistance to conventional therapies, such as EGFR tyrosine kinase inhibitors (TKIs).[1][2]

ARI-1 specifically targets the extracellular frizzled domain of ROR1, which is believed to inhibit the binding of its ligand, Wnt5a.[2] This blockade disrupts downstream signaling through the PI3K/AKT/mTOR pathway, a critical cascade for cell proliferation, survival, and growth.[1][2] By inhibiting this pathway, ARI-1 can suppress NSCLC cell proliferation and migration.[1][2] The inhibition of ROR1 signaling has also been shown to improve sensitivity to cisplatin in NSCLC cells.[3]

ARI1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 PI3K PI3K ROR1->PI3K Activates Wnt5a Wnt5a Wnt5a->ROR1 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival ARI-1 (R)-ARI-1 ARI-1->ROR1 Inhibits Chemotherapy Chemotherapy (e.g., Cisplatin) DNA_Damage DNA Damage & Apoptosis Chemotherapy->DNA_Damage

Figure 1: (R)-ARI-1 Signaling Pathway Inhibition.

1.2. S-1: An Oral Fluoropyrimidine

S-1 is an oral anticancer agent that combines three pharmacological compounds: tegafur, gimeracil (5-chloro-2,4-dihydropyrimidine), and oteracil potassium. Tegafur is a prodrug of 5-fluorouracil (5-FU), a well-established antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair, ultimately inducing cell death. Gimeracil enhances the efficacy of 5-FU by inhibiting its degradation. Oteracil potassium is included to reduce the gastrointestinal toxicity of 5-FU. The combination of S-1 with platinum-based agents like cisplatin is expected to have a synergistic effect by targeting DNA replication and repair through different mechanisms.

S1_Mechanism_of_Action cluster_drug S-1 Components cluster_cell Cancer Cell Tegafur Tegafur 5-FU 5-Fluorouracil (5-FU) Tegafur->5-FU Metabolized to Gimeracil Gimeracil DPD DPD (5-FU degradation) Gimeracil->DPD Inhibits Oteracil Oteracil Potassium DNA_Synthesis DNA Synthesis Inhibition 5-FU->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Chemotherapy Chemotherapy (e.g., Cisplatin) DNA_Damage DNA Adducts & Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

Figure 2: S-1 Mechanism of Action.

Comparative Performance Data

This section presents a summary of the available quantitative data for (R)-ARI-1 and S-1 in combination with chemotherapy, alongside standard first-line chemotherapy regimens for NSCLC.

2.1. Preclinical Efficacy of (R)-ARI-1

To date, studies on (R)-ARI-1 have been preclinical. While direct synergistic studies with chemotherapy are not extensively published, its efficacy in chemotherapy-resistant models suggests a strong potential for combination therapies.

Table 1: Preclinical Data for (R)-ARI-1 in NSCLC Models

Experimental Model Treatment Key Findings Reference
H1975 (EGFR T790M mutant) NSCLC cells (R)-ARI-1 Inhibited cell proliferation and migration; downregulated p-AKT and p-mTOR. [1][2]
PC9 (EGFR exon 19 deletion) NSCLC cells (R)-ARI-1 Induced apoptosis. [4]
H1975 xenograft in nude mice (R)-ARI-1 (5 mg/kg, i.v., every 2 days) Significantly inhibited tumor growth. [4]
A549 (EGFR WT) NSCLC cells Silencing of ROR (lncRNA) Increased sensitivity to cisplatin. [3]

| NSCLC cell lines | KAN0441571C (another ROR1 inhibitor) + Erlotinib | Synergistic apoptotic effect. |[5] |

2.2. Clinical Efficacy of S-1 with Chemotherapy

S-1 has been evaluated in several clinical trials in combination with platinum-based chemotherapy for advanced NSCLC.

Table 2: Clinical Trial Data for S-1 Combination Therapy in Advanced NSCLC

Trial (Phase) Treatment Arm No. of Patients Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Reference
TCOG0701 (Phase III) S-1 + Cisplatin 303 Not significantly different from control Not significantly different from control 16.1 months [6]
TCOG0701 (Phase III) Docetaxel + Cisplatin 305 Not significantly different from S-1 arm Not significantly different from S-1 arm 17.1 months [6]
Phase II S-1 + Cisplatin 26 23.1% 5.4 months 13.4 months [7]
Phase I S-1 + Irinotecan 9 Not Reported Not Reported Not Reported [8]

| Pilot Study | S-1 + Carboplatin (in patients with ILD) | 21 | 33% | 4.2 months | 9.7 months |[9] |

2.3. Standard First-Line Chemotherapy Regimens for Advanced NSCLC

For context, the following table summarizes the efficacy of standard-of-care chemotherapy doublets in the first-line treatment of advanced NSCLC.

Table 3: Efficacy of Standard First-Line Chemotherapy in Advanced NSCLC

Treatment Regimen Histology Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Reference
Pemetrexed + Cisplatin Non-squamous ~30-40% ~5-6 months ~11-13 months [10][11]
Carboplatin + Paclitaxel All ~25-35% ~4-5 months ~9-10 months [12]

| Carboplatin + nab-Paclitaxel | All | 41.5% | 5.2 months | 10.5 months |[13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the experimental protocols for key studies cited in this guide.

3.1. Preclinical Evaluation of (R)-ARI-1

  • Cell Lines and Culture: Human NSCLC cell lines (e.g., H1975, PC9, A549) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of (R)-ARI-1, chemotherapy, or their combination for 72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability.

  • Apoptosis Assay (Annexin V/PI Staining): Treated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is quantified using flow cytometry.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against ROR1, p-AKT, p-mTOR, and other proteins of interest. HRP-conjugated secondary antibodies are used for detection.

  • In Vivo Tumor Xenograft Model:

    • Athymic nude mice are subcutaneously injected with NSCLC cells (e.g., 5 x 10^6 H1975 cells).

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, (R)-ARI-1, chemotherapy, combination).

    • (R)-ARI-1 is administered intravenously (e.g., 5 mg/kg every 2 days). Chemotherapy is administered as per standard protocols.

    • Tumor volume is measured regularly with calipers (Volume = 0.5 x length x width²).

    • At the end of the study, tumors are excised and weighed.

ARI1_In_Vivo_Workflow Cell_Injection Subcutaneous injection of NSCLC cells into mice Tumor_Growth Tumor growth to palpable size Cell_Injection->Tumor_Growth Randomization Randomization of mice into treatment groups Tumor_Growth->Randomization Treatment Administration of (R)-ARI-1 and/or Chemotherapy Randomization->Treatment Monitoring Regular monitoring of tumor volume and body weight Treatment->Monitoring Analysis Tumor excision and analysis Monitoring->Analysis

Figure 3: Experimental Workflow for In Vivo Evaluation of (R)-ARI-1.

3.2. Clinical Trial Protocol for S-1 and Cisplatin (TCOG0701)

  • Patient Population: Previously untreated patients with Stage IIIB or IV NSCLC, ECOG performance status of 0-1, and adequate organ function.

  • Study Design: A randomized, open-label, phase III non-inferiority trial.

  • Treatment Arms:

    • S-1 + Cisplatin Arm: Oral S-1 (80 mg/m²/day) on days 1-21, plus intravenous cisplatin (60 mg/m²) on day 8, every 4-5 weeks for up to six cycles.[6]

    • Docetaxel + Cisplatin Arm (Control): Intravenous docetaxel (60 mg/m²) on day 1, plus intravenous cisplatin (80 mg/m²) on day 1, every 3-4 weeks for up to six cycles.[6]

  • Endpoints:

    • Primary Endpoint: Overall Survival (OS).

    • Secondary Endpoints: Progression-Free Survival (PFS), response rate, safety, and quality of life.

  • Tumor Assessment: Tumor response is evaluated every two cycles according to RECIST criteria.

  • Statistical Analysis: The non-inferiority of the S-1 plus cisplatin arm compared to the docetaxel plus cisplatin arm for OS is assessed using a hazard ratio.

Conclusion

This guide provides a comparative overview of two promising agents, (R)-ARI-1 and S-1, in the context of combination therapy for NSCLC.

(R)-ARI-1 , as a novel ROR1 inhibitor, shows significant preclinical potential, particularly in overcoming resistance to targeted therapies like EGFR-TKIs. Its mechanism of action, targeting the PI3K/AKT/mTOR pathway, provides a strong rationale for its synergistic use with conventional chemotherapy. Further preclinical studies to quantify this synergy and subsequent clinical trials are warranted to establish its therapeutic role.

S-1 , in combination with cisplatin, has demonstrated non-inferiority to a standard chemotherapy regimen (docetaxel plus cisplatin) in a phase III clinical trial, with a more favorable toxicity profile.[6] This positions the S-1 and cisplatin combination as a viable and well-tolerated treatment option for advanced NSCLC, especially in the Japanese population where this study was conducted.

References

Validation

Reproducibility of Published Findings on ROR1 Inhibition in Non-Small Cell Lung Cancer: A Comparative Guide to (R)-ARI-1 and Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the published findings on (S)-ARI-1, more accurately identified in the literature as (R)-ARI-1, a novel small...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on (S)-ARI-1, more accurately identified in the literature as (R)-ARI-1, a novel small molecule inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). The performance of (R)-ARI-1 is compared with other emerging ROR1 inhibitors, Zilovertamab vedotin and KAN0441571C, with a focus on their application in non-small cell lung cancer (NSCLC). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the critical evaluation and reproduction of these findings.

Introduction to (R)-ARI-1 and ROR1 Inhibition

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is an oncoembryonic protein that is overexpressed in various cancers, including NSCLC, while having minimal expression in healthy adult tissues, making it an attractive therapeutic target. (R)-ARI-1 has been identified as a novel ROR1 inhibitor that specifically targets the extracellular frizzled domain of ROR1. This interaction potently suppresses NSCLC cell proliferation and migration by modulating the PI3K/AKT/mTOR signaling pathway.[1]

Comparative Analysis of ROR1 Inhibitors

This section compares the in vitro efficacy of (R)-ARI-1 with another small molecule ROR1 inhibitor, KAN0441571C, in NSCLC cell lines. Data for the antibody-drug conjugate Zilovertamab vedotin is also presented from a clinical trial in solid tumors, including NSCLC.

In Vitro Efficacy in NSCLC Cell Lines
CompoundCell LineAssayMetricValueReference
(R)-ARI-1 H1975Cell Viability (MTT)IC50 (72h)~5 µM[1]
PC9Cell Viability (MTT)IC50 (72h)~10 µM[1]
KAN0441571C A549Cytotoxicity (MTT)IC50 (72h)Not explicitly stated, but dose-dependent effects observed from 25 nM[2]
NCI-H1299Apoptosis (Annexin V/PI)EC50Not explicitly stated, but significant apoptosis at 1 µM[2][3]
NCI-H1975Apoptosis (Annexin V/PI)EC50Not explicitly stated, but significant apoptosis at 1 µM[2][3]
NCI-HCC827Apoptosis (Annexin V/PI)EC50Not explicitly stated, but significant apoptosis at 1 µM[2][3]
In Vivo Efficacy
CompoundModelTreatmentOutcomeReference
(R)-ARI-1 H1975 Xenograft (Nude Mice)5 mg/kg, i.p., every 2 days for 21 daysSignificant tumor growth inhibition[1]
Zilovertamab vedotin Human Patients (Metastatic Solid Tumors, including NSCLC)≤2.5 mg/kg Q3W or <1.75 mg/kg Q2/3WObjective Response Rate: 1% (Q1/3W), 0% (Q2/3W)[4][5][6]

Signaling Pathways and Experimental Workflows

ROR1 Signaling Pathway

The following diagram illustrates the ROR1 signaling pathway and the points of intervention for the discussed inhibitors. (R)-ARI-1 and the antibody-based therapies target the extracellular domain, while KAN0441571C targets the intracellular kinase domain.

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Wnt5a Wnt5a ROR1_ext ROR1 (Extracellular Domain) Wnt5a->ROR1_ext Binds ROR1_trans ROR1 (Transmembrane) ARI1 (R)-ARI-1 ARI1->ROR1_ext Inhibits Zilovertamab Zilovertamab Zilovertamab->ROR1_ext Inhibits ROR1_intra ROR1 (Kinase Domain) PI3K PI3K ROR1_intra->PI3K Activates KAN KAN0441571C KAN->ROR1_intra Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation

Caption: ROR1 signaling pathway and inhibitor targets.

General Experimental Workflow for In Vitro Inhibitor Testing

This workflow outlines a typical process for evaluating the efficacy of a ROR1 inhibitor in NSCLC cell lines, based on the methodologies described in the referenced publications.

Experimental_Workflow Start Start: Select NSCLC Cell Lines Culture Cell Culture and Maintenance Start->Culture Treatment Treat cells with varying concentrations of ROR1 inhibitor Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (ROR1, p-AKT, p-mTOR, etc.) Treatment->WesternBlot Migration Cell Migration Assay (e.g., Wound Healing) Treatment->Migration Analysis Data Analysis: IC50/EC50 determination, Statistical Analysis Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis Migration->Analysis End End: Evaluate Inhibitor Efficacy Analysis->End

Caption: In vitro workflow for ROR1 inhibitor evaluation.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate NSCLC cells (e.g., H1975, PC9, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the ROR1 inhibitor (e.g., (R)-ARI-1, KAN0441571C) for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat cells with the ROR1 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ROR1, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 H1975 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the ROR1 inhibitor (e.g., (R)-ARI-1 at 5 mg/kg, i.p.) or vehicle control according to the specified schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion

The available preclinical data suggests that both small molecule inhibitors, (R)-ARI-1 and KAN0441571C, demonstrate promising anti-tumor activity in NSCLC cell lines by targeting the ROR1 pathway. (R)-ARI-1 has also shown in vivo efficacy in a xenograft model. The antibody-drug conjugate, Zilovertamab vedotin, has been evaluated in clinical trials for solid tumors, including NSCLC, but with limited objective responses reported in the single-agent setting.[4][5][6] Further preclinical head-to-head comparison studies are warranted to directly assess the relative potency and efficacy of these different ROR1-targeting agents in NSCLC models. The provided protocols and data serve as a valuable resource for researchers aiming to reproduce and build upon these findings in the development of novel ROR1-targeted therapies for non-small cell lung cancer.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Procedures for (S)-ARI-1

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document prov...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for (S)-ARI-1, a receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitor.

Important Note: A specific Safety Data Sheet (SDS) for (S)-ARI-1 is not publicly available. The following procedures are based on best practices for the disposal of potent, research-grade small molecule inhibitors. It is imperative to consult the official SDS provided by the supplier and to adhere to all institutional and local environmental health and safety (EHS) guidelines.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that (S)-ARI-1 is a potent kinase inhibitor, it should be handled as a potentially hazardous substance. Appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal to minimize exposure.

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions.

Step-by-Step Disposal Protocol

All waste containing (S)-ARI-1, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[1]

  • Segregation of Waste:

    • Do not mix (S)-ARI-1 waste with other waste streams unless compatibility has been confirmed.[2] Incompatible wastes should be stored separately to prevent dangerous reactions.[2]

    • Designate separate, clearly labeled containers for solid and liquid waste.

  • Solid Waste Disposal:

    • Unused/Expired Compound: The original container with the unused or expired solid (S)-ARI-1 should be securely sealed and placed in a designated hazardous waste container.

    • Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into contact with (S)-ARI-1 should be collected in a dedicated, sealed plastic bag or container labeled as hazardous waste.[1]

  • Liquid Waste Disposal:

    • Collect all aqueous and solvent-based solutions containing (S)-ARI-1 in a dedicated, leak-proof, and shatter-resistant container.[1]

    • The container must be kept tightly closed when not in use.[3]

    • Do not dispose of solutions containing (S)-ARI-1 down the drain.[3]

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[1][3]

    • The label must include the full chemical name, "(S)-ARI-1," and list any other components in the waste mixture.[1]

    • Indicate the date when the waste was first added to the container.

  • Storage of Waste:

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4]

    • Ensure that the storage area has secondary containment to capture any potential leaks.[3]

  • Decontamination:

    • Decontaminate all surfaces and equipment that have been in contact with (S)-ARI-1.

    • A common procedure involves wiping the area with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous solid waste.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Quantitative Data for Disposal

Without a specific SDS, precise quantitative data for disposal is not available. The following table provides a general framework for the types of information that would be found in an SDS and should be used as a guideline.

ParameterGuidelineSource
RCRA Waste Code Likely to be classified as a toxic waste (D-coded) or a listed waste (P- or U-coded) depending on its characteristics.To be determined by EHS based on the compound's properties and local regulations.
Reportable Quantity (RQ) To be determined. For many potent compounds, this can be as low as 1 lb (0.454 kg).Consult the specific SDS and local regulations.
Container Disposal Empty containers that held acutely hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste.[4]Institutional EHS guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (S)-ARI-1.

G Proper Disposal Workflow for (S)-ARI-1 cluster_0 Waste Generation cluster_1 Waste Collection and Storage cluster_2 Final Disposal Start Generation of (S)-ARI-1 Waste WasteType Solid or Liquid Waste? Start->WasteType SolidWaste Solid Waste (Unused compound, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing (S)-ARI-1) WasteType->LiquidWaste Liquid CollectSolid Collect in a labeled, sealed hazardous waste container for solids SolidWaste->CollectSolid CollectLiquid Collect in a labeled, sealed, leak-proof hazardous waste container for liquids LiquidWaste->CollectLiquid StoreWaste Store in a designated satellite accumulation area with secondary containment CollectSolid->StoreWaste CollectLiquid->StoreWaste ContactEHS Contact Institutional EHS or licensed waste disposal contractor StoreWaste->ContactEHS End Proper Disposal ContactEHS->End

Caption: Disposal workflow for (S)-ARI-1.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of (S)-ARI-1, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Handling

Essential Safety and Handling Protocol for (S)-ARI-1

Disclaimer: Specific safety and toxicological data for a compound designated "(S)-ARI-1" are not available in public databases. As is standard practice in drug development and chemical research, a novel compound with unk...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and toxicological data for a compound designated "(S)-ARI-1" are not available in public databases. As is standard practice in drug development and chemical research, a novel compound with unknown properties must be handled as potentially hazardous. The following guidance is based on established best practices for managing new or uncharacterized chemical entities to ensure the safety of all laboratory personnel.

Risk Assessment and Hazard Control

Before handling (S)-ARI-1, a thorough risk assessment is mandatory.[1][2][3][4][5] Given the lack of specific data, assume the compound is potent and potentially toxic. The primary goal is to minimize exposure through all potential routes: inhalation, skin contact, and ingestion.

Hierarchy of Controls:

  • Elimination/Substitution: As (S)-ARI-1 is the subject of research, elimination is not feasible.

  • Engineering Controls: These are the most critical for minimizing exposure.

    • Primary Containment: All manipulations of solid or neat (S)-ARI-1 should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust or aerosols.[2][6]

    • Ventilation: Ensure adequate general laboratory ventilation.[6][7]

  • Administrative Controls:

    • Restricted Access: Designate a specific area for handling (S)-ARI-1 and restrict access to authorized personnel only.[8]

    • Safe Work Practices: Do not work alone. Prohibit eating, drinking, and applying cosmetics in the designated area.[6][8] Wash hands thoroughly after handling.[6]

    • Labeling: All containers of (S)-ARI-1 must be clearly labeled with the compound name and a warning that the toxicological properties are unknown.[9]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[10]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling (S)-ARI-1, based on protocols for potent and hazardous compounds.[8][11][12][13]

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles are required to protect against splashes.[11][13] A face shield should be worn over goggles when there is a significant risk of splash or aerosol generation.[10]
Respiratory N95 or Higher RespiratorA fit-tested N95 respirator is required when handling powdered (S)-ARI-1 outside of a containment hood to prevent inhalation.[11][13] Surgical masks are not sufficient.[11]
Hands Double Gloving (Chemotherapy-rated)Wear two pairs of chemotherapy-rated, powder-free nitrile gloves.[8][10][13] The inner glove goes under the gown cuff, and the outer glove goes over.[8] Change outer gloves every 30-60 minutes or immediately upon contamination.[10][13]
Body Disposable, Low-Permeability GownA disposable gown made of a low-permeability fabric, with a solid front, long sleeves, and tight-fitting cuffs is required.[8]
Feet Shoe CoversDisposable shoe covers must be worn over closed-toe shoes to prevent tracking contamination out of the lab.[10][12][13]

Operational Plan for Handling (S)-ARI-1

This step-by-step protocol outlines the procedure for safely handling (S)-ARI-1 during a typical laboratory experiment.

I. Preparation:

  • Designate Work Area: Cordon off and label the specific area within the chemical fume hood where work will occur.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before retrieving (S)-ARI-1.

  • Don PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, face mask/respirator, goggles, outer gloves).

II. Handling (S)-ARI-1:

  • Weighing: If weighing the solid compound, perform this task within a powder containment hood or a chemical fume hood using a dedicated, labeled weigh boat.

  • Making Solutions: Add solvent to the solid (S)-ARI-1 slowly to avoid generating dust or aerosols.

  • Performing Reactions: Conduct all reactions within the chemical fume hood. Keep the sash as low as possible.

  • Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent, decontaminate the area, and dispose of all materials as hazardous waste.

III. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with (S)-ARI-1.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to self-contaminate. The outer gloves should be removed first and disposed of as hazardous waste.[8]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal Plan

All waste contaminated with (S)-ARI-1 must be treated as hazardous waste. Federal, state, and local regulations prohibit the disposal of unknown chemical waste without proper identification.[14][15][16]

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh boats, and absorbent materials. Collect in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing (S)-ARI-1 in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams.[15]

  • Sharps: Needles and other contaminated sharps must be placed in a puncture-resistant sharps container.[15]

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[14][17][18] They will have procedures for handling waste with uncharacterized hazards.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the safe handling of (S)-ARI-1, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_risk Conduct Risk Assessment (Assume Potent/Hazardous) prep_area Designate & Prepare Work Area in Fume Hood prep_risk->prep_area prep_ppe Don Full PPE prep_area->prep_ppe handle_weigh Weigh (S)-ARI-1 in Containment Hood prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decon Decontaminate Surfaces & Equipment handle_reaction->cleanup_decon cleanup_waste Segregate & Contain Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disp_contact Contact EHS for Waste Pickup cleanup_waste->disp_contact cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of novel compounds.

References

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